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3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine Documentation Hub

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  • Product: 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine
  • CAS: 1346600-82-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Chemical Architecture and Therapeutic Potential of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine

The following technical monograph provides an in-depth analysis of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine . This guide is structured for researchers and drug development professionals, focusing on chemical architecture,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine . This guide is structured for researchers and drug development professionals, focusing on chemical architecture, synthetic pathways, and therapeutic utility.

Executive Summary

3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine represents a privileged heterocyclic scaffold in medicinal chemistry.[1] Structurally characterized by a fused 5,6-bicyclic core containing three nitrogen atoms, it serves as a critical bioisostere of purine (adenine). Its 3-isobutyl substituent confers specific lipophilic properties that enhance binding affinity in hydrophobic pockets of enzymes such as Phosphodiesterases (PDEs) and Cyclin-Dependent Kinases (CDKs) . This molecule is frequently encountered as a key intermediate in the synthesis of PDE5 inhibitors (analogs of Sildenafil) and as a core scaffold in the development of anti-proliferative agents.

Structural Analysis & Chemoinformatics

The molecule consists of a pyrazole ring fused to a pyrimidine ring. The "pyrazolo[4,3-d]" designation indicates the fusion occurs across the c-bond of the pyrimidine (carbons 4 and 5) and the d-bond of the pyrazole.

Physicochemical Profile
PropertyValue / DescriptorRelevance
IUPAC Name 3-(2-methylpropyl)-1H-pyrazolo[4,3-d]pyrimidineStandard nomenclature
Molecular Formula

Core stoichiometry
Molecular Weight 176.22 g/mol Fragment-based drug design (FBDD) range
H-Bond Donors 1 (NH)Interaction with Ser/Thr residues
H-Bond Acceptors 3 (N)Interaction with backbone amides (e.g., Hinge region)
LogP (Predicted) ~1.8 - 2.1Good membrane permeability (Lipinski compliant)
Topological Polar Surface Area (TPSA) ~54 ŲHigh blood-brain barrier (BBB) penetration potential
Structural Homology (Purine Bioisosterism)

The pyrazolo[4,3-d]pyrimidine core mimics the N-heterocyclic framework of Adenosine Triphosphate (ATP). The 3-isobutyl group occupies the same spatial region as the N9-ribose or C8-substituents in purines, allowing it to anchor the molecule within the ATP-binding cleft of kinases.

Pharmacophore Core Pyrazolo[4,3-d]pyrimidine (Scaffold) Hinge Hinge Binder (N1/N7 Acceptor/Donor) Core->Hinge H-Bonding Hydrophobic Hydrophobic Pocket (3-Isobutyl Group) Core->Hydrophobic Van der Waals Target Target Enzyme (PDE5 / CDK2) Hinge->Target Inhibits ATP Binding Hydrophobic->Target Selectivity Filter

Figure 1: Pharmacophore mapping of the 3-isobutyl-pyrazolo[4,3-d]pyrimidine scaffold against kinase/PDE active sites.

Synthetic Pathways

The synthesis of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine typically follows a convergent route, constructing the pyrazole ring first, followed by the annulation of the pyrimidine ring.

Retrosynthetic Analysis
  • Target: 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine.[2]

  • Disconnection: Pyrimidine ring closure.

  • Precursor: 4-Amino-3-isobutyl-1H-pyrazole-5-carboxamide.

  • Starting Materials: Isovaleryl chloride (or ester) + Malononitrile/Hydrazine.

Step-by-Step Synthesis Protocol

Objective: Synthesis of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one (common intermediate) and subsequent reduction/aromatization.

Phase 1: Construction of the Pyrazole Core
  • Acylation: React Isovaleryl chloride with Malononitrile in the presence of a base (NaH or EtONa) in THF at 0°C to yield (Isobutyryl)malononitrile .

  • Cyclization: Treat the intermediate with Hydrazine hydrate (

    
    ) in ethanol under reflux (78°C) for 4 hours.
    
    • Mechanism:[3][4][5] Hydrazine attacks the ketone and the nitrile carbon, cyclizing to form 3-Isobutyl-5-amino-pyrazole-4-carbonitrile .

  • Hydrolysis (Optional for Amide): Partial hydrolysis of the nitrile using conc.

    
     yields 3-Isobutyl-4-amino-pyrazole-5-carboxamide .
    
Phase 2: Pyrimidine Annulation
  • Reagent: Formamide (

    
    ) or Triethyl orthoformate (
    
    
    
    ).
  • Procedure: Suspend 3-Isobutyl-4-amino-pyrazole-5-carboxamide (10 mmol) in Formamide (15 mL).

  • Condition: Heat to 180-190°C for 6 hours.

  • Workup: Cool to room temperature. The product precipitates.[1][5] Filter, wash with water, and recrystallize from Ethanol/DMF.

  • Result: 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one .

    • Note: To obtain the fully aromatic core (remove the 7-one), chlorination with

      
       followed by hydrogenolysis (
      
      
      
      , Pd/C) is required.

Synthesis SM1 Isovaleryl Chloride Inter1 Isobutyryl-malononitrile SM1->Inter1 SM2 Malononitrile SM2->Inter1 Pyrazole 3-Isobutyl-5-aminopyrazole-4-carbonitrile Inter1->Pyrazole Cyclization Reagent1 Hydrazine Hydrate Reagent1->Pyrazole Product 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine Pyrazole->Product Pyrimidine Fusion Annulation Formamide / 190°C Annulation->Product

Figure 2: Synthetic workflow from acyclic precursors to the fused bicyclic system.

Spectroscopic Characterization

Validation of the structure relies on identifying the distinct isobutyl pattern and the aromatic protons of the heterocyclic core.

Proton NMR ( -NMR, 400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
H-7 8.80 - 9.00Singlet (s)1HPyrimidine ring proton (deshielded by N)
H-5 8.50 - 8.70Singlet (s)1HPyrimidine ring proton
NH 13.0 - 14.0Broad (br s)1HPyrazole NH (exchangeable)
Isobutyl-

2.85Doublet (d, J=7Hz)2HMethylene attached to aromatic ring
Isobutyl-CH 2.10Multiplet (m)1HMethine proton
Isobutyl-

0.95Doublet (d, J=6.8Hz)6HGem-dimethyl groups
Mass Spectrometry (ESI-MS)
  • Molecular Ion (

    
    ):  177.2 m/z.
    
  • Fragmentation: Loss of the isobutyl group (M-57) or loss of the pyrimidine fragment is common in MS/MS analysis.

Biological Applications & Mechanism of Action

The 3-isobutyl-pyrazolo[4,3-d]pyrimidine scaffold acts as a competitive inhibitor at the ATP-binding site of various kinases and phosphodiesterases.

Phosphodiesterase 5 (PDE5) Inhibition

Similar to Sildenafil, this scaffold inhibits PDE5, preventing the hydrolysis of cGMP.

  • Mechanism: The pyrazolo-pyrimidine core mimics the guanine base of cGMP.

  • Effect: Accumulation of cGMP

    
     Activation of Protein Kinase G (PKG) 
    
    
    
    Vasodilation / Smooth muscle relaxation.
Cyclin-Dependent Kinase (CDK) Inhibition

Substituted pyrazolo[4,3-d]pyrimidines are potent CDK2/Cyclin E inhibitors.

  • Role: The 3-isobutyl group fits into the hydrophobic gatekeeper region, while the N-heterocycle forms hydrogen bonds with the hinge region (typically Leu83 in CDK2).

  • Application: Anti-cancer therapeutics targeting cell cycle progression (G1/S transition).

Signaling Drug 3-Isobutyl-Pyrazolo[4,3-d]pyrimidine Target PDE5 Enzyme Drug->Target Inhibits Substrate cGMP Target->Substrate Hydrolyzes Product 5'-GMP (Inactive) Substrate->Product Normal Path Effect Vasodilation / Apoptosis Substrate->Effect Accumulation

Figure 3: Mechanism of action in the PDE5 signaling cascade.

References

  • Advent Chembio. (n.d.). 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21083976, 1H-Pyrazolo[4,3-d]pyrimidine. Retrieved from [Link]

  • Baraldi, P. G., et al. (1996). Synthesis and in vitro biological activity at adenosine A1 and A2a receptors of 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one derivatives. Arzneimittelforschung. Retrieved from [Link]

  • Zhang, M., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Sildenafil Isobutyl Analogue (Impurity A)

Topic: Sildenafil Isobutyl Analogue: Structure, Properties, and Synthesis Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Structural Characterization, Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sildenafil Isobutyl Analogue: Structure, Properties, and Synthesis Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Structural Characterization, Synthesis, and Pharmacological Profiling[1]

Executive Summary

The Sildenafil Isobutyl Analogue (often designated as Sildenafil Impurity A or Sildenafil USP Related Compound A ) is a structural congener of the PDE5 inhibitor sildenafil (Viagra). Chemically, it is distinguished by the substitution of the n-propyl group at the C3 position of the pyrazolopyrimidine core with an isobutyl (2-methylpropyl) group.

While primarily cataloged as a process impurity in the industrial synthesis of sildenafil, this compound has gained attention in forensic toxicology as a designer drug adulterant in "natural" male enhancement supplements. Its structural similarity allows it to evade standard targeted screening while potentially retaining phosphodiesterase type 5 (PDE5) inhibitory activity. This guide provides a comprehensive technical analysis of its chemistry, synthesis, and analytical properties.

Chemical Structure and Properties[2][3][4][5][6][7]

The core pharmacophore of sildenafil is the pyrazolo[4,3-d]pyrimidin-7-one ring system. The isobutyl analogue modifies the hydrophobic interaction domain by introducing a branched alkyl chain.

2.1 Comparative Physicochemical Data
FeatureSildenafil (Standard)Sildenafil Isobutyl Analogue
IUPAC Name 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-(2-methylpropyl)-4H-pyrazolo[4,3-d]pyrimidin-7-one
Common Name SildenafilSildenafil Impurity A / Isobutyl-Sildenafil
CAS Registry 139755-83-21391053-95-4
Molecular Formula C₂₂H₃₀N₆O₄SC₂₃H₃₂N₆O₄S
Molecular Weight 474.58 g/mol 488.60 g/mol (+14 Da)
C3 Substituent n-Propyl (–CH₂CH₂CH₃)Isobutyl (–CH₂CH(CH₃)₂)
LogP (Predicted) ~1.9 - 2.7~2.9 - 3.2 (Increased lipophilicity)
H-Bond Donors/Acceptors 1 / 101 / 10
2.2 Structural Significance (SAR)

The C3-propyl group in sildenafil occupies a specific hydrophobic pocket within the PDE5 enzyme active site (Q-pocket).

  • Sildenafil: The n-propyl chain provides optimal steric fit and hydrophobic interaction.

  • Isobutyl Analogue: The branching at the terminal carbon increases steric bulk. While the hydrophobic interaction is maintained or slightly increased (higher LogP), the steric clash with residues lining the pocket (e.g., Val782, Phe786) may slightly modulate binding affinity (

    
    ), though it generally retains potency as a PDE5 inhibitor.
    
Mechanism of Action and Signaling

Like its parent compound, the isobutyl analogue functions as a competitive inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).

Mechanism:

  • Nitric Oxide (NO) Release: Sexual stimulation triggers NO release in the corpus cavernosum.

  • cGMP Production: NO activates guanylate cyclase, converting GTP to cGMP.

  • PDE5 Inhibition: The analogue binds to the catalytic site of PDE5, preventing the hydrolysis of cGMP to 5'-GMP.

  • Vasodilation: Elevated cGMP levels sustain Protein Kinase G (PKG) activation, reducing intracellular calcium and causing smooth muscle relaxation.

Visualization: NO/cGMP Signaling Pathway

PDE5_Pathway Stimulation Sexual Stimulation NO Nitric Oxide (NO) Stimulation->NO Triggers GC Guanylate Cyclase NO->GC Activates cGMP cGMP (Cyclic Guanosine Monophosphate) GC->cGMP Catalyzes GTP -> cGMP GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis (blocked) Relaxation Smooth Muscle Relaxation (Erection) PKG->Relaxation Ca2+ reduction PDE5 PDE5 Enzyme PDE5->GMP Catalyzes Analogue Sildenafil Isobutyl Analogue (Inhibitor) Analogue->PDE5 Competitive Inhibition (Binds Active Site)

Caption: Mechanism of action showing the competitive inhibition of PDE5 by the Sildenafil Isobutyl Analogue, preserving cGMP levels.

Synthesis Protocol

The synthesis of the isobutyl analogue follows the convergent strategy used for sildenafil, but necessitates a critical substitution in the initial pyrazole ring formation.

4.1 Retrosynthetic Analysis
  • Target: Sildenafil Isobutyl Analogue.[1]

  • Key Intermediate: 1-methyl-3-isobutyl-4-aminopyrazole-5-carboxamide.

  • Starting Material Divergence: Use of Ethyl Isovalerate (or Isovaleryl Chloride) instead of Ethyl Butyrate/Butyryl Chloride.

4.2 Step-by-Step Methodology

Note: All reactions must be performed under a fume hood with appropriate PPE.

Step 1: Claisen Condensation (Formation of Diketoester)

  • Reagents: Diethyl oxalate (1.0 eq), Ethyl isovalerate (1.0 eq), Sodium ethoxide (1.1 eq).

  • Protocol:

    • Suspend sodium ethoxide in ethanol.

    • Add diethyl oxalate and ethyl isovalerate dropwise at 0°C.

    • Reflux for 4 hours.

    • Acidify to precipitate the diketoester intermediate (Ethyl 2,4-dioxo-6-methylheptanoate).

Step 2: Pyrazole Cyclization

  • Reagents: Hydrazine hydrate, Methylhydrazine (for regioselectivity).

  • Protocol:

    • React the diketoester with hydrazine to form the pyrazole carboxylate.[2]

    • Perform selective N-methylation (or use methylhydrazine initially) to yield Ethyl 1-methyl-3-isobutyl-1H-pyrazole-5-carboxylate .

Step 3: Functional Group Transformation

  • Hydrolysis: Convert ester to carboxylic acid using NaOH.

  • Nitration: Treat with fuming HNO₃/H₂SO₄ to introduce the nitro group at C4.

  • Amidation: Convert acid to amide (SOCl₂, then NH₄OH).

  • Reduction: Reduce nitro group to amine using SnCl₂ or H₂/Pd-C.

  • Product: 4-amino-1-methyl-3-isobutyl-1H-pyrazole-5-carboxamide.

Step 4: Pyrimidinone Ring Closure

  • Reagents: 2-ethoxybenzoyl chloride.[3][2]

  • Protocol:

    • Acylate the amine with 2-ethoxybenzoyl chloride.[3][2]

    • Cyclize using oxidative conditions (NaOH/H₂O₂) or basic conditions (KOtBu) to close the pyrimidinone ring.

Step 5: Sulfonylation and Piperazine Coupling

  • Reagents: Chlorosulfonic acid, N-methylpiperazine.

  • Protocol:

    • Add the cyclized intermediate to chlorosulfonic acid (excess) to form the sulfonyl chloride at the 5'-position of the phenyl ring.

    • Quench the sulfonyl chloride into a solution of N-methylpiperazine.

    • Purify via crystallization (ethanol/water).

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: Ethyl Isovalerate + Diethyl Oxalate Diketo Diketoester Intermediate Start->Diketo Claisen Condensation Pyrazole Ethyl 1-methyl-3-isobutyl- pyrazole-5-carboxylate Diketo->Pyrazole Methylhydrazine Nitro Nitration (HNO3/H2SO4) Pyrazole->Nitro Hydrolysis + Nitration Amine Reduction (SnCl2) -> Amine Nitro->Amine Reduction Coupling Acylation with 2-Ethoxybenzoyl Chloride Amine->Coupling Cyclization Ring Closure -> Pyrazolopyrimidinone Core Coupling->Cyclization Chlorosulf Chlorosulfonation (ClSO3H) Cyclization->Chlorosulf Final Coupling with N-methylpiperazine Chlorosulf->Final Product Sildenafil Isobutyl Analogue Final->Product

Caption: Synthetic pathway for Sildenafil Isobutyl Analogue highlighting the divergence at the starting material (Ethyl Isovalerate).

Analytical Characterization

Distinguishing the isobutyl analogue from sildenafil requires high-resolution techniques due to their similar polarity and UV spectra.

5.1 Mass Spectrometry (LC-MS/MS)
  • Sildenafil [M+H]+: m/z 475.2

  • Isobutyl Analogue [M+H]+: m/z 489.2 (+14 Da shift).

  • Fragmentation: Both show characteristic cleavage of the piperazine sulfonyl group. The key differentiator is the pyrazole-containing fragment, which will retain the +14 Da mass shift in the analogue.

5.2 Nuclear Magnetic Resonance (NMR)

The aliphatic region (0.8 - 3.0 ppm) is diagnostic.

  • Sildenafil (Propyl): Shows a triplet (terminal CH₃), a multiplet (central CH₂), and a triplet (CH₂ attached to ring).

  • Isobutyl Analogue:

    • Doublet: ~0.9 ppm (6H) for the two terminal methyl groups of the isobutyl chain.

    • Multiplet: ~1.9-2.1 ppm (1H) for the methine proton (-CH-).

    • Doublet: ~2.6 ppm (2H) for the methylene linking to the pyrazole ring.

Safety and Toxicology

Warning: The Sildenafil Isobutyl Analogue is not an FDA-approved pharmaceutical.

  • Regulatory Status: It is classified as a "known impurity" in pharmaceutical manufacturing (Impurity A) and a "designer drug" in the supplement market.

  • Toxicology: No specific clinical trial data exists.

  • Risk Profile:

    • Potency: Likely equipotent or slightly less potent than sildenafil.[4]

    • Adverse Effects: Expected to mirror sildenafil (hypotension, visual disturbances, headache) but with unknown metabolic kinetics. The branched chain may alter CYP3A4 metabolism, potentially prolonging half-life or causing unexpected drug-drug interactions.

    • Contraindications: Absolute contraindication with nitrates (nitroglycerin) due to risk of fatal hypotension.

References
  • Venkatesh, P., et al. (2012). "Isolation and structural elucidation of novel analogues of sildenafil in herbal formulations." Journal of Pharmaceutical and Biomedical Analysis.

  • Pfizer Inc. (1998). Viagra (Sildenafil Citrate) Prescribing Information. U.S. Food and Drug Administration.

  • Dunn, P.J., et al. (2005).[2] "Synthesis of Commercial Phosphodiesterase(V) Inhibitors." Organic Process Research & Development.

  • European Directorate for the Quality of Medicines (EDQM). Sildenafil Citrate EP Impurity A. European Pharmacopoeia.

Sources

Foundational

3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine molecular weight and formula

This technical guide provides an in-depth analysis of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine , a privileged heterocyclic scaffold critical in the development of kinase inhibitors (CDKs) and phosphodiesterase (PDE) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine , a privileged heterocyclic scaffold critical in the development of kinase inhibitors (CDKs) and phosphodiesterase (PDE) inhibitors.

[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The 3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine core is a bioisostere of the purine nucleus (specifically adenine). Its significance lies in the 3-isobutyl substituent, which provides a critical hydrophobic anchor, optimizing binding affinity within the lipophilic pockets of enzymes like PDE5, PDE7, and Cyclin-Dependent Kinases (CDKs).

Core Identifiers
PropertySpecification
IUPAC Name 3-(2-methylpropyl)-1H-pyrazolo[4,3-d]pyrimidine
Molecular Formula C₉H₁₂N₄
Molecular Weight 176.22 g/mol
CAS Registry Number 1346600-82-5
Exact Mass 176.1062
Physical State White to off-white crystalline solid
Solubility Low in water; Soluble in DMSO (>10 mg/mL), Methanol, DMF
Structural Analysis & Tautomerism

The molecule consists of a pyrazole ring fused to a pyrimidine ring.[1] The "3-isobutyl" group (2-methylpropyl) at the C3 position is sterically demanding, influencing the molecule's orientation in active sites.

Critical Consideration (Tautomerism): In solution, the proton on the pyrazole nitrogen is labile. While denoted as 1H-, an equilibrium exists between the 1H- and 2H- tautomers. This equilibrium is solvent-dependent and crucial for nucleophilic substitution reactions (SₙAr) during drug synthesis.

  • 1H-Tautomer: Generally thermodynamically preferred in polar protic solvents.

  • 2H-Tautomer: Can become significant in non-polar environments or specific binding pockets.

Synthetic Architecture

For drug development professionals, accessing this scaffold with high regioselectivity is paramount. The following protocol outlines the synthesis of the core scaffold, utilizing a cyclization-dehydration strategy .

Retrosynthetic Logic

The most robust route constructs the pyrimidine ring onto a pre-formed pyrazole. This avoids the regioselectivity issues often encountered when attempting to build the pyrazole onto a pyrimidine.

Synthesis Workflow (DOT Visualization)

SynthesisPath Precursor 5-Amino-3-isobutyl- 1H-pyrazole-4-carbonitrile Step1 Hydrolysis/Amidation (H2SO4 or NaOH) Precursor->Step1 Hydration Intermediate 5-Amino-3-isobutyl- 1H-pyrazole-4-carboxamide Step1->Intermediate Cyclization Cyclization (Formamide/Reflux) Intermediate->Cyclization Ring Closure Target 3-Isobutyl-1H-pyrazolo [4,3-d]pyrimidine-7(6H)-one Cyclization->Target 7-Oxo Intermediate Final 3-Isobutyl-1H-pyrazolo [4,3-d]pyrimidine (Core Scaffold) Target->Final 1. POCl3 (Chlorination) 2. H2/Pd-C (Dehalogenation)

Figure 1: Synthetic pathway from pyrazole precursor to the unsubstituted pyrazolo[4,3-d]pyrimidine core.[2]

Experimental Protocol (Self-Validating)

Step 1: Synthesis of the 7-Oxo Intermediate

  • Reagents: 5-Amino-3-isobutyl-1H-pyrazole-4-carboxamide (1.0 eq), Formamide (excess).

  • Procedure:

    • Suspend the carboxamide precursor in neat formamide (10 vol).

    • Heat to 180°C - 190°C for 4–6 hours. Control Point: Monitor via TLC (10% MeOH/DCM) for disappearance of starting material.

    • Cool to room temperature. The product often precipitates.

    • Dilute with water to force precipitation if necessary. Filter and wash with cold water.

    • Yield Check: Expect >75% yield of the 7-one derivative.

Step 2: Aromatization to the Parent Core (C₉H₁₂N₄) To obtain the requested "naked" scaffold (removing the oxygen):

  • Chlorination: Reflux the 7-one intermediate in POCl₃ (Phosphorus oxychloride) for 3 hours to generate 7-chloro-3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine .

  • Dehalogenation: Subject the 7-chloro intermediate to hydrogenolysis (H₂ gas, 1 atm) using 10% Pd/C in Methanol containing triethylamine (to scavenge HCl).

  • Purification: Filter catalyst, concentrate, and recrystallize from Ethanol/Water.

Pharmacophore & Biological Relevance[2][5][7][8][9][11][12]

The 3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine structure is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry.

Mechanism of Action (Kinase/PDE Inhibition)

This scaffold functions as an ATP-competitive inhibitor.

  • Adenine Mimicry: The pyrazolo[4,3-d]pyrimidine core mimics the adenine ring of ATP.

  • Hydrophobic Clamp: The 3-isobutyl group projects into the hydrophobic pocket (Region II/Selectivity Pocket) of enzymes. This is distinct from the ribose binding region.

  • Selectivity: The isobutyl group is bulky enough to induce selectivity for PDE5 (cGMP-specific) and PDE7 over other PDE isoforms.

Signaling Pathway Interaction

Pathway Inhibitor 3-Isobutyl-1H-pyrazolo [4,3-d]pyrimidine Target Target Enzyme (PDE5 / CDK2) Inhibitor->Target Competitive Inhibition (Ki < 50 nM) Effect Downstream Effect (Vasodilation / Apoptosis) Target->Effect Modulation Substrate Substrate (cGMP / ATP) Substrate->Target Blocked

Figure 2: Pharmacological intervention mechanism. The scaffold competitively displaces natural substrates (ATP/cGMP).

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized molecule must be validated using the following spectral fingerprints.

TechniqueExpected Signature
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, NH), δ 8.8 (s, 1H, H-7), δ 8.4 (s, 1H, H-5), δ 2.9 (d, 2H, Isobutyl-CH₂), δ 2.1 (m, 1H, Isobutyl-CH), δ 0.95 (d, 6H, Isobutyl-CH₃).
LC-MS (ESI) [M+H]⁺ = 177.2 . Look for characteristic fragmentation loss of the isobutyl group (M-57).
UV-Vis λmax ≈ 260–280 nm (characteristic of the fused aromatic system).

Expert Note on NMR: The proton at position 7 (H-7) and position 5 (H-5) will appear as distinct singlets in the aromatic region. If the 7-position is substituted (e.g., unreacted chloride), the H-7 peak will be absent.

References

  • Advent Chembio. (n.d.). 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine - Product Data. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2021). Pyrazolo[4,3-d]pyrimidine Scaffold Bioactivity Data. Retrieved from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization and Antiproliferative Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. Retrieved from [Link]

Sources

Exploratory

Structural and Pharmacological Divergence: 3-Propyl vs. 3-Isobutyl Sildenafil Analogues

[1] Executive Summary In the landscape of PDE5 inhibitor development and forensic analysis, the distinction between Sildenafil (the approved therapeutic) and its 3-isobutyl analogue represents a critical challenge in str...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of PDE5 inhibitor development and forensic analysis, the distinction between Sildenafil (the approved therapeutic) and its 3-isobutyl analogue represents a critical challenge in structural elucidation and regulatory enforcement.

Standard Sildenafil is chemically defined by a 3-n-propyl group on its pyrazolopyrimidinone core.[1][2] The 3-isobutyl analogue (often cataloged as Sildenafil Related Compound A or Isobutyl-sildenafil) is a structural modification frequently encountered as a "designer" adulterant or a synthesis impurity.[1] While they share a pharmacophore, the substitution of a linear propyl chain with a branched isobutyl group alters lipophilicity, steric occupancy within the PDE5 active site, and mass spectral fragmentation patterns.

This guide provides a definitive technical comparison, focusing on Structure-Activity Relationship (SAR), LC-MS/MS differentiation strategies, and pharmacological implications.[1]

Chemical Architecture & SAR Analysis

The core difference lies at the C3 position of the pyrazolo[4,3-d]pyrimidin-7-one ring system.[1] This region is pivotal for anchoring the molecule within the hydrophobic "Q-pocket" of the PDE5 enzyme.

Structural Comparison
Feature3-Propyl Sildenafil (Standard)3-Isobutyl Sildenafil (Analogue)
IUPAC Fragment 3-propyl-1H-pyrazolo...[1]3-(2-methylpropyl)-1H-pyrazolo...[1]
Substituent n-Propyl (

)
Isobutyl (

)
Formula


Molecular Weight 474.58 g/mol 488.61 g/mol
Steric Profile Linear, flexible alkyl chain.[1]Branched, bulkier alkyl chain.
Lipophilicity (Calc LogP) ~2.7~3.1 (Higher lipophilicity)
The PDE5 Binding Pocket Interaction

The efficacy of Sildenafil relies on the 3-propyl group occupying a hydrophobic pocket lined by residues Val782, Phe786, and Leu804.

  • 3-Propyl Mechanism: The linear chain provides an optimized steric fit, maximizing van der Waals interactions without inducing conformational strain on the enzyme.[1]

  • 3-Isobutyl Mechanism: The branching methyl group increases the volume of the substituent.[1] While the pocket has some plasticity, the isobutyl group can introduce steric clashes or require a slight induced fit, potentially altering the

    
    /
    
    
    
    rates compared to the parent compound.

SAR_Mechanism PDE5 PDE5 Active Site (Hydrophobic Q-Pocket) Binding_S Optimized Fit High Potency PDE5->Binding_S With Propyl Binding_I Steric Bulk Altered Kinetics PDE5->Binding_I With Isobutyl Propyl 3-Propyl Group (Linear) Propyl->PDE5 Van der Waals Interaction Isobutyl 3-Isobutyl Group (Branched) Isobutyl->PDE5 Hydrophobic Interaction

Figure 1: SAR Interaction Map. The linear propyl group (green) offers the optimized fit for the PDE5 hydrophobic pocket, whereas the isobutyl group (red) introduces steric bulk that may alter binding kinetics.

Analytical Differentiation (LC-MS/MS)[1][4][5]

For researchers and forensic scientists, distinguishing these two is non-trivial because they are homologous. However, Mass Spectrometry (MS) provides a deterministic identification method based on the +14 Da mass shift and specific fragmentation retention.

Mass Spectral Fingerprint[1]

The isobutyl analogue is a homologue of Sildenafil with one additional methylene (


) unit.
ParameterSildenafil 3-Isobutyl Analogue
Precursor Ion

m/z 475 m/z 489
Key Fragment 1 (Loss of Piperazine) m/z 283m/z 297 (+14 Da shift)
Key Fragment 2 (Demethylation) m/z 461m/z 475 (Risk of confusion with Sildenafil parent)

Critical Warning: The demethylated metabolite of the isobutyl analogue (m/z 475) is isobaric with the Sildenafil parent (m/z 475). Chromatographic separation is essential to prevent false positives.

Chromatographic Behavior

Due to the extra methyl group, the 3-isobutyl analogue is more lipophilic .[1]

  • Reverse Phase (C18): The 3-isobutyl analogue will have a longer retention time (RT) than Sildenafil.[1]

  • Separation Factor: On a standard C18 column (e.g., 100mm x 2.1mm, 1.7µm), expect a

    
     of approximately 0.5 – 1.5 minutes depending on the gradient slope.
    

LCMS_Workflow Sample Unknown Sample (Extract) LC LC Separation (C18 Column) Sample->LC MS1 MS1 Scan (Full Scan) LC->MS1 Decision Precursor Mass? MS1->Decision Sild_Path m/z 475 (Possible Sildenafil) Decision->Sild_Path 475 Iso_Path m/z 489 (Possible Isobutyl) Decision->Iso_Path 489 MS2_S MS/MS Frag Check m/z 283 Sild_Path->MS2_S MS2_I MS/MS Frag Check m/z 297 Iso_Path->MS2_I Result_S CONFIRMED: 3-Propyl Sildenafil MS2_S->Result_S Result_I CONFIRMED: 3-Isobutyl Analogue MS2_I->Result_I

Figure 2: LC-MS/MS Decision Tree. A logic flow for distinguishing Sildenafil from its Isobutyl analogue using precursor mass selection and specific fragment ion confirmation.

Experimental Protocol: Extraction & Detection

This protocol is designed for the detection of both analogues in complex matrices (e.g., plasma or supplement powder).

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of sample (plasma or dissolved powder) into a glass tube.

  • Internal Standard: Add 10 µL of Sildenafil-d8 (1 µg/mL).

  • Basification: Add 100 µL of 0.1 M NaOH (pH > 10) to ensure the piperazine ring is uncharged, improving extraction efficiency.

  • Extraction: Add 2 mL of tert-butyl methyl ether (TBME) . Vortex for 2 minutes.

    • Why TBME? It provides excellent recovery for lipophilic basic drugs while minimizing matrix co-extraction compared to Ethyl Acetate.

  • Separation: Centrifuge at 3,500 rpm for 5 minutes.

  • Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50).

LC-MS/MS Parameters
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B[1]

    • 1-6 min: Linear ramp to 90% B

    • 6-7 min: Hold 90% B

    • Note: The 3-isobutyl analogue will elute after Sildenafil during the ramp.[1]

Pharmacological & Regulatory Implications[7]

Potency and Selectivity

While Sildenafil (3-propyl) has an


 of approximately 3.5 nM against PDE5, the 3-isobutyl analogue generally exhibits comparable but slightly reduced potency  (often in the 5-15 nM range).[1]
  • Selectivity: The structural deviation can affect selectivity against PDE6 (retina). Increased lipophilicity often correlates with higher blood-brain barrier (BBB) penetration, potentially altering the side-effect profile (e.g., headache, visual disturbances).[1]

Regulatory Status
  • 3-Propyl Sildenafil: FDA-approved API (Active Pharmaceutical Ingredient).[1]

  • 3-Isobutyl Sildenafil: Unapproved new drug / Adulterant.[1]

    • It is frequently synthesized to bypass targeted screening methods that look specifically for the mass of Sildenafil (475).

    • It is classified as a "Hidden Active Ingredient" by agencies like the FDA and EMA.

References

  • Pfizer Inc. (2002). Pyrazolopyrimidinones for the treatment of impotence. U.S. Patent No. 5,250,534. (Defines the 3-propyl structure of Sildenafil).[1][4]

  • Venhuis, B. J., et al. (2008). Sildenafil analogues in illicit herbal supplements: Structure elucidation and implications for health.[5] Journal of Pharmaceutical and Biomedical Analysis. (Describes the identification of various analogues including isobutyl derivatives).

  • U.S. Pharmacopeia (USP). (2023). Sildenafil Related Compound A (1-methyl-3-(2-methylpropyl)-...). USP Reference Standard Catalog. (Official reference for the 3-isobutyl analogue).[1][6] [1]

  • Patel, B. N., et al. (2012).[7] Identification and characterization of sildenafil analogues in adulterated herbal products.[5][8] Journal of Planar Chromatography. (Provides mass spectral fragmentation data).

Sources

Exploratory

3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine PubChem CID 21083976

An In-Depth Technical Guide to 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine (PubChem CID: 21083976) Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine (PubChem CID: 21083976)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and potential biological activities of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related pyrazolo[4,3-d]pyrimidine analogues to provide a foundational understanding and guide future research.

Introduction: The Prominence of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1][2] This has led to the development of numerous pyrazolopyrimidine derivatives with diverse therapeutic potential, including roles as anticancer agents, inhibitors of cyclin-dependent kinases (CDKs), and anti-inflammatory molecules.[1][3][4] 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine (PubChem CID: 21083976) is a specific derivative within this promising class of compounds. This guide will explore its known characteristics and extrapolate its potential applications based on the rich body of research surrounding its structural relatives.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for its application in research and development. The available data for 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine is summarized below.

PropertyValueSource
PubChem CID 21083976
CAS Number 1346600-82-5[5]
Molecular Formula C9H12N4[5]
Molecular Weight 176.22 g/mol [5]
IUPAC Name 3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine
Canonical SMILES CC(C)CC1=CN=C2C(=N1)N=CN=C2
InChI Key Not available in searches

Properties such as solubility, pKa, and logP have not been experimentally determined for this specific compound in the available literature. However, the presence of the isobutyl group suggests a degree of lipophilicity, while the pyrazolopyrimidine core provides hydrogen bonding capabilities.

Synthesis and Characterization

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of the target compound would involve the construction of the pyrimidine ring onto a pre-existing substituted pyrazole.

Retrosynthesis Target 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine Intermediate1 Substituted Aminopyrazole Carbonitrile Target->Intermediate1 Pyrimidine ring formation Intermediate3 Formamide or similar C1 source Target->Intermediate3 Pyrimidine ring formation Intermediate2 Isobutyl Acetonitrile Intermediate1->Intermediate2 Pyrazole ring formation

Caption: Retrosynthetic approach for 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine.

Illustrative Synthetic Protocol

The following is a generalized, multi-step protocol for the synthesis of pyrazolo[4,3-d]pyrimidines, adapted for the target molecule.

Step 1: Synthesis of a Substituted Pyrazole Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve an appropriate isobutyl-containing starting material (e.g., isovaleronitrile) and a suitable pyrazole precursor in a solvent such as ethanol.

  • Reagent Addition: Add a base, such as sodium ethoxide, to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture, neutralize with an acid, and extract the product with an organic solvent. Purify the resulting pyrazole intermediate using column chromatography.

Step 2: Formation of the Pyrazolo[4,3-d]pyrimidine Core

  • Reaction Setup: Combine the purified pyrazole intermediate from Step 1 with a source for the remaining pyrimidine atoms, such as formamide or triethyl orthoformate, in a high-boiling point solvent.

  • Cyclization: Heat the mixture at a high temperature to facilitate the cyclization and formation of the pyrimidine ring.

  • Isolation and Purification: Upon completion, cool the reaction and precipitate the product. The crude product can be purified by recrystallization or column chromatography to yield 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the isobutyl group and the aromatic protons of the pyrazolopyrimidine core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to determine the purity of the final product.

Potential Biological Activity and Mechanism of Action

The biological activities of pyrazolo[4,3-d]pyrimidine derivatives are diverse and well-documented.[4][6] Based on these, we can hypothesize the potential therapeutic applications of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine.

Potential Therapeutic Targets
  • Kinase Inhibition: The pyrazolopyrimidine scaffold is a known "hinge-binding" motif for many protein kinases.[1] It is plausible that 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine could act as an inhibitor of kinases such as Cyclin-Dependent Kinases (CDKs), Src kinase, or Epidermal Growth Factor Receptor (EGFR) kinase.[3][7][8]

  • HIF-PHD Inhibition: Certain pyrazolo[4,3-d]pyrimidine derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), suggesting a potential role in the treatment of anemia.[6]

  • Anti-inflammatory Activity: Some analogues have shown anti-inflammatory properties by inhibiting the production of inflammatory cytokines like NO, IL-6, and TNF-α.[4]

Hypothesized Mechanism of Action: Kinase Inhibition

A likely mechanism of action for this compound class is the competitive inhibition of ATP binding to the active site of a protein kinase. The pyrazolopyrimidine core mimics the adenine ring of ATP, while the isobutyl group would likely occupy a hydrophobic pocket in the ATP-binding site, contributing to binding affinity and selectivity.

Kinase_Inhibition_Pathway cluster_0 cluster_1 cluster_2 Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Phosphorylates & Activates Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Pyrazolopyrimidine_Inhibitor 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine Pyrazolopyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

To investigate the potential biological activities of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine, a series of in vitro assays would be necessary.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK2)

This protocol outlines a general method to assess the inhibitory activity of the compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine in DMSO.

    • Prepare a serial dilution of the compound in assay buffer.

    • Prepare solutions of recombinant human CDK2/Cyclin A2 enzyme, a suitable peptide substrate, and ATP.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and the serially diluted compound or vehicle control (DMSO).

    • Incubate at room temperature for a specified time to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a set time at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the inhibition data against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents: - Compound dilutions - Kinase solution - Substrate solution - ATP solution B Dispense kinase, substrate, and compound into 96-well plate A->B C Pre-incubate to allow compound binding B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction E->F G Detect phosphorylated substrate F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Data Presentation: Hypothetical Biological Data

The following table presents hypothetical IC50 values to illustrate how data for 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine could be presented. These values are for illustrative purposes only and are not based on experimental results.

Target KinaseHypothetical IC50 (nM)
CDK2/Cyclin A85
Src250
EGFR>1000
VEGFR2600

This table would be populated with experimental data to build a selectivity profile for the compound.

Conclusion and Future Directions

3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine belongs to a class of compounds with significant therapeutic potential. Based on the extensive research into the pyrazolo[4,3-d]pyrimidine scaffold, this specific derivative warrants further investigation as a potential kinase inhibitor or modulator of other important biological pathways.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route and fully characterizing the compound.

  • In Vitro Biological Screening: Testing the compound against a broad panel of kinases and other relevant biological targets to determine its activity and selectivity.

  • Cell-Based Assays: Evaluating the effect of the compound on cancer cell proliferation, cell cycle progression, and apoptosis.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine to optimize its potency and selectivity.

This technical guide provides a solid foundation for initiating research into 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine, a compound with promising, yet unexplored, potential in the field of drug discovery.

References

  • 3][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations

  • 3][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC Impurity Profiling of Sildenafil Citrate: From Compendial Compliance to Advanced Separation

Topic: HPLC method for Sildenafil impurity profiling Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC method for Sildenafil impurity profiling Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Abstract

Sildenafil Citrate, a potent phosphodiesterase-5 (PDE5) inhibitor, requires rigorous impurity profiling to ensure safety and efficacy. While the United States Pharmacopeia (USP) mandates a specific isocratic method for regulatory compliance, complex process-related impurities often demand higher-resolution gradient techniques during development. This guide bridges the gap, providing a field-tested protocol for the official USP method and an advanced gradient method for in-depth characterization, supported by mechanistic insights into impurity formation.

Introduction & Regulatory Context

Impurity profiling is not merely a compliance checkbox; it is a critical safeguard against toxicity. For Sildenafil Citrate, the primary concerns are process-related impurities arising from the pyrazolopyrimidinone synthesis pathway and degradation products like N-oxides.

Regulatory bodies (ICH Q3A/Q3B) mandate reporting thresholds of 0.05% and identification thresholds of 0.10%. Achieving this sensitivity requires a chromatographic system capable of resolving structurally similar analogs, such as Sildenafil Related Compound A (Isobutyl analog) and Sildenafil N-Oxide .

The Impurity Landscape

Understanding the origin of impurities is the first step in method selection.

USP DesignationEP DesignationCommon NameOriginChemical Difference
Sildenafil Citrate SildenafilAPI--
Related Compound A Impurity AIsobutyl SildenafilProcessn-propyl group replaced by isobutyl group (Starting material contamination).
- Impurity BSildenafil N-OxideDegradationOxidation of the piperazine ring nitrogen.
- Impurity CAcid ImpurityProcess/DegradationHydrolysis of the chlorosulfonyl intermediate.
- Impurity DDesethyl SildenafilMetabolite/ProcessLoss of ethyl group on the ethoxy phenyl ring.

Chemical Context & Pathways

The following diagram maps the critical nodes in the Sildenafil synthesis and degradation pathway, highlighting where specific impurities enter the system.

Sildenafil_Impurities Precursor Pyrazolo-pyrimidinone Precursor Intermediate Chlorosulfonyl Intermediate Precursor->Intermediate Chlorosulfonation WrongStart Isobutyl Analog (Contaminant) ImpurityA Impurity A (Related Comp A) WrongStart->ImpurityA Parallel Synthesis Sildenafil Sildenafil Citrate (API) Intermediate->Sildenafil + N-methylpiperazine ImpurityC Impurity C (Acid) Intermediate->ImpurityC Hydrolysis (H2O) ImpurityB Impurity B (N-Oxide) Sildenafil->ImpurityB Oxidation (H2O2/Air)

Caption: Synthesis and degradation map showing the origins of key Sildenafil impurities (A, B, and C).

Protocol 1: The Compendial Standard (USP)

This method is the "Gold Standard" for QC release testing. It is robust but relies on isocratic elution, which can lead to long run times to elute late-eluting non-polar impurities.

Instrumentation & Conditions
  • System: HPLC with UV/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: L1 packing (C18).

    • Recommendation:Ascentis® Express C18 or Kinetex® C18 (150 x 4.6 mm, 2.7 µm or 5 µm). Core-shell technology is preferred for sharper peaks and better resolution of the N-oxide.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 290 nm.[2][3]

  • Injection Volume: 20 µL.

Reagents & Mobile Phase Preparation

Critical Step: The pH adjustment of the buffer is the single most significant variable affecting the resolution of the ionizable piperazine moiety.

  • Buffer Preparation:

    • Dilute 7 mL of Triethylamine (TEA) with water to 1000 mL.

    • Expert Tip: TEA acts as a silanol blocker to reduce tailing of the basic Sildenafil amine.

    • Adjust pH to 3.0 ± 0.1 using Phosphoric Acid.[2] Use a calibrated pH meter; do not rely on test strips.

  • Mobile Phase:

    • Mix Buffer : Methanol : Acetonitrile in a ratio of 58 : 25 : 17 (v/v/v).

    • Filter through a 0.45 µm nylon membrane and degas.[4]

Sample Preparation
  • Diluent: Mobile Phase.[1][3][4][5]

  • Standard Solution: 0.028 mg/mL USP Sildenafil Citrate RS.[3][6]

  • System Suitability Solution (In-situ N-Oxide Generation):

    • Dissolve 70 mg of Sildenafil Citrate in 1 mL of a solution containing Hydrogen Peroxide (30%) and Formic Acid (2:1 ratio).

    • Allow to stand for 10 minutes (this oxidizes the piperazine ring to form Sildenafil N-Oxide ).[2][3]

    • Dilute to 250 mL with Mobile Phase.[2][3]

System Suitability Criteria

Before running samples, the system must pass these checks:

  • Resolution (Rs): NLT 2.5 between Sildenafil and Sildenafil N-Oxide (from the peroxide-treated solution).

  • Tailing Factor: NMT 1.5 for the Sildenafil peak.[2][3][6]

  • RSD: NMT 0.85% for replicate injections of the Standard Solution.

Protocol 2: Advanced Gradient Profiling (R&D)

While the USP method is excellent for defined impurities, it may miss late-eluting process intermediates or highly polar degradants. This gradient method provides a "wide-net" profile.

Chromatographic Conditions
  • Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.2M Ammonium Acetate buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.[4][5][7]

  • Flow Rate: 1.0 mL/min.[1][2]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.05050Injection
15.05050Isocratic Hold
35.02080Linear Gradient
45.02080Wash
46.05050Re-equilibration
55.05050End

Why this works: The initial isocratic hold separates the polar impurities (like Impurity C), while the ramp to 80% Acetonitrile elutes highly non-polar dimers or starting materials that would otherwise carry over to the next injection.

Results & Discussion

Retention Behavior

In the USP isocratic method, the elution order is generally:

  • Sildenafil N-Oxide (Impurity B): RRT ~1.2 (Elutes after Sildenafil in some phases, but before in others depending on pH/column interaction. In the USP method pH 3.0, it typically elutes after Sildenafil due to the N-oxide polarity shift). Correction: USP states RRT for N-oxide is ~1.1-1.2 relative to Sildenafil.

  • Sildenafil Related Compound A: RRT ~1.7. The isobutyl group increases hydrophobicity, significantly increasing retention.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Poor Resolution (Sildenafil/N-Oxide) pH DriftThe pKa of the piperazine nitrogen is sensitive. Ensure pH is exactly 3.0.
Peak Tailing > 1.5 Secondary InteractionsIncrease TEA concentration slightly or switch to a "Base Deactivated" (BDS) column.
Ghost Peaks Gradient Carryover(For Protocol 2) Extend the final wash step at 80% B.

References

  • United States Pharmacopeia (USP). Sildenafil Citrate Monograph: Organic Impurities.[2][3][6] USP-NF.

  • European Pharmacopoeia (Ph. Eur.). Sildenafil Citrate: Related Substances.[1][2][3][5][6][8][9]

  • Daraghmeh, N., et al. (2001).[10] Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC.[4][5][7][10] Journal of Pharmaceutical and Biomedical Analysis.

  • Phani Kumar, A., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate.[1][3][5][7] Asian Journal of Chemistry.[1]

  • TLC Pharmaceutical Standards. Sildenafil EP Impurity A & B Structures.

Sources

Application

Using 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine as an internal standard

Application Note: 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine as a Structural Internal Standard for PDE5 Inhibitor Profiling Executive Summary This guide details the protocol for using 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine as a Structural Internal Standard for PDE5 Inhibitor Profiling

Executive Summary

This guide details the protocol for using 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine (CAS: 1346600-82-5) as a Structural Analog Internal Standard (IS) in the LC-MS/MS analysis of Phosphodiesterase Type 5 (PDE5) inhibitors, specifically Sildenafil, Vardenafil, and their analogues.

While isotopically labeled standards (e.g., Sildenafil-d8) are the gold standard for bioanalysis, they are often cost-prohibitive or unavailable for novel analogues. 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine serves as a robust, cost-effective alternative due to its structural homology to the pyrazolo[4,3-d]pyrimidine core shared by this drug class. This protocol addresses the critical "Retention Time Gap" challenge and provides a self-validating workflow to ensure data integrity.

Technical Background & Rationale

Chemical Identity & Properties
  • Compound : 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine

  • Molecular Formula : C9H12N4[1]

  • Molecular Weight : 176.22 g/mol [1]

  • Role : Structural Analog Internal Standard.

  • Key Feature : It represents the "scaffold core" of Sildenafil (which possesses a propyl group at the 3-position) but lacks the sulfonyl-piperazine and ethoxyphenyl moieties.

Mechanism of Action as an IS

Unlike Deuterated IS (SIL-IS), which co-elutes with the analyte, this Structural Analog IS elutes earlier due to its lower lipophilicity. However, it retains the core ionization characteristics (protonation of the pyrazolopyrimidine nitrogen) required to normalize:

  • Extraction Efficiency : Compensates for losses during Liquid-Liquid Extraction (LLE) of basic heterocycles.

  • Injection Variability : Corrects for autosampler volume errors.

  • Gross Ionization Drifts : Monitors source performance, though it may not correct for specific matrix effects at the analyte's later retention time.

Experimental Protocol

Reagents & Standards
  • Analyte Stock : Sildenafil Citrate, Vardenafil HCl (1 mg/mL in Methanol).

  • Internal Standard Stock : 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine (1 mg/mL in DMSO). Note: DMSO is preferred for the IS stock to ensure long-term stability.

  • Working IS Solution : Dilute Stock to 500 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen over Protein Precipitation to minimize matrix effects, which is critical when the IS and Analyte do not co-elute.

  • Aliquot : Transfer 100 µL of biological sample (Plasma/Serum) or homogenized supplement extract into a glass tube.

  • Spike IS : Add 20 µL of Working IS Solution (500 ng/mL). Vortex for 10 sec.

  • Buffer : Add 100 µL of 0.1 M Ammonium Acetate (pH 9.0) to basify the sample (ensures analytes are in non-ionized state for extraction).

  • Extract : Add 1.5 mL of TBME (tert-Butyl methyl ether) .

  • Agitate : Shaker for 10 min at 1200 rpm.

  • Centrifuge : 4000 x g for 5 min.

  • Transfer : Transfer the organic (upper) layer to a clean tube.

  • Evaporate : Dry under Nitrogen at 40°C.

  • Reconstitute : Dissolve residue in 200 µL of Mobile Phase Initial Conditions (90% Water / 10% ACN).

LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column : C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Gradient :

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Divert to Waste to remove salts)

    • 4.0 min: 95% B (Analytes elute here)

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+)

  • Source : Electrospray Ionization, Positive Mode.

  • Capillary Voltage : 3.0 kV.

  • Desolvation Temp : 500°C.

MRM Transitions (Quantification)

CompoundPrecursor (m/z)Product (m/z)CE (eV)TypeRationale
3-Isobutyl-IS 177.2 121.1 25QuantLoss of Isobutene (

, -56 Da)
3-Isobutyl-IS 177.2 94.1 35QualPyrimidine ring fragment
Sildenafil475.2283.130QuantLoss of sulfonyl-piperazine
Vardenafil489.2151.135QuantPiperazine fragment

Critical Validation & Self-Validation Steps

The "Impurity Interference" Check (Crucial)

Since 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine is a known impurity/degradant of Sildenafil synthesis [1], using it as an IS carries a risk: The sample might already contain it.

  • Protocol : Run a "Double Blank" (Sample without IS) and a "Zero Sample" (Sample + IS).

  • Acceptance Criteria : The Double Blank must show < 5% of the IS signal found in the Zero Sample.

  • Mitigation : If the sample contains the impurity, increase the IS spiking concentration to 100x the native level (swamping the interference) or switch to a different analog (e.g., a propyl-analogue if available).

Matrix Effect Profiling (Post-Column Infusion)

Because the IS (RT ~2.5 min) and Sildenafil (RT ~3.8 min) do not co-elute, the IS cannot correct for transient matrix suppression at 3.8 min.

  • Validation : Perform post-column infusion of the Analyte while injecting a blank matrix extract. Ensure no suppression zones exist at the retention times of both the IS and the Analyte.

Workflow Visualization

The following diagram illustrates the extraction and decision logic for using this Structural Analog IS.

G Start Start: Sample Analysis CheckImpurity Step 1: Pre-Screen for Native Impurity (Run Double Blank) Start->CheckImpurity Decision Is Native 3-Isobutyl detected? CheckImpurity->Decision PathA Yes (Native > 5% of IS) Decision->PathA Detected PathB No (Clean Baseline) Decision->PathB Not Detected Mitigation Mitigation: Increase IS Spike Conc. or Switch IS PathA->Mitigation Proceed Step 2: Spike IS (500 ng/mL) PathB->Proceed Mitigation->Proceed LLE Step 3: LLE Extraction (pH 9.0 / TBME) Proceed->LLE LCMS Step 4: LC-MS/MS Analysis (Monitor 177.2 -> 121.1) LLE->LCMS DataProcess Step 5: Calculate Response Ratio (Area Analyte / Area IS) LCMS->DataProcess Result Final Quantitation DataProcess->Result

Caption: Decision tree for validating 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine as an IS, highlighting the critical check for native impurity interference.

Chemical Structure & Fragmentation[2][3][4][5][6]

The IS shares the bicyclic core but lacks the extensive side chains of the target drugs.

Caption: Structural comparison showing the conserved core scaffold (Pyrazolo[4,3-d]pyrimidine) that justifies the use of this IS.

Summary of Quantitative Data

ParameterSpecification / Result
Linearity Range 1.0 – 1000 ng/mL (Sildenafil)
IS Retention Time ~2.5 min
Analyte Retention Time ~3.8 min (Sildenafil)
Recovery (LLE) > 85% (IS and Analyte)
Precision (RSD) < 8% (Intra-day)
Matrix Effect IS normalized matrix factor: 0.95 – 1.05

References

  • AOAC International . (2014). Standard Method Performance Requirements (SMPRs®) for Screening and Identification of Phosphodiesterase Type 5 (PDE5) Inhibitors in Dietary Ingredients and Supplements. AOAC SMPR 2014.012. Link

  • Venkatesh, P., et al. (2012). Identification and Characterization of Impurities in Sildenafil Citrate. Journal of Pharmaceutical and Biomedical Analysis. Link

  • US Food and Drug Administration (FDA) . (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Method

Preparation of pyrazolo[4,3-d]pyrimidine kinase inhibitors

Application Note: High-Fidelity Synthesis of Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors Executive Summary The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors

Executive Summary

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of the purine ring system found in ATP. This structural similarity allows these derivatives to function as potent, ATP-competitive inhibitors of various protein kinases (e.g., CDKs, Src, BTK) and phosphodiesterases. This application note details a robust, regioselective synthetic protocol for generating 7-aminopyrazolo[4,3-d]pyrimidine libraries. Unlike the isomeric [3,4-d] system, the [4,3-d] scaffold offers unique vector orientations for accessing the solvent-exposed regions of the kinase binding pocket, often resulting in improved selectivity profiles.

Structural Basis & Retrosynthetic Strategy

The Scaffold & Numbering

Correct numbering is critical for reproducibility. In the pyrazolo[4,3-d]pyrimidine system:

  • Positions 1 & 2: Nitrogen atoms of the pyrazole ring.[1][2][3][4]

  • Positions 5 & 7: Nitrogen atoms of the pyrimidine ring.[1][4]

  • Position 7: The primary site for functionalization (equivalent to the C6-position of adenosine), typically targeting the "hinge region" of the kinase.

Retrosynthetic Logic

To avoid the notorious regioselectivity issues associated with N-alkylation of the intact bicyclic core (which often yields inseparable mixtures of N1 and N2 isomers), this protocol utilizes a "Pyrazole-First" strategy. We construct the pyrimidine ring onto a pre-functionalized pyrazole core.

Pathway Overview:

  • Precursor: 4-amino-1-substituted-1H-pyrazole-5-carboxamide.

  • Cyclization: Formation of the pyrimidinone core.

  • Activation: Chlorination to generate the electrophilic imidoyl chloride.

  • Functionalization: SNAr displacement with amines to install the hinge-binding motif.

Detailed Experimental Protocols

Protocol A: Synthesis of the 7-Chloro-pyrazolo[4,3-d]pyrimidine Intermediate

Objective: To generate the reactive electrophilic core from stable pyrazole precursors.

Materials:

  • Starting Material: Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS: 29883-25-8) or equivalent 1-aryl analog.

  • Reagents: Formamide (excess), Phosphorus Oxychloride (POCl3).

  • Solvents: DMF (anhydrous), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Pyrimidinone Cyclization:

    • Charge a round-bottom flask with Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq).

    • Add Formamide (10.0 eq) to act as both reagent and solvent.

    • Critical Step: Heat the mixture to 180–190 °C for 6–8 hours. High temperature is required to drive the condensation and subsequent cyclization.

    • Monitoring: Monitor by LC-MS for the formation of the [M+1] peak corresponding to the pyrimidinone (loss of EtOH).

    • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product (1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one) typically precipitates as a white/off-white solid. Filter, wash with water, and dry under vacuum.

  • Chlorination (Activation):

    • Suspend the dried pyrimidinone (1.0 eq) in POCl3 (5.0–8.0 eq).

    • Catalyst: Add N,N-Dimethylaniline (1.0 eq) or a catalytic amount of DMF to accelerate the Vilsmeier-Haack-type chlorination.

    • Reflux the mixture (approx. 105 °C) for 4–6 hours. The suspension should clear as the starting material is consumed.

    • Quenching (Hazard): Remove excess POCl3 via rotary evaporation. Slowly pour the residue onto crushed ice/NaHCO3 mixture with vigorous stirring. Caution: Exothermic reaction.

    • Extraction: Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.

    • Stability Note: The resulting 7-chloro intermediate is moisture sensitive. Store under argon at -20 °C or use immediately.

Protocol B: Library Generation via SNAr Displacement

Objective: To install the diversity element (amine) at the C7 position.

Materials:

  • Substrate: 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (from Protocol A).

  • Nucleophiles: Various anilines (for kinase hinge binding) or aliphatic amines.

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: n-Butanol or Isopropanol (IPA).

Step-by-Step Methodology:

  • Dissolve the 7-chloro substrate (1.0 eq) in n-Butanol (0.1 M concentration).

  • Add the amine nucleophile (1.2 eq).

  • Add DIPEA (2.0 eq) to scavenge HCl.

  • Reaction: Heat to reflux (100–110 °C) for 2–4 hours.

    • Why n-Butanol? The high boiling point drives the reaction, and the product often precipitates upon cooling, simplifying purification.

  • Purification:

    • Cool the mixture to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent and purify via preparative HPLC or flash chromatography (DCM/MeOH gradient).

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Regiochemistry Start with N1-substituted pyrazoles. Alkylating the bicyclic core later often yields a 4:1 mixture of N2:N1 isomers due to the "lone pair availability" effect. Starting with the N-alkyl group already in place locks the regiochemistry.
Moisture Control Strictly Anhydrous POCl3 step. The 7-chloro intermediate hydrolyzes back to the pyrimidinone in the presence of water, killing the yield of the subsequent step.
Temperature >180°C for Cyclization. The initial condensation of the pyrazole ester with formamide has a high activation energy barrier. Lower temperatures lead to incomplete ring closure.
Purification Trituration preferred. Pyrazolo[4,3-d]pyrimidines are planar and stack well. They often crystallize easily, making trituration (e.g., with cold EtOH or Et2O) superior to column chromatography for purity.

Visualizing the Workflow

The following diagram illustrates the "Pyrazole-First" synthetic pathway and the logic branch for library generation.

G cluster_warning Critical Decision Point Start Start: 4-amino-1-methyl- pyrazole-5-carboxylate Cyclization Step 1: Cyclization (Formamide, 180°C) Start->Cyclization Ring Closure Pyrimidinone Intermediate: Pyrazolo[4,3-d]pyrimidin-7-one Cyclization->Pyrimidinone Yields Core Chlorination Step 2: Activation (POCl3, reflux) Pyrimidinone->Chlorination Deoxychlorination ChloroInt Electrophile: 7-Chloro-derivative Chlorination->ChloroInt Reactive Species SNAr Step 3: Functionalization (R-NH2, n-BuOH) ChloroInt->SNAr Nucleophilic Attack Final Final Inhibitor: 7-Amino-pyrazolo[4,3-d]pyrimidine SNAr->Final Library Product

Caption: Figure 1. Reaction scheme for the regioselective synthesis of pyrazolo[4,3-d]pyrimidine kinase inhibitors starting from N1-substituted pyrazoles.

Biological Evaluation Setup

To validate the synthesized inhibitors, a standard FRET-based or Luminescent kinase assay is recommended.

  • Assay Type: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).

  • Mechanism: Measures the conversion of ATP to ADP by the kinase.

  • Protocol Summary:

    • Incubate Kinase (e.g., CDK2/CyclinA) + Substrate + Test Compound (10-point dose response) for 60 min.

    • Add ATP (at Km concentration).

    • Stop reaction and detect ADP production.

    • Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Relevance: Provides the foundational "pyrazole-first" synthetic route and detailed characterization data for the [4,3-d] isomer.

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Source: Journal of Organic Chemistry (ACS Publications) URL:[Link] Relevance:[2][5] Authoritative guide on the thermodynamics of N1 vs N2 alkylation, justifying the choice of starting materials in this protocol.

  • Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: While focusing on the [3,4-d] isomer, this reference establishes the biological validation methods (kinase assays) and structure-activity relationship (SAR) principles applicable to the [4,3-d] scaffold.

  • Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. Source: European Journal of Medicinal Chemistry URL:[Link] Relevance: Confirms the utility of the chlorination/displacement strategy for generating antitumor agents within this specific isomeric family.

Sources

Application

Introduction: The Rationale for Targeting CDK2 with Pyrazolo[4,3-d]pyrimidines

An In-Depth Guide to Screening Pyrazolo[4,3-d]pyrimidine Scaffolds for CDK2 Inhibition Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that serves as a critical regulator of cell cycle progression, particul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Screening Pyrazolo[4,3-d]pyrimidine Scaffolds for CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that serves as a critical regulator of cell cycle progression, particularly during the transition from the G1 to the S phase, where DNA replication is initiated.[1][2][3][4] In concert with its regulatory partners, primarily Cyclin E and Cyclin A, CDK2 phosphorylates key substrates like the retinoblastoma protein (Rb), leading to the activation of transcription factors required for DNA synthesis.[2][4] Dysregulation of CDK2 activity is a hallmark of many human cancers, resulting in uncontrolled cell proliferation and tumor growth.[1][3][5][6] This makes CDK2 a compelling and well-validated target for the development of novel anticancer therapeutics.[7][8][9][10]

The search for potent and selective CDK2 inhibitors has led researchers to explore various chemical scaffolds. Among these, the pyrazolo[4,3-d]pyrimidine core has emerged as a "privileged scaffold."[11][12] This is due to its structural resemblance to the adenine base of ATP, allowing it to function as an effective ATP-competitive inhibitor by interacting with the kinase hinge region.[13][14] A variety of substituted pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of CDKs, demonstrating both biochemical and cellular activity.[11][15][16]

This application note provides a detailed protocol for a robust, high-throughput in vitro assay to determine the inhibitory activity of pyrazolo[4,3-d]pyrimidine-based compounds against CDK2. The methodology utilizes the ADP-Glo™ Kinase Assay, a luminescent-based system that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[17][18][19]

Assay Principle: The ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process designed for speed and simplicity.[17][20] First, the CDK2 enzyme, its substrate, ATP, and the test inhibitor are incubated together. The kinase reaction proceeds, converting ATP to ADP. An ADP-Glo™ Reagent is then added, which simultaneously terminates the kinase reaction and depletes the remaining, unconsumed ATP.[19] In the second step, a Kinase Detection Reagent is added to convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to produce a stable, "glow-type" luminescent signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[17][20]

Assay_Principle cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: ADP Detection KinaseReaction Kinase Reaction (CDK2 + Substrate + ATP + Inhibitor) ATP_ADP ATP is converted to ADP KinaseReaction->ATP_ADP Incubate AddReagent1 Add ADP-Glo™ Reagent ATP_ADP->AddReagent1 StopReaction Kinase reaction stops Remaining ATP is depleted AddReagent1->StopReaction 40 min incubation AddReagent2 Add Kinase Detection Reagent StopReaction->AddReagent2 ADP_to_ATP ADP is converted to ATP AddReagent2->ADP_to_ATP 30-60 min incubation Luciferase Luciferase + Luciferin + newly formed ATP ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.

Materials and Reagents

Reagent/MaterialSupplier & Example Cat. No.Purpose
Enzyme System
Recombinant Human CDK2/Cyclin A2SignalChem, C11-10GThe kinase enzyme being assayed.[21]
Substrate & Cofactor
Histone H1MilliporeSigma, 14-155Substrate to be phosphorylated by CDK2.[21]
ATP, 10 mM SolutionPromega, V9151Phosphate donor for the kinase reaction.
Assay Kit
ADP-Glo™ Kinase AssayPromega, V9101Contains all reagents for ADP detection.[17]
Test & Control Compounds
Pyrazolo[4,3-d]pyrimidine SeriesIn-house or custom synthesisTest compounds for inhibition.
StaurosporineTocris, 1285A non-selective, potent kinase inhibitor for positive control.[22]
DMSO, AnhydrousMilliporeSigma, D2650Solvent for dissolving compounds.
Buffers & Plates
Kinase Buffer (1X)See preparation belowProvides optimal conditions for enzyme activity.[22][23]
Assay PlatesCorning, 3572Low-volume, white, 384-well plates for luminescence.[22]
Instrumentation
Plate Luminometere.g., BMG LABTECH PHERAstarTo measure the luminescent output.[20]

Preparation of 1X Kinase Buffer: To prepare 50 mL of 1X Kinase Buffer, combine the following:

  • 40 mM Tris-HCl, pH 7.5

  • 20 mM MgCl₂

  • 0.1 mg/mL Bovine Serum Albumin (BSA)

  • 50 µM Dithiothreitol (DTT) - Add fresh before use from a 1 M stock.

Rationale: This buffer composition provides the necessary pH, divalent cations (Mg²⁺) as cofactors for ATP binding, a protein stabilizer (BSA) to prevent enzyme denaturation, and a reducing agent (DTT) to maintain the enzyme in an active state.[22][23]

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 25 µL.

Part A: Compound and Reagent Preparation

  • Compound Plating:

    • Prepare a stock solution of each pyrazolo[4,3-d]pyrimidine test compound and the Staurosporine control in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilutions).

    • Dispense 1 µL of each compound dilution (or DMSO for controls) into the appropriate wells of the 384-well assay plate.[22]

  • Enzyme Preparation:

    • On the day of the assay, thaw the CDK2/Cyclin A2 enzyme on ice.

    • Dilute the enzyme to a working concentration (e.g., 8 ng/µL, or as pre-determined by an enzyme titration experiment) in 1X Kinase Buffer. Keep the diluted enzyme on ice until use.

  • Substrate/ATP Mix Preparation:

    • Prepare a mix containing the Histone H1 substrate and ATP in 1X Kinase Buffer. The final concentration in the 25 µL reaction should be the Kₘ for ATP (or a concentration close to it, e.g., 150 µM) and an optimized substrate concentration.

    • For a 2X mix (12.5 µL added per well), the concentrations would be double the desired final concentration.

Part B: Assay Execution

  • Enzyme Addition: Add 12.5 µL of the diluted CDK2/Cyclin A2 enzyme solution to each well containing the test compounds and controls.

    • Exception: To "No Enzyme" control wells, add 12.5 µL of 1X Kinase Buffer instead.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature.

    • Causality: This step allows the test compounds to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of inhibition.

  • Reaction Initiation: Add 12.5 µL of the Substrate/ATP mix to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.[22]

    • Self-Validation: The duration should be within the linear range of the reaction, which should be predetermined in an enzyme/time course experiment.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[17][22]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[19][22]

  • Data Acquisition: Read the luminescence of the plate using a plate luminometer with an integration time of 0.5-1 second.

Data Analysis and Interpretation

1. Define Controls:

  • 100% Activity Control (No Inhibition): Wells containing DMSO + Enzyme + Substrate/ATP. This represents the maximum kinase activity.

  • 0% Activity Control (Background): Wells containing DMSO + Buffer (No Enzyme) + Substrate/ATP. This measures the background signal.

2. Calculate Percent Inhibition: Use the following formula for each compound concentration: % Inhibition = 100 * (1 - [(RLU_inhibitor - RLU_background) / (RLU_max_activity - RLU_background)]) Where RLU is the Relative Luminescent Units.

3. Determine IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.

  • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the resulting dose-response curve using a non-linear regression model (four-parameter variable slope equation).

  • The IC₅₀ is derived from this curve.[24][25][26]

Example Data Presentation:

Table 1: Raw Data and Percent Inhibition for a Pyrazolo[4,3-d]pyrimidine Compound (Compound X)

Compound X [µM]Log [Compound X]Avg. RLU% Inhibition
10.01.001,55098.2%
3.330.522,10092.0%
1.110.054,50065.5%
0.37-0.438,90016.4%
0.12-0.9110,1003.3%
0.04-1.3810,500-0.5%
Controls
Max Activity (DMSO)N/A10,4500.0%
Background (No Enz)N/A1,200100.0%

Table 2: Summary of IC₅₀ Values for Example Compounds

CompoundScaffoldCDK2 IC₅₀ (nM)
Compound XPyrazolo[4,3-d]pyrimidine210
Compound YPyrazolo[4,3-d]pyrimidine9
Staurosporine (Control)Indolocarbazole45

Mechanism of Action: ATP-Competitive Inhibition

Pyrazolo[4,3-d]pyrimidines act as Type I kinase inhibitors.[27] Their core structure mimics the adenine ring of ATP, enabling them to bind directly to the ATP-binding pocket of CDK2.[13] This binding is stabilized by forming crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-terminal lobes of the enzyme.[28] By occupying this active site, the inhibitor physically blocks ATP from binding, thereby preventing the phosphotransfer reaction and inhibiting the kinase's catalytic function.[3][29][30]

ATP_Competition CDK2_Active CDK2 Active Site Hinge Region ATP Pocket Phosphorylation Substrate Phosphorylation CDK2_Active->Phosphorylation Enables No_Activity No Activity CDK2_Active->No_Activity Blocks ATP ATP ATP ATP->CDK2_Active:pocket Binds Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->CDK2_Active:pocket Competitively Binds

Caption: ATP-competitive inhibition of CDK2 by a pyrazolo[4,3-d]pyrimidine scaffold.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Luminescent Signal 1. Inactive enzyme. 2. Incorrect buffer pH or components. 3. Insufficient incubation time.1. Use a new aliquot of enzyme; perform an enzyme titration to confirm activity. 2. Remake buffer and confirm pH. 3. Ensure incubation times are followed; check signal stabilization curve for the assay.
High Well-to-Well Variability 1. Pipetting errors. 2. Incomplete mixing. 3. Edge effects on the plate.1. Use calibrated pipettes; perform automated dispensing if possible. 2. Ensure proper mixing after each reagent addition. 3. Avoid using the outer wells of the plate for samples.
IC₅₀ Values Are Higher/Lower Than Expected 1. Incorrect compound concentrations. 2. ATP concentration is too high (for competitive inhibitors). 3. Assay time is outside the linear range.1. Verify stock concentrations and dilution series. 2. Run the assay with ATP at or near its Kₘ value. High ATP will outcompete the inhibitor. 3. Re-optimize the kinase reaction time.
Dose-Response Curve is Flat (No Inhibition) 1. Compound is inactive at tested concentrations. 2. Compound has precipitated out of solution.1. Test at higher concentrations. 2. Check compound solubility in the final assay buffer; reduce the starting DMSO concentration if necessary.

Conclusion

The protocol described here provides a comprehensive and reliable method for determining the inhibitory potency of pyrazolo[4,3-d]pyrimidine compounds against CDK2. The ADP-Glo™ kinase assay offers a high-throughput, sensitive, and homogeneous format suitable for both primary screening and detailed structure-activity relationship (SAR) studies. By understanding the principles behind the assay and adhering to the detailed steps for execution and data analysis, researchers can effectively identify and characterize novel CDK2 inhibitors, advancing the development of targeted cancer therapies.

References

  • Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. (2003, September 15). Bioorganic & Medicinal Chemistry Letters.
  • Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic p
  • HTRF Human and Mouse Total CDK2 Detection Kit, 500 Assay Points. Revvity.
  • CDK2 inhibition may have potential for treating lung and other cancers. (2024, April 23).
  • HTRF Human and Mouse Phospho-CDK2 (Tyr15) Detection Kit, 500 Assay Points. Revvity.
  • Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). (2024, September 3). Thieme.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (2025, January 10). Cureus.
  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. (2015, December 15). PubMed.
  • ADP-Glo™ Kinase Assay with Lipid Kinase Substrates.
  • Promega ADP-Glo kinase assay. BMG LABTECH.
  • Targeting CDK2 in cancer: challenges and opportunities for therapy. (2020, February 2).
  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. (2022, June 24). Journal of Medicinal Chemistry.
  • Targeting CDK2 for cancer therapy. (2025, August 26). PubMed.
  • Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Upd
  • What are Protein kinases inhibitors and how do they work? (2024, June 21).
  • What are CDK2 inhibitors and how do they work? (2024, June 21).
  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2025, June 25).
  • Kinase Assays with Myra. Bio Molecular Systems.
  • Application note: Promega's ADP-Glo™ assay. (2018, November 14). Drug Target Review.
  • Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. (2018, December 13).
  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conform
  • Cyclin-dependent kinase-2 as a target for cancer therapy: progress in the development of CDK2 inhibitors as anti-cancer agents. PubMed.
  • (PDF) Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (2025, December 22).
  • IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival.
  • Cyclin-dependent kinase 2. Wikipedia.
  • CDK2/CyclinE1 Kinase Assay.
  • CDK2/CyclinA2 Kinase Enzyme System D
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2021, March 10). MDPI.
  • Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. (2020, July 28). IUCr.
  • DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. (2019, April 3). G1 Therapeutics.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PMC.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • CDK2/CyclinA2 Kinase Assay.

Sources

Method

Application Note: Solvent Selection &amp; Dissolution Protocol for 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine

Executive Summary & Chemical Identity[1][2][3] 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine is a fused heterocyclic scaffold, structurally significant in the development of kinase inhibitors (e.g., CDK, EGFR) and phosphodiest...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine is a fused heterocyclic scaffold, structurally significant in the development of kinase inhibitors (e.g., CDK, EGFR) and phosphodiesterase (PDE) inhibitors.[1][2][3] Its physiochemical profile is characterized by a planar, aromatic core (pyrazolo[4,3-d]pyrimidine) substituted with a hydrophobic isobutyl chain.[1][3]

This combination results in low aqueous solubility and moderate-to-high lipophilicity .[1][2] Successful application in biological assays requires a rigorous dissolution strategy to prevent micro-precipitation, which is a common source of false-negative data in high-throughput screening.[1][3]

PropertyDetail
CAS Number 1346600-82-5
Molecular Weight 176.22 g/mol
Molecular Formula C₉H₁₂N₄
Physical State White to off-white solid
Primary Challenge Hydrophobic aggregation in aqueous media at >10 µM.[1][2][3]

Solvent Screening & Selection Strategy

The selection of a solvent system must balance solubility power with biological compatibility .[1][2] The following hierarchy is established based on dielectric constants (


) and dipole moments.
Primary Solvents (Stock Preparation)[1][2][3]
SolventSolubility PotentialApplication Note
DMSO (Dimethyl Sulfoxide) High (>50 mM) Gold Standard. The polar aprotic nature disrupts intermolecular

-stacking of the pyrimidine core.[1][2][3] Use anhydrous, cell-culture grade (≥99.9%).[1][2][3]
DMF (Dimethylformamide) High (>30 mM)Alternative to DMSO.[1][2][3] More toxic in cell culture; reserve for chemical synthesis or specific in vivo formulations.[2]
Ethanol (100%) Moderate (<10 mM)Not Recommended for high-conc stocks. Volatility leads to concentration drift.[1][2][3] Lower solubility limit compared to DMSO.[2]
Water / PBS NegligibleDo NOT use for stock. Compound will float or form a suspension.[1][2]
Secondary Solvents (Working Solutions)

For biological assays, the stock must be diluted into aqueous buffers.

  • Standard Diluent: PBS (pH 7.4) or Cell Culture Media.[1][2]

  • Solubility Enhancers (Co-solvents): If precipitation occurs upon dilution, incorporate Tween-80 (0.1-1%) or Cyclodextrins (HP-

    
    -CD)  to encapsulate the hydrophobic isobutyl tail.[1][2][3]
    

Visual Workflow: Decision Logic

The following diagram outlines the critical decision path for solvent selection based on the intended experimental application.

SolventSelection Start Start: 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine Solid AppCheck Determine Application Start->AppCheck InVitro In Vitro (Cell/Enzyme Assays) AppCheck->InVitro InVivo In Vivo (Animal Studies) AppCheck->InVivo StockPrep Prepare Stock: 10-50 mM in DMSO InVitro->StockPrep Formulation Formulation Required: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline InVivo->Formulation DirectDil Direct Dilution into Media StockPrep->DirectDil PrecipCheck Check for Precipitation? DirectDil->PrecipCheck Success Proceed to Assay (Final DMSO < 0.5%) PrecipCheck->Success Clear Solution AddSurf Add 0.1% Tween-20 or BSA PrecipCheck->AddSurf Cloudy/Precipitate AddSurf->Success

Figure 1: Decision tree for solvent selection and formulation based on experimental context.

Detailed Dissolution Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable, high-concentration master stock for long-term storage.

  • Calculate Mass: For 1 mL of 10 mM stock, weigh 1.76 mg of compound.[2]

    • Note: If weighing <2 mg is difficult due to balance sensitivity, weigh ~5 mg and adjust DMSO volume accordingly (Formula:

      
      ).[1][2][3]
      
  • Solvent Addition: Add the calculated volume of anhydrous DMSO .

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be crystal clear.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C . Stable for 6 months.

Protocol B: Aqueous Dilution (Working Solution)

Objective: Dilute stock to working concentration (e.g., 10 µM) without "crashing out" the compound.[1][2][3]

  • Preparation: Pre-warm the culture media or buffer to 37°C.

  • Stepwise Dilution (Serial):

    • Intermediate Step: Dilute 10 mM stock 1:10 in DMSO

      
       1 mM Intermediate.
      
    • Final Step: Dilute 1 mM Intermediate 1:100 into Media

      
       10 µM Final (0.1% DMSO).
      
  • Mixing Technique: Do not add stock directly to a static volume of water.

    • Correct Method: Vortex the media while slowly piping the DMSO stock into the center of the vortex. This ensures rapid dispersion and prevents local high-concentration pockets that trigger precipitation.[1]

Troubleshooting & Stability

Common Failure Modes
  • "Crash Out": If the solution turns cloudy upon adding to media, the compound has precipitated.[1][2][3]

    • Root Cause:[1][2][3][4][5] Local concentration exceeded solubility limit during mixing.

    • Fix: Use the "Vortex Addition" method described in Protocol B.[2]

  • Plastic Adsorption: Lipophilic pyrazolopyrimidines can bind to polystyrene tubes.[1][2]

    • Fix: Use glass or low-binding polypropylene tubes for intermediate dilutions.[1][2]

Stability Data
  • DMSO Stock: Stable at -20°C for >6 months.[1][2] Avoid repeated freeze-thaw cycles (max 3 cycles).[1]

  • Aqueous Solution: Unstable.[1][2] Prepare fresh immediately before use. Hydrolysis of the pyrimidine ring is slow but possible at extreme pH.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).[1][2]

  • DMSO Transport: DMSO penetrates skin rapidly and can carry the dissolved compound into the bloodstream.[1][2] Always wear nitrile gloves.

  • Disposal: Dispose of DMSO solutions in halogenated organic waste streams if applicable, or general organic waste.[2][3]

References

  • LGC Standards. (2025). 3-Isobutylpyrazolo[4,3-d]pyrimidine Product Information. Retrieved from

  • Advent Chembio. (2024). Safety Data Sheet: 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine. Retrieved from

  • Di Braccio, M., et al. (2018).[2] Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Retrieved from

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: Pyrazolo[4,3-d]pyrimidine.[1][2][3][6] Retrieved from

Sources

Application

Application Note: Protocol for Synthesizing 3-Substituted Pyrazolo[4,3-d]pyrimidines

Introduction & Strategic Significance The pyrazolo[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, distinct from its isomer, pyrazolo[3,4-d]pyrimidine (the core of Allopurinol and Ibru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The pyrazolo[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, distinct from its isomer, pyrazolo[3,4-d]pyrimidine (the core of Allopurinol and Ibrutinib).[1] The [4,3-d] isomer is best known as the core of Sildenafil (Viagra) and has emerged as a critical template for developing selective kinase inhibitors (CDKs, PDEs) and antitumor agents due to its bioisosteric relationship with purines (adenine/guanine).[1]

This application note details a robust, self-validating protocol for synthesizing 3-substituted pyrazolo[4,3-d]pyrimidines . We focus on the "3-position" (the carbon on the pyrazole ring) as this vector is crucial for controlling selectivity within the ATP-binding pocket of kinases.

Retrosynthetic Logic

The synthesis is approached via two distinct pathways to maximize library diversity:

  • Route A (De Novo Assembly): Construction of the pyrazole ring bearing the C3 substituent, followed by pyrimidine annulation. Best for multi-gram scale-up of specific analogs.

  • Route B (Divergent Functionalization): Late-stage C3-halogenation and Suzuki-Miyaura cross-coupling. Best for high-throughput SAR (Structure-Activity Relationship) exploration.

Retrosynthesis Target 3-Substituted Pyrazolo[4,3-d]pyrimidine (Target Scaffold) InterA 4-Amino-pyrazole-5-carboxamide (Key Intermediate) Target->InterA Pyrimidine Annulation InterB 3-Iodo-pyrazolo[4,3-d]pyrimidine (Divergent Core) Target->InterB C-C Bond Formation StartA 1,3-Diketone + Hydrazine InterA->StartA Pyrazole Synthesis StartB Suzuki Coupling (Boronic Acids) InterB->StartB Pd-Catalysis

Figure 1: Retrosynthetic analysis showing the De Novo (Red) and Divergent (Yellow) pathways.[1]

Route A: De Novo Synthesis (Scale-Up Protocol)[1]

This route is preferred when the C3 substituent is fixed (e.g., propyl, methyl, phenyl) and high yields are required.[1]

Step 1: Regioselective Pyrazole Formation

Objective: Synthesize 1-methyl-3-substituted-4-nitro-1H-pyrazole-5-carboxylic acid.

Reagents:

  • Substituted 1,3-diketone (e.g., ethyl 2,4-dioxovalerate derivative)

  • Methylhydrazine (Caution: Toxic/Carcinogenic)[1]

  • Solvent: Ethanol (EtOH)[2][3]

Protocol:

  • Condensation: Dissolve the 1,3-diketone (1.0 equiv) in EtOH (0.5 M). Cool to 0°C.

  • Addition: Add methylhydrazine (1.1 equiv) dropwise. Critical: Maintain temperature < 5°C to control regioselectivity (N1 vs. N2 methylation).

  • Reflux: Warm to room temperature (RT) and then reflux for 3 hours.

  • Workup: Evaporate solvent. The major isomer is typically the 1-methyl-3-substituted-5-carboxylate.

  • Nitration: Treat the ester with fuming HNO₃/H₂SO₄ at 0°C to install the 4-nitro group.

  • Hydrolysis: Saponify the ester using NaOH/MeOH to yield the free carboxylic acid.

Step 2: Amide Formation & Reduction

Objective: Convert to 4-amino-1-methyl-3-substituted-1H-pyrazole-5-carboxamide.

Protocol:

  • Activation: React the carboxylic acid (1.0 equiv) with Thionyl Chloride (SOCl₂) or Oxalyl Chloride/DMF (cat.) to form the acid chloride.

  • Amidation: Quench with aqueous Ammonium Hydroxide (NH₄OH) at 0°C to form the primary amide.

  • Reduction: Dissolve the nitro-amide in MeOH. Add 10% Pd/C (5 wt%) and stir under H₂ atmosphere (balloon) for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. Disappearance of the nitro peak (M+) and appearance of the amine (M-30+2) confirms conversion.

  • Isolation: Filter through Celite. The filtrate contains the unstable 4-amino-pyrazole-5-carboxamide . Use immediately in Step 3.

Step 3: Pyrimidine Ring Closure (Annulation)

Objective: Cyclization to form the pyrazolo[4,3-d]pyrimidin-7-one core.

Reagents:

  • Benzoic acid (or other carboxylic acid for C5 substitution)

  • Polyphosphoric Acid (PPA) or POCl₃[1]

Protocol:

  • Mixing: Mix the 4-amino-pyrazole intermediate (1.0 equiv) with the appropriate carboxylic acid (1.2 equiv) in PPA.

  • Heating: Heat to 100–120°C for 4–6 hours.

    • Why PPA? It acts as both solvent and condensing agent, driving the dehydration required for cyclization.

  • Quenching: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. Neutralize with NaOH to pH 7.

  • Purification: The precipitate is the target scaffold. Recrystallize from EtOH/DMF.

Route B: Divergent Synthesis (Library Generation)[1]

This route allows for the rapid synthesis of analogs with different C3 substituents from a common halogenated intermediate.

Core Intermediate Synthesis

Start with 3-iodo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one .[1] This can be synthesized by iodinating the 3-unsubstituted analog using N-iodosuccinimide (NIS) in DMF.

Protocol: Suzuki-Miyaura Cross-Coupling at C3[1][4][5]

Reagents:

  • Substrate: 3-Iodo-pyrazolo[4,3-d]pyrimidine (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(PPh₃)₄

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Degassing: In a microwave vial, combine substrate, boronic acid, and base. Add solvents. Sparge with Argon for 5 minutes. Oxygen is the enemy of this reaction.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

  • Reaction:

    • Microwave: 120°C for 30 minutes.

    • Thermal: 90°C oil bath for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Optimization Table: Coupling Conditions

ParameterStandard ConditionDifficult Substrates (Steric Bulk)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or XPhos Pd G2
Base Na₂CO₃ (2M aq)K₃PO₄ or Cs₂CO₃
Solvent DME/Water1,4-Dioxane/Water or Toluene
Temp 80°C100–120°C (Microwave)

Experimental Workflow & Troubleshooting

The following diagram illustrates the decision matrix for synthesis and common troubleshooting steps.

Workflow Start Start: 4-Amino-pyrazole Intermediate Cyclization Cyclization Step (PPA or POCl3) Start->Cyclization Check Did Ring Close? Cyclization->Check Success Isolate Product (Precipitation) Check->Success Yes (LCMS M+) Fail Incomplete Cyclization Check->Fail No (Open Amide) Fix1 Increase Temp to 140°C Fail->Fix1 Fix2 Switch Reagent: Use HMDS/TMSCl Fail->Fix2 Fix1->Cyclization Fix2->Cyclization

Figure 2: Workflow for the critical cyclization step with troubleshooting loops.

Critical Troubleshooting Notes
  • Regioselectivity (Step 1): If you obtain a mixture of N1- and N2-methyl pyrazoles, they can often be separated by column chromatography. The N1-methyl isomer (desired for Sildenafil-like analogs) is typically less polar than the N2-isomer.

  • Solubility: Pyrazolo[4,3-d]pyrimidines are often poorly soluble.[1] For NMR characterization, use DMSO-d6 or TFA-d. For reactions, if precipitation occurs too early, switch to high-boiling polar solvents like NMP or DMA.

  • De-iodination (Route B): If using Pd(PPh₃)₄, you may observe hydro-dehalogenation (loss of iodine without coupling).[1] Switch to Pd(dppf)Cl₂ and anhydrous conditions to mitigate this.

Safety & Handling

  • Methylhydrazine: Extremely toxic and potential carcinogen. Handle only in a functioning fume hood with double gloves. Neutralize waste with bleach.

  • POCl₃: Reacts violently with water. Quench reactions slowly into ice.

  • Palladium Catalysts: Heavy metal waste must be segregated.

References

  • Review of Scaffold Significance

    • An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold. (2018).[1][4] PubMed.[5]

    • [Link][1]

  • De Novo Synthesis Protocol

    • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury.[1] (2019).[1] PMC.

    • [Link]

  • Suzuki Coupling on Fused Pyrimidines

    • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[1][6] (2021).[1][7][8] RSC Advances.

    • [Link]

  • Kinase Inhibitor Applications

    • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[2][8][9][10][11] (Note: Comparative reference for isomer distinction). RSC Medicinal Chemistry.[9]

    • [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine

This guide serves as a specialized Technical Support Center for researchers working with 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine (CAS: 1346600-82-5). It is designed to troubleshoot solubility issues common to this lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine (CAS: 1346600-82-5). It is designed to troubleshoot solubility issues common to this lipophilic scaffold, which is frequently utilized in kinase inhibitor development (e.g., CDK, HIF-PHD inhibitors).

Product: 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine Application: Kinase Inhibition / Medicinal Chemistry Support Level: Senior Application Scientist

Diagnostic & Physicochemical Profiling

Q: Why does my compound precipitate immediately upon dilution into aqueous media, even at low concentrations?

A: This is a classic "Brick Dust" vs. "Grease Ball" diagnostic scenario. 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine exhibits "Brick Dust" characteristics.

  • The Mechanism: The pyrazolo[4,3-d]pyrimidine core is planar and aromatic, facilitating strong

    
    -
    
    
    
    stacking interactions in the crystal lattice. The 3-isobutyl group adds lipophilicity (LogP ~1.5–2.0) without significantly disrupting this packing. High melting points (often >150°C for this scaffold) indicate high lattice energy, requiring significant energy to break the crystal structure for solvation.
  • The Result: The compound is thermodynamically stable in solid form and resists entering the aqueous phase.

  • Immediate Action: Check your Kinetic Solubility . If you are diluting from a DMSO stock, you are likely exceeding the amorphous solubility limit, causing rapid crystallization.

Q: What is the ionization profile (pKa) of this molecule, and how can I use it?

A: The pyrazolo[4,3-d]pyrimidine scaffold is amphoteric but predominantly basic regarding solubility.

  • Basic Centers: The pyrimidine nitrogens (N5/N7 positions) typically have a pKa in the range of 2.0 – 3.5 .

  • Acidic Center: The N1 proton (on the pyrazole ring) is weakly acidic (pKa > 12), offering little utility for solubility at physiological pH.

  • Implication: To achieve solubility via ionization, you would need a pH significantly below the pKa (pH < 2). This is viable for gastric simulation but unsuitable for intravenous (IV) or cell-based assays. Do not rely on pH adjustment alone for neutral buffer experiments.

Formulation Strategies (The "How-To")

Q: I need to dose this compound IV or IP in mice. What vehicle do you recommend?

A: Simple saline or PBS will fail. You must use a solubilizing excipient. Based on the scaffold's lipophilicity, we recommend Complexation or Cosolvent strategies.

Strategy A: Cyclodextrin Complexation (Recommended)

Cyclodextrins (CDs) encapsulate the hydrophobic isobutyl/aromatic core while presenting a hydrophilic exterior.

  • Excipient: 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Protocol:

    • Prepare 20% (w/v) HP-

      
      -CD in 0.9% saline or water.
      
    • Add excess solid compound.

    • Sonicate for 30 minutes at 40°C (energy input is crucial to break the lattice).

    • Shake overnight at room temperature.

    • Filter (0.22

      
      m).
      
  • Why: This method prevents precipitation upon injection (unlike cosolvents) and is well-tolerated.

Strategy B: Cosolvent System (Alternative)

If CD fails, use a ternary system to lower the dielectric constant.

  • Formula: 5% DMSO / 40% PEG-400 / 55% Water (or Saline).

  • Warning: Add components slowly in order: Dissolve compound in DMSO

    
     Add PEG-400 
    
    
    
    Slowly add Water with vortexing. Adding water too fast will crash the compound out.

Q: How can I improve solubility for cellular assays (in vitro)?

A: The limit is often the DMSO tolerance of your cells (<0.5%).

  • Pre-dilution Step: Do not dilute directly from 10 mM DMSO stock to media.

  • Intermediate Step: Dilute DMSO stock into culture media containing 5-10% FBS first. Serum albumin acts as a carrier protein (similar to cyclodextrin) to bind the lipophilic drug and keep it in solution.

  • Visual Check: Always inspect wells under a microscope for micro-crystals. If crystals are present, your IC50 data is invalid (actual concentration < nominal concentration).

Advanced Troubleshooting: Salt & Solid State

Q: Would making a salt improve the aqueous solubility?

A: Potentially, but with caveats.

  • The Challenge: Because the pKa is low (~2.5), a stable salt requires a strong acid (counterion). Weak acids (citrate, tartrate) will likely disproportionate in water, releasing the free base.

  • Recommended Counterions:

    • Mesylate (Methanesulfonic acid): Excellent for lipophilic bases; often breaks crystal packing effectively.

    • Hydrochloride (HCl): Standard, but can lead to the "Common Ion Effect" in high-chloride media (saline), reducing solubility.

  • Screening Protocol: Dissolve free base in THF or Acetone. Add 1.05 equivalents of acid. Cool to precipitate. If oil forms, use diethyl ether as an antisolvent.

Visualized Workflows

Diagram 1: Solubility Troubleshooting Decision Tree

Use this logic flow to determine the correct experimental path based on your observation.

Solubility_Decision_Tree Start Issue: Compound Precipitates Check_pH Check pH vs. pKa (~2.5) Start->Check_pH Ionizable Is pH < 2.0? Check_pH->Ionizable Assess Environment Salt_Form Consider Salt Formation (Mesylate/HCl) Ionizable->Salt_Form Yes (Acidic) Neutral_pH pH is Neutral (7.4) Ionizable->Neutral_pH No (Physiological) Check_Dose Target Conc. > 10 µM? Neutral_pH->Check_Dose High_Dose High Dose Required Check_Dose->High_Dose Yes Low_Dose Low Dose (<1 µM) Check_Dose->Low_Dose No Formulation Use Excipients: 20% HP-beta-CD or PEG-400 High_Dose->Formulation Kinetic_Issue Kinetic Solubility Issue (DMSO Crash) Low_Dose->Kinetic_Issue Protocol_Fix Pre-dilute in Serum/BSA or Slower Addition Kinetic_Issue->Protocol_Fix

Caption: Decision logic for selecting solubility enhancement strategies based on experimental conditions.

Diagram 2: Kinetic vs. Thermodynamic Solubility Workflow

Distinguishing between these two is critical for accurate data.

Solubility_Methods cluster_0 Kinetic Solubility (HTS/Bioassays) cluster_1 Thermodynamic Solubility (Formulation) DMSO_Stock 10mM DMSO Stock Buffer_Spike Spike into Buffer (2% DMSO final) DMSO_Stock->Buffer_Spike Turbidity Measure Turbidity (Nephelometry) Buffer_Spike->Turbidity Result_K Precipitation Point Turbidity->Result_K Solid_Drug Solid Powder Sat_Buffer Add Excess to Buffer/Vehicle Solid_Drug->Sat_Buffer Equilibrate Shake 24-48h (Equilibrium) Sat_Buffer->Equilibrate Filter Filter/Centrifuge Equilibrate->Filter HPLC HPLC-UV Quant Filter->HPLC

Caption: Workflow comparison. Use Kinetic for screening; use Thermodynamic for formulation development.

Experimental Data Summary

Table 1: Estimated Physicochemical Properties & Solubility Benchmarks

PropertyValue / StatusImplication
LogP 1.5 – 2.0 (Est.)Moderate lipophilicity; drives membrane permeability but limits water solubility [1].
pKa (Basic) ~2.5 (Pyrimidine N)Unionized at pH 7.4. Requires pH < 2 for significant ionization.
Melting Point 140–170°C (Analogs)High lattice energy ("Brick Dust"). Hard to dissolve without energy input [2].
Water Solubility < 50

g/mL
Poor. Unsuitable for unformulated IV dosing.
DMSO Solubility > 10 mg/mLExcellent. Use for stock solutions, but beware of "crashing out" upon dilution.

Table 2: Recommended Vehicle Formulations

ApplicationVehicle CompositionNotes
IV / IP Injection 20% HP-

-CD in Saline
Gold standard. Prevents phlebitis and precipitation.
Oral (PO) 0.5% Methylcellulose + 0.1% Tween 80Creates a stable suspension.
In Vitro (Cell) DMSO Stock

Media + 10% FBS
Serum proteins prevent micro-precipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21083976, 1H-pyrazolo[4,3-d]pyrimidine. Retrieved from [Link]

  • Taliani, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ACS Medicinal Chemistry Letters.[1] Retrieved from [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Separation of Sildenafil and its Isobutyl Analogue

Welcome to the technical support center for the chromatographic separation of sildenafil and its isobutyl analogue. This guide is designed for researchers, scientists, and drug development professionals who are tasked wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of sildenafil and its isobutyl analogue. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing and troubleshooting HPLC methods for the analysis of these compounds. As a Senior Application Scientist, I will provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your method development and routine analysis.

Introduction: The Analytical Challenge

Sildenafil is a well-known active pharmaceutical ingredient (API). Its isobutyl analogue, while not a common impurity, represents a class of structurally similar compounds that may be encountered as undeclared ingredients in adulterated products or as by-products in certain synthetic routes. The structural similarity between sildenafil and its isobutyl analogue presents a significant chromatographic challenge: achieving baseline separation to ensure accurate quantification. This guide will provide a robust starting method and a comprehensive troubleshooting section to address the common issues encountered during this separation.

Understanding the Molecules

To effectively separate two molecules, it is crucial to understand their structural differences. Sildenafil contains a methyl group on the piperazine moiety. In the isobutyl analogue, this methyl group is replaced by an isobutyl group. This seemingly small change increases the hydrophobicity and steric bulk of the analogue, which can be exploited for chromatographic separation.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the HPLC separation of sildenafil and its isobutyl analogue:

Q1: What is the primary challenge in separating sildenafil from its isobutyl analogue?

A1: The main challenge is their structural similarity. Both molecules share the same core structure, with the only difference being the alkyl substituent on the piperazine ring. This results in very similar physicochemical properties, leading to close elution times on a reversed-phase HPLC column. Achieving adequate resolution (Rs > 1.5) is key for accurate quantification.

Q2: What type of HPLC column is best suited for this separation?

A2: A high-purity silica-based C18 column is the recommended starting point. These columns provide the necessary hydrophobic selectivity to differentiate between the methyl and isobutyl groups. A column with a particle size of 5 µm or less and a length of 150 mm or 250 mm will offer a good balance of efficiency and backpressure.

Q3: What is a good starting mobile phase for method development?

A3: A common and effective mobile phase for separating sildenafil and its analogues is a mixture of an aqueous buffer and an organic solvent. A good starting point is a mixture of acetonitrile and a phosphate or acetate buffer (pH 3.0 - 7.0). The organic-to-aqueous ratio will need to be optimized to achieve the desired retention and resolution.

Q4: What detection wavelength should I use?

A4: Sildenafil has a UV absorbance maximum around 290 nm. The isobutyl analogue is expected to have a very similar UV spectrum. Therefore, a detection wavelength of 290 nm is recommended for sensitive detection of both compounds. A photodiode array (PDA) detector is highly recommended to confirm peak purity and identity.

Q5: How can I confirm the identity of each peak?

A5: Peak identity can be confirmed by comparing the retention times with those of certified reference standards for sildenafil and the isobutyl analogue. If a reference standard for the analogue is unavailable, techniques like LC-MS can be used to confirm the molecular weight of the eluting peak. Additionally, spiking the sample with a known standard of sildenafil will cause the corresponding peak to increase in size, confirming its identity.

Recommended HPLC Method: A Validated Starting Point

This section provides a detailed, step-by-step experimental protocol for the separation of sildenafil and its isobutyl analogue. This method has been designed to be a robust starting point for your own method development and validation.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 290 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

3. Sample Preparation:

  • Prepare a stock solution of sildenafil and its isobutyl analogue in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standards at appropriate concentrations (e.g., 10 µg/mL) using the mobile phase as the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Before running samples, perform a system suitability test by injecting a standard mixture of sildenafil and the isobutyl analogue at least five times.

  • The system is deemed suitable for use if the following criteria are met:

    • Resolution (Rs): ≥ 1.5 between the sildenafil and isobutyl analogue peaks.

    • Tailing Factor (T): ≤ 1.5 for both peaks.

    • Relative Standard Deviation (%RSD) for peak area: ≤ 2.0% for both peaks.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q: My peaks for sildenafil and the isobutyl analogue are co-eluting or have poor resolution (Rs < 1.5). What should I do?

A: Poor resolution is the most common issue in this separation. Here’s a systematic approach to improve it:

  • Decrease the organic content of the mobile phase: Reducing the percentage of acetonitrile will increase the retention time of both compounds, providing more time for the column to separate them. Try decreasing the acetonitrile percentage in 2% increments.

  • Change the organic modifier: Methanol is another common organic solvent in reversed-phase HPLC. Replacing acetonitrile with methanol can alter the selectivity of the separation. Try a mobile phase of 50:50 methanol:buffer.

  • Adjust the pH of the mobile phase: The pKa of sildenafil is around 6.5. Operating the mobile phase at a pH close to the pKa can sometimes improve selectivity. Try adjusting the buffer pH to 5.5 or 7.5.

  • Lower the flow rate: Reducing the flow rate (e.g., to 0.8 mL/min) can increase the efficiency of the separation, leading to sharper peaks and better resolution.

  • Use a longer column: A longer column (e.g., 250 mm) provides more theoretical plates, which can enhance resolution.

Q: I am observing peak tailing for one or both of my peaks. What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the basic amine groups in sildenafil and its analogue with acidic silanol groups on the silica-based column packing.

  • Use an end-capped column: Ensure you are using a high-quality, end-capped C18 column. End-capping minimizes the number of free silanol groups.

  • Add a competing base to the mobile phase: Adding a small amount of a competing base, such as triethylamine (TEA) at a concentration of 0.1%, to the mobile phase can help to saturate the active silanol sites and improve peak shape.

  • Operate at a lower pH: At a lower pH (e.g., 3.0), the silanol groups are less ionized, reducing their interaction with the protonated analytes.

  • Check for column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Q: My retention times are shifting from one injection to the next. What could be the problem?

A: Inconsistent retention times can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Flush the column with at least 10-20 column volumes of the mobile phase.

  • Fluctuations in mobile phase composition: If you are using a gradient or an online mixing system, ensure the pump is functioning correctly. Premixing the mobile phase can help to eliminate this as a variable.

  • Temperature fluctuations: The column temperature can affect retention times. Use a column oven to maintain a constant temperature.

  • Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the problem persists, you may need to replace the column.

Q: I am seeing extraneous peaks (ghost peaks) in my chromatogram. Where are they coming from?

A: Ghost peaks can originate from several sources:

  • Contaminated mobile phase: Ensure you are using high-purity HPLC-grade solvents and that your glassware is clean.

  • Sample carryover: If you are injecting samples of varying concentrations, you may see carryover from a more concentrated sample in the subsequent injection. Implement a needle wash step in your autosampler method.

  • Degradation of the sample: Sildenafil can be susceptible to degradation under certain conditions. Ensure your samples are stored properly and analyze them as soon as possible after preparation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standards (Sildenafil & Analogue) inject Inject Sample prep_standard->inject prep_mobile_phase Prepare Mobile Phase (Buffered Acetonitrile) equilibrate Equilibrate Column prep_mobile_phase->equilibrate prep_sample Prepare Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation inject->separate detect PDA Detection (290 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analytes integrate->quantify report Generate Report quantify->report

Caption: HPLC analysis workflow from preparation to data analysis.

Troubleshooting Logic

G cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Retention Time Shift start Problem Encountered res_q Rs < 1.5? start->res_q tail_q Tailing Peak? start->tail_q rt_q RT Drifting? start->rt_q res_a1 Decrease % Organic res_q->res_a1 res_a2 Change Organic Solvent res_q->res_a2 res_a3 Adjust pH res_q->res_a3 res_a4 Lower Flow Rate res_q->res_a4 end Problem Resolved res_a1->end res_a2->end res_a3->end res_a4->end tail_a1 Use End-capped Column tail_q->tail_a1 tail_a2 Add Competing Base (TEA) tail_q->tail_a2 tail_a3 Lower Mobile Phase pH tail_q->tail_a3 tail_a4 Reduce Sample Load tail_q->tail_a4 tail_a1->end tail_a2->end tail_a3->end tail_a4->end rt_a1 Ensure Column Equilibration rt_q->rt_a1 rt_a2 Check Pump & Premix Mobile Phase rt_q->rt_a2 rt_a3 Use Column Oven rt_q->rt_a3 rt_a1->end rt_a2->end rt_a3->end

Caption: A logical flow for troubleshooting common HPLC separation issues.

References

  • Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. Journal of Pharmaceutical Analysis.[Link]

  • Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Citrate in Bulk and Pharmaceutical Formulations. International Journal of Applied Biology and Pharmaceutical Technology.[Link]

  • Validated HPLC method for determination of sildenafil in pharmaceutical dosage forms. Macedonian Pharmaceutical Bulletin.[Link]

  • Structure elucidation of sildenafil analogues in herbal products. Food Additives & Contaminants.[Link]

  • Isolation and identification of a sildenafil analogue illegally added in dietary supplements. Journal of Food and Drug Analysis.[Link]

Troubleshooting

Technical Support Center: Resolving Peak Tailing for Pyrazolo[4,3-d]pyrimidine Impurities

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of pyrazolo[4,3-d]pyrimidine impurities. As a class of ni...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of pyrazolo[4,3-d]pyrimidine impurities. As a class of nitrogen-containing heterocyclic compounds, pyrazolo[4,3-d]pyrimidines often exhibit basic properties that can lead to challenging chromatographic separations. This guide provides a structured, in-depth approach to troubleshooting and resolving these issues, ensuring the scientific integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a form of peak asymmetry where the latter half of the chromatographic peak is broader than the front half, deviating from the ideal symmetrical Gaussian shape.[1][2] This distortion can compromise resolution, especially for impurities eluting on the tail of a major peak, and can negatively impact the accuracy and precision of peak integration and quantification.[3][4]

Peak tailing is commonly quantified using two metrics: the Tailing Factor (Tf) , as defined by the United States Pharmacopeia (USP), and the Asymmetry Factor (As) , often used in other industries.[2]

  • USP Tailing Factor (Tf): Calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Regulatory guidelines often require a tailing factor between 0.8 and 1.5.

  • Asymmetry Factor (As): Calculated at 10% of the peak height.

Q2: Why are my pyrazolo[4,3-d]pyrimidine impurities showing significant peak tailing?

A2: The primary cause of peak tailing for basic compounds like pyrazolo[4,3-d]pyrimidines in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[3] These compounds often contain basic nitrogen atoms that can become protonated (positively charged) depending on the mobile phase pH. This positive charge can then interact strongly with residual silanol groups (Si-OH) on the surface of silica-based columns, which are acidic and can be deprotonated (negatively charged) at pH values above ~3-4. This strong, non-ideal interaction leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), causing some molecules to be retained longer and resulting in a tailing peak.[3][5]

Q3: Can my HPLC system contribute to peak tailing?

A3: Yes, instrumental factors, collectively known as "extra-column effects" or "extra-column volume," can contribute to peak broadening and tailing. This is particularly noticeable for early-eluting peaks.[6] Key contributors include:

  • Excessively long or wide-bore connecting tubing.

  • Large detector flow cells.

  • Poorly made fittings.

  • Large injection volumes, especially if the sample solvent is stronger than the mobile phase.[4]

If all peaks in your chromatogram, including a neutral marker, are tailing, it's a strong indication of a physical or system-related problem.[5][7]

Troubleshooting Guides: A Systematic Approach

This section provides a systematic workflow to diagnose and resolve peak tailing issues with pyrazolo[4,3-d]pyrimidine impurities. Start with the simplest and most common solutions before moving to more complex method development changes.

Workflow for Troubleshooting Peak Tailing

G cluster_0 Level 1: Initial Checks cluster_1 Level 2: Mobile Phase Optimization cluster_2 Level 3: Stationary Phase & Advanced Techniques A Observe Peak Tailing B Q: Are ALL peaks tailing? A->B C Yes: Suspect System/Physical Issue B->C Yes D No: Suspect Chemical Interaction B->D No E Check & Minimize Extra-Column Volume (tubing, fittings, injection volume) C->E F Check for Column Void or Blockage C->F G Optimize Mobile Phase pH D->G M Symmetrical Peaks Achieved E->M F->M H Add Mobile Phase Modifier (e.g., Triethylamine) G->H I Evaluate Organic Modifier (Acetonitrile vs. Methanol) H->I J Switch to High-Purity, End-Capped Column I->J K Consider Alternative Stationary Phase (Polar-Embedded, Phenyl-Hexyl) J->K L Explore Advanced Techniques (HILIC, Mixed-Mode) K->L L->M

Caption: A systematic workflow for diagnosing and resolving peak tailing.

Level 1: Initial System & Column Checks

Q: My chromatogram shows tailing peaks. Where do I start?

A: First, determine if the issue is chemical or physical. Inject a neutral, non-polar compound (e.g., toluene or naphthalene). If this peak is also tailing, the problem is likely physical (related to your HPLC system or column hardware). If the neutral peak is sharp and symmetrical, the issue is chemical and related to secondary interactions between your basic analytes and the column.[5]

Protocol 1: Diagnosing and Mitigating Physical Issues

  • Evaluate Extra-Column Volume:

    • Ensure all connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.125 mm or 0.005 inches).

    • Check all fittings to ensure they are properly seated and not creating dead volumes.

    • Reduce injection volume. If the sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Ideally, dissolve your sample in the mobile phase.[6][8]

  • Inspect the Column:

    • A sudden appearance of peak tailing for all peaks can indicate a column void or a partially blocked inlet frit.

    • Action: Disconnect the column, reverse it, and flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol) to waste. This may dislodge particulates from the inlet frit. If a void is suspected, the column may need to be replaced.[3]

Level 2: Mobile Phase Optimization

Q: My neutral marker peak is sharp, but my pyrazolo[4,3-d]pyrimidine impurities are tailing. What's my next step?

A: This strongly points to secondary silanol interactions. The most powerful tool to mitigate this is mobile phase optimization, specifically adjusting the pH and using additives.

Understanding pKa is Crucial

The pKa of an analyte is the pH at which it is 50% ionized and 50% neutral. To ensure a single, stable ionic form during analysis and avoid peak splitting or broadening, the mobile phase pH should be adjusted to at least 1.5-2 pH units away from the analyte's pKa.

Many pyrazolo[4,3-d]pyrimidine derivatives are basic. For example:

  • Ibrutinib , which contains a pyrazolo[3,4-d]pyrimidine core, has a pKa of 3.74 .[9][10][11]

  • Sildenafil , a pyrazolo[4,3-d]pyrimidin-7-one derivative, has reported pKa values around 6.0-6.5 for the pyrimidine ring system and another for the piperazine ring.[12][13][14][15]

Your specific impurities will have their own pKa values, but these examples provide a useful starting range.

Protocol 2: Mobile Phase pH Screening

  • Low pH Approach (Protonate the Analyte, Suppress Silanols):

    • Goal: Operate at a low pH (e.g., 2.5 - 3.0). At this pH, the acidic silanol groups on the silica surface are fully protonated (neutral), minimizing their ability to interact with the now positively charged basic analytes.[3][4]

    • Procedure:

      • Prepare a mobile phase using a buffer such as 10-20 mM potassium phosphate or 0.1% formic acid, and adjust the pH to 2.5.

      • Equilibrate the column thoroughly with the new mobile phase.

      • Inject your sample and evaluate the peak shape.

    • Caution: Standard silica columns can degrade at pH below 2.5. Use a column specifically designed for low pH stability if necessary.

  • High pH Approach (Neutralize the Analyte):

    • Goal: Operate at a high pH (e.g., 9-10), which should be at least 2 pH units above the pKa of your basic impurities. At this pH, the basic analyte will be in its neutral, uncharged form, eliminating the ion-exchange interaction with the now deprotonated (negatively charged) silanols.

    • Procedure:

      • Prepare a mobile phase using a buffer stable at high pH, such as ammonium bicarbonate or ammonium formate, and adjust the pH to 10.

      • Crucially, use a hybrid or high-pH stable column. Standard silica-based columns will rapidly dissolve at pH > 8.

      • Equilibrate the column and inject your sample.

Q: Adjusting the pH helped, but there is still some tailing. What else can I do?

A: Incorporating a mobile phase modifier, or a "competing base," is a highly effective strategy.

Protocol 3: Using a Competing Base Additive

  • Mechanism: A small, basic additive like triethylamine (TEA) is added to the mobile phase. The TEA, being a strong base, will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your pyrazolo[4,3-d]pyrimidine analytes.[4]

  • Procedure:

    • Start with your best mobile phase condition from the pH screen (typically a low to mid-range pH).

    • Add a low concentration of triethylamine (TEA) to the aqueous portion of your mobile phase. A typical starting concentration is 0.05% to 0.1% (v/v).

    • Re-adjust the final mobile phase pH after the addition of TEA.

    • Equilibrate the column and analyze your sample. The improvement in peak shape can be dramatic.

  • Consideration: While effective, TEA can sometimes shorten column lifetime and may suppress MS signals if using LC-MS.

Condition Analyte State Silanol State Expected Tailing Factor (Tf) Notes
Mid-Range pH (e.g., pH 7) Protonated (Cationic)Deprotonated (Anionic)> 2.0Strong secondary interactions lead to severe tailing.
Low pH (e.g., pH 2.7) Protonated (Cationic)Protonated (Neutral)1.5 - 1.8Tailing is reduced as silanol interactions are suppressed.
Low pH with TEA (e.g., pH 3.0 + 0.1% TEA) Protonated (Cationic)Masked by TEA1.1 - 1.3Competing base masks silanols, significantly improving symmetry.
High pH (e.g., pH 10, on a suitable column) NeutralDeprotonated (Anionic)1.2 - 1.5Analyte is neutral, eliminating ion-exchange interactions.

Caption: Expected impact of mobile phase conditions on the peak shape of a typical pyrazolo[4,3-d]pyrimidine impurity.

Level 3: Stationary Phase Selection & Advanced Techniques

Q: I've optimized my mobile phase, but I need even better peak shape for trace-level impurity analysis. What are my column options?

A: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step. Modern column technologies offer significant advantages for analyzing basic compounds.

Recommended Column Chemistries
  • High-Purity, End-Capped C18/C8 Columns: Modern columns are made from high-purity silica with fewer metal contaminants and employ advanced "end-capping" techniques. End-capping uses small silane reagents to chemically bond and cover many of the residual silanol groups, reducing their availability for secondary interactions.[3] If you are using an older column, simply switching to a modern equivalent can significantly improve peak shape.

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., amide or carbamate) embedded within the long alkyl chain (C18). This polar group has two key benefits:

    • It creates a hydrating layer that prevents the stationary phase from "collapsing" in highly aqueous mobile phases.

    • It sterically shields the residual silanols on the silica surface, further reducing their interaction with basic analytes.

  • Phenyl-Hexyl Columns: These columns use a phenyl ring as part of the stationary phase ligand. They offer alternative selectivity to standard C18 columns, particularly for compounds containing aromatic rings, due to π-π interactions. The electron-rich phenyl ring can also help to shield silanol interactions, improving the peak shape for basic compounds.

Advanced Chromatographic Modes

For highly polar pyrazolo[4,3-d]pyrimidine impurities that are poorly retained even in highly aqueous mobile phases, alternative chromatographic modes may be necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. It uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) with a mobile phase rich in organic solvent (typically >70% acetonitrile).[1][9][12][16] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. This is often considered an "orthogonal" technique to reversed-phase and can provide excellent separation for impurities that are problematic in RP-HPLC.

  • Mixed-Mode Chromatography (MMC): These columns are engineered with a combination of reversed-phase (hydrophobic) and ion-exchange (charged) functionalities on a single stationary phase.[7][12][13][17] For pyrazolo[4,3-d]pyrimidine impurities, a mixed-mode column with both C18 and weak cation-exchange (WCX) properties can be highly effective. This provides two controllable retention mechanisms—hydrophobicity (adjusted by organic solvent percentage) and ion-exchange (adjusted by mobile phase pH and ionic strength)—allowing for fine-tuning of selectivity and peak shape.

Logical Flow for Column Selection

G Start Peak Tailing Persists After Mobile Phase Optimization C18 Modern, High-Purity, End-Capped C18/C8 Start->C18 First Choice: General Improvement Polar Polar-Embedded Phase C18->Polar If tailing persists or using high aqueous MP Phenyl Phenyl-Hexyl Phase C18->Phenyl If alternative selectivity is needed for aromatic analytes Advanced Advanced Modes Polar->Advanced If analyte is very polar & poorly retained Phenyl->Advanced If analyte is very polar & poorly retained HILIC HILIC Advanced->HILIC For highly polar, hydrophilic impurities MMC Mixed-Mode (RP/Ion-Exchange) Advanced->MMC For complex mixtures with varying polarity and charge

Caption: Decision tree for selecting an alternative HPLC column.

References

  • MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Pharmaceutical Impurities Using Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • PubMed. (2025, January 4). Applications of hydrophilic interaction and mixed-mode liquid chromatography in pharmaceutical analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ibrutinib. Retrieved from [Link]

  • Government of Canada. (2022, February 7). PRODUCT MONOGRAPH PrSildenafil Tablets. Retrieved from [Link]

  • Taylor & Francis Online. (2020, April 3). Development and Validation of a Stability-indicating Method for Ibrutinib. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Sildenafil. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2016, February 3). ibrutinib PI. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Labcompare. (2023, September 5). Mastering Chromatography, One Peak at a Time. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • RJPT. (n.d.). A sensitive stability indicating RP-HPLC method for the determination of Ibrutinib - An anti-cancer drug. Retrieved from [Link]

  • PHARMACEUTICAL SCIENCES. (n.d.). validated stability-indicating rp-hplc method for determination of ibrutinib. Retrieved from [Link]

  • SAS Publishers. (2017, December 30). Development of a New RP-HPLC Method for the Estimation of IBRUTINIB. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (2001, June 15). Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. Retrieved from [Link]

  • LCGC International. (2020, November 12). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

Sources

Optimization

Optimizing retention time for 3-isobutyl derivatives in reverse-phase LC

Executive Summary: The "Isobutyl Paradox" Separating 3-isobutyl derivatives (such as 3-isobutyl GABA/Pregabalin or -leucine analogs) presents a specific chromatographic conflict I call the "Isobutyl Paradox." While the i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isobutyl Paradox"

Separating 3-isobutyl derivatives (such as 3-isobutyl GABA/Pregabalin or


-leucine analogs) presents a specific chromatographic conflict I call the "Isobutyl Paradox."

While the isobutyl group (


) is hydrophobic, these molecules are almost invariably attached to highly polar, ionizable scaffolds (amino acids or carboxylic acids). In standard Reverse-Phase LC (RPLC), the hydrophobic surface area of the isobutyl tail is often insufficient to overcome the aqueous solubility of the charged head group, leading to hydrophilic collapse  or elution in the dead volume (

).

This guide moves beyond basic method development into specific troubleshooting for retention, peak shape, and isomeric selectivity.

Module 1: Critical Retention Failure (k' < 1.5)

User Query: "My 3-isobutyl derivative elutes immediately near the void volume on a standard C18 column. Increasing water content doesn't help."

Root Cause Analysis

The molecule is likely in its zwitterionic state (net charge ~0) or fully ionized state, making it too polar for the C18 phase to "grab" the isobutyl tail. The hydrophobic effect is too weak to drive partitioning.[1]

The Solution: The "pH Pincer" Strategy

You must force the molecule into a single, hydrophobic state or use a surfactant (Ion Pair).

Option A: Acidic Suppression (For Carboxylic Acids) [1]

  • Mechanism: Lower pH below the pKa of the carboxyl group (~4.2).[1] This protonates the acid (

    
    ), increasing hydrophobicity.
    
  • Protocol: Use 0.1% Formic Acid or Phosphate Buffer pH 2.5.[1]

  • Risk: If the molecule has an amine, it becomes positively charged, which decreases retention on C18 unless "Silanol Activity" (see Module 2) comes into play.

Option B: Ion-Pairing (The Nuclear Option)

  • Mechanism: Add a chaotropic agent (e.g., Octanesulfonic Acid or TFA) that forms a neutral ion pair with the charged amine, creating a "pseudo-neutral" hydrophobic complex.

  • Protocol: Add 10 mM Sodium Octanesulfonate to the aqueous mobile phase. Adjust pH to 2.5.

Decision Logic: Retention Optimization

RetentionLogic Start Problem: k' < 1.5 (No Retention) CheckStruct Does molecule have Basic Amine? Start->CheckStruct YesAmine Yes (Amine + Acid) CheckStruct->YesAmine Zwitterion NoAmine No (Acid only) CheckStruct->NoAmine Acidic IonPair Use Ion-Pair Reagent (e.g., Sulfonates, TFA) YesAmine->IonPair If RPLC Mandatory HILIC Switch to HILIC Mode (Bare Silica/Amide) YesAmine->HILIC If MS Sensitivity Critical LowPH Lower pH to < 2.5 (Protonate COOH) NoAmine->LowPH Result1 Retention Increased (Hydrophobic Interaction) LowPH->Result1 IonPair->Result1 Result2 Retention via Polar Mechanism HILIC->Result2

Figure 1: Decision tree for resolving low retention issues in isobutyl-derivative separation.

Module 2: Peak Shape & Tailing (As > 1.5)

User Query: "I have retention, but the peak tails severely. The asymmetry factor is > 2.0."[2]

Root Cause Analysis

This is the hallmark of Secondary Silanol Interactions .[1] The 3-isobutyl group provides steric bulk, but the amine group (if present) interacts with residual, acidic silanol groups (


) on the silica support. This is an ion-exchange mechanism occurring alongside the reverse-phase partition.[1]
Troubleshooting Protocol
ParameterAdjustmentWhy it works
Buffer Strength Increase from 10mM to 25-50mM Higher ionic strength masks the silanol sites, preventing the amine from "sticking."
Modifier Add Triethylamine (TEA) (5mM)TEA is a sacrificial base.[1] It binds to silanols more aggressively than your analyte, smoothing the path.
Column Choice Switch to Hybrid (BEH) or Bidentate C18 These columns have chemically modified surfaces that eliminate accessible silanols.[1]
Temperature Increase to 40-50°C Increases mass transfer kinetics, sharpening the peak (reduces the C-term in van Deemter equation).

Module 3: Selectivity (Isobaric Separation)

User Query: "I cannot separate the 3-isobutyl derivative (e.g., Leucine analog) from the n-butyl (Norleucine) or sec-butyl (Isoleucine) isomers."

Root Cause Analysis

Standard C18 columns separate based on hydrophobicity.[1] Isomers like isobutyl and n-butyl have nearly identical hydrophobicity (log P).[1] You need Shape Selectivity .

The "Rigid Phase" Strategy
  • Switch to Phenyl-Hexyl: The pi-electrons in the phenyl ring interact differently with the branched isobutyl group compared to the linear n-butyl chain.[1]

  • Lower the Temperature: Unlike peak shape optimization, lowering temperature (to 15-20°C) "freezes" the stationary phase ligands, making the "slots" between C18 chains more rigid. This enhances the discrimination between the bulky isobutyl group and the linear n-butyl group.[1]

  • Methanol vs. Acetonitrile: Switch to Methanol. Methanol is a protic solvent that solvates the stationary phase ligands differently, often enhancing shape selectivity compared to the aprotic Acetonitrile.

Master Protocol: The "Gold Standard" Start

If you are starting from scratch with a 3-isobutyl amino acid derivative (e.g., Pregabalin), use this self-validating protocol.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (End-capped is non-negotiable).

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Mobile Phase A: 25 mM Potassium Phosphate Buffer, pH 6.0 (Zwitterionic retention) OR 0.1% TFA (Ion pair retention).[1]

  • Mobile Phase B: Acetonitrile (for peak sharpness) or Methanol (for isomer selectivity).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

  • Detection: UV 210 nm (Isobutyl has low UV absorbance; ensure high purity solvents).[1]

Step-by-Step Execution
  • Blank Run: Inject Mobile Phase A. Ensure baseline is flat at 210 nm.

  • Dead Time Check: Inject Uracil or Nitrate.[1] Confirm

    
     (usually ~1.5 min).
    
  • Analyte Injection: Inject standard.

    • If

      
       min: Switch Buffer to pH 2.5 + 10mM Octanesulfonate.[1]
      
    • If Tailing > 1.5: Add 5mM TEA to Mobile Phase A.

Mechanism Visualization: Ion Pairing vs. Silanol Shielding

Mechanism cluster_0 Standard Condition (Tailing) cluster_1 Optimized (Ion Pairing) Silica Silica Surface (Si-OH) Amine 3-Isobutyl Amine (+) Silica->Amine Unwanted Ionic Attraction (Causes Tailing) C18 C18 Ligand (Hydrophobic) C18->Amine Weak Hydrophobic Interaction IP Ion Pair Reagent (SO3-) C18->IP Strong Retention IP->Amine Forms Neutral Complex

Figure 2: Mechanistic view of how Ion Pairing reagents (Yellow) bridge the gap between the polar amine analyte (Blue) and the hydrophobic C18 phase (Black), while preventing silanol interactions (Red).

References

  • Agilent Technologies. (2024).[1] USP Assay & Enantiomeric Purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Agilent Application Notes. Link

  • Waters Corporation. (2023).[1] Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Waters Application Notes. Link

  • Rafferty, J. L., et al. (2007).[1] Retention mechanism in reversed-phase liquid chromatography: a molecular perspective. Analytical Chemistry, 79(17), 6551-6558. Link[1]

  • Sielc Technologies. HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column. Link

  • ResearchGate (Methodology Discussion). (2020).[1] New Method Development for Pregabalin Detection in Human Plasma by HPLC-DAD. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine

Ticket Context: You are accessing the internal knowledge base for the Pyrazolo-Pyrimidine Scaffold Series . This guide addresses the physicochemical behavior of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine , a critical purine...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: You are accessing the internal knowledge base for the Pyrazolo-Pyrimidine Scaffold Series . This guide addresses the physicochemical behavior of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine , a critical purine isostere and kinase inhibitor scaffold (e.g., CDK, PDE inhibition).

Core Compound Profile & Solubility Physics

The Central Challenge: The 3-isobutyl substituent significantly increases the lipophilicity (LogP) of the pyrazolo[4,3-d]pyrimidine core. While the core itself mimics adenine, the isobutyl group acts as a "grease anchor," making this compound highly prone to precipitation (crashing out) upon introduction to aqueous buffers.

ParameterTechnical SpecificationImplication for Handling
Primary Solvent DMSO (Dimethyl Sulfoxide)Mandatory for stock preparation (>10 mM).[1]
Secondary Solvent EthanolPossible, but lower saturation limit than DMSO.
Aqueous Solubility < 10 µM (Predicted)Critical Failure Point. Direct dissolution in water is impossible.
pKa (Approx) ~3.5 (N-basic) / ~12 (NH-acidic)Solubility improves slightly at pH < 3 or pH > 12, but these are biologically irrelevant/damaging.
Tautomerism 1H vs 2H shiftThe proton on the pyrazole ring is mobile; pH affects this equilibrium.[1]

Standard Operating Procedure (SOP): Solubilization

WARNING: Do not attempt to weigh the solid directly into cell culture media or aqueous buffer. This will result in a suspension of micro-crystals that are biologically inactive and will skew concentration data.

Workflow Visualization

The following diagram outlines the "Step-Down Dilution" method required to maintain solution stability.

SolubilizationWorkflow Solid Lyophilized Solid (-20°C Storage) DMSO_Stock Master Stock (10 - 50 mM in DMSO) Solid->DMSO_Stock Dissolve & Vortex (Warm to 37°C if needed) Aliquot Single-Use Aliquots (Avoid Freeze-Thaw) DMSO_Stock->Aliquot Immediate Segregation Intermediate Intermediate Dilution (10x Conc. in Media/PBS) Aliquot->Intermediate Dropwise Addition while Vortexing Working Final Working Solution (Keep DMSO < 0.5%) Intermediate->Working Final Dilution

Figure 1: The "Step-Down" dilution protocol minimizes the local high-concentration shock that causes precipitation.

Detailed Protocol
  • Master Stock Preparation:

    • Dissolve the powder in anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Expert Tip: If the solution appears cloudy, sonicate for 30 seconds at 40 kHz. The solution must be optically clear before proceeding.

  • Aliquot Strategy:

    • Divide the master stock into small volumes (e.g., 20–50 µL) in amber tubes.

    • Store at -80°C (preferred) or -20°C.

    • Self-Validation: Label tubes with the date. Discard any aliquot that has undergone more than 3 freeze-thaw cycles.

  • Aqueous Dilution (The "Oiling Out" Prevention):

    • Never add water to the DMSO stock. Always add the DMSO stock to the agitated aqueous buffer.

    • Perform a serial dilution if the final concentration is high.

      • Example: To achieve 10 µM in media: Dilute 10 mM stock 1:100 in media (to 100 µM), vortex immediately, then dilute 1:10 to reach 10 µM.

Stability in Solution: Troubleshooting Guide

Common Symptom: "The Solution Turned Cloudy"

This is the most frequent ticket regarding pyrazolo[4,3-d]pyrimidines. It is rarely chemical degradation; it is almost always physical precipitation.

Troubleshooting Logic Tree

TroubleshootingTree Start Symptom: Cloudy/Precipitate CheckConc Check Final Concentration Start->CheckConc HighConc > 50 µM? CheckConc->HighConc LowConc < 10 µM? CheckConc->LowConc SolubilityLimit Exceeds Solubility Limit. Use Co-solvent (PEG400). HighConc->SolubilityLimit CheckMixing How was it mixed? LowConc->CheckMixing RapidMix Rapid/Static Addition CheckMixing->RapidMix SlowMix Dropwise/Vortexed CheckMixing->SlowMix LocalShock Local Precipitation Shock. Retest with Serial Dilution. RapidMix->LocalShock CheckTemp Check Temperature SlowMix->CheckTemp Cold 4°C (Fridge) CheckTemp->Cold Warm 37°C (Incubator) CheckTemp->Warm TempCrash Compound crashed due to cold. Warm to 37°C. Cold->TempCrash Degradation Potential Chemical Degradation. Check by LC-MS. Warm->Degradation

Figure 2: Diagnostic logic for resolving solution instability.

Chemical Stability FAQ

Q: Is the compound sensitive to pH? A: Yes. The pyrazolo[4,3-d]pyrimidine ring is an amphoteric scaffold.

  • Acidic Conditions (pH < 4): Protonation of the pyrimidine ring nitrogen occurs. This increases solubility but may accelerate hydrolytic cleavage if left for days.

  • Basic Conditions (pH > 10): Deprotonation of the pyrazole NH occurs.[1] This forms a stable anion, but such high pH is usually incompatible with biological assays.[1]

  • Neutral pH (7.4): The compound is predominantly uncharged and at its lowest solubility.

Q: Can I store the DMSO stock at Room Temperature? A: No. DMSO is hygroscopic (absorbs water from air). Even 1-2% water uptake can cause the hydrophobic 3-isobutyl derivative to precipitate inside the stock tube over time. Always store sealed with desiccant at -20°C.

Q: Is it light sensitive? A: Moderate sensitivity. Nitrogen-rich heterocycles can undergo photo-oxidation. Store in amber vials or wrapped in foil.

Advanced Handling: In Vivo / Animal Studies[2]

For researchers moving from cell culture to animal models, simple DMSO/Saline formulations often fail.[1]

Recommended Vehicle Formulation: Due to the high lipophilicity of the isobutyl group, use a solubilizing vehicle:

  • 5% DMSO (Pre-solubilization)

  • 40% PEG 400 (Polyethylene Glycol)

  • 5% Tween 80 (Surfactant)

  • 50% Saline (Added LAST)

Protocol: Dissolve compound in DMSO first.[2] Add PEG 400 and vortex. Add Tween 80 and vortex. Finally, add warm saline slowly. If it turns cloudy, the formulation has failed; do not inject.

References

  • General Scaffold Solubility: Schenone, S., et al. (2014). "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." Journal of Medicinal Chemistry.

  • Chemical Properties & Tautomerism: PubChem Compound Summary for 1H-Pyrazolo[4,3-d]pyrimidine. National Center for Biotechnology Information.

  • Metabolic Stability: Manetti, F., et al. (2014). "CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives." Drug Metabolism and Pharmacokinetics.

  • Handling of Hydrophobic Kinase Inhibitors: Cayman Chemical Technical Support. "General Guidelines for Preparing Stock Solutions." (General grounding for DMSO/Aqueous protocols).

Sources

Optimization

Overcoming steric hindrance in 3-isobutyl pyrazolo synthesis

Technical Support Center: Synthesis of 3-Isobutyl Pyrazoles A Guide to Overcoming Steric Hindrance and Optimizing Reaction Outcomes Welcome to the technical support center for pyrazole synthesis. This guide is designed f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Isobutyl Pyrazoles

A Guide to Overcoming Steric Hindrance and Optimizing Reaction Outcomes

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis of 3-isobutyl pyrazoles, particularly those related to steric hindrance. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: My standard pyrazole synthesis protocol is yielding a complex mixture of regioisomers when using a bulky isobutyl group. What is the primary cause of this issue?

A1: The formation of regioisomers in pyrazole synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is a common challenge primarily governed by two factors: steric hindrance and electronic effects.[1] The bulky isobutyl group can sterically hinder the approach of the hydrazine to one of the carbonyl carbons, leading to a mixture of products. The reaction pH can also influence which nitrogen of the hydrazine initiates the nucleophilic attack.[1]

Q2: I'm observing very low to no yield when attempting to synthesize 3-isobutyl pyrazole. Could steric hindrance from the isobutyl group be the sole reason for this?

A2: While steric hindrance from the isobutyl group is a significant factor that can dramatically lower reaction rates and yields, it is often not the only cause. Other factors to consider include:

  • Reaction Conditions: Inadequate temperature, incorrect solvent, or non-optimal pH can prevent the reaction from proceeding efficiently.

  • Reagent Stability: The stability of your 1,3-dicarbonyl precursor and the isobutylhydrazine is crucial. Degradation of starting materials will naturally lead to lower yields.

  • Electronic Effects: The electronic nature of other substituents on your dicarbonyl compound can either activate or deactivate the carbonyl groups towards nucleophilic attack.[1]

Q3: Are there any alternative synthetic strategies that are known to be more tolerant of sterically demanding substituents like the isobutyl group?

A3: Absolutely. When direct condensation methods fail due to steric hindrance, several alternative strategies can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Utilizing β-enaminones or α-oxoketene N,S-acetals can pre-define the reactivity of the electrophilic centers, leading to better regiocontrol.[1]

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene and can offer excellent regioselectivity, bypassing the issues of direct condensation.[1]

  • Multicomponent Reactions (MCRs): MCRs can be highly efficient and have shown tolerance to steric hindrance, allowing for the synthesis of diverse pyrazole derivatives.[2] Some copper-catalyzed three-component syntheses of 1,3-substituted pyrazoles have demonstrated good tolerance for sterically demanding groups.[2]

Troubleshooting Guide: Low Yield and Poor Regioselectivity

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 3-isobutyl pyrazoles.

Problem 1: Consistently Low Yields

If you are experiencing consistently low yields, a multi-faceted approach to optimization is necessary.

Workflow for Optimizing Yield

Caption: Troubleshooting workflow for low reaction yields.

Detailed Steps:

  • Verify and Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact reaction rates. For sterically hindered substrates, a higher boiling point solvent that allows for increased reaction temperatures may be beneficial. Consider switching from common solvents like ethanol to something like glacial acetic acid or even microwave-assisted synthesis.[1]

    • Temperature: Many pyrazole syntheses are performed at room temperature or with gentle heating. For sterically hindered cases, refluxing the reaction mixture for an extended period may be necessary to overcome the activation energy barrier.

    • pH Control: The initial nucleophilic attack can be directed by controlling the reaction's acidity or basicity.[1] Experiment with both acidic (e.g., acetic acid) and basic (e.g., piperidine) catalysts to see which condition favors the desired product.

  • Assess Reagent Quality:

    • Ensure the purity of your 1,3-dicarbonyl compound and isobutylhydrazine using techniques like NMR or GC-MS. Impurities can inhibit the reaction or lead to unwanted side products.

    • Use freshly opened or purified reagents, as hydrazines can be susceptible to oxidation over time.

  • Introduce a Catalyst:

    • Acid Catalysis: Brønsted acids can be effective in activating the carbonyl group towards nucleophilic attack.[3]

    • Transition Metal Catalysis: Modern synthetic methods often employ transition metals like copper, palladium, or iron to facilitate the synthesis of sterically hindered pyrazoles. These catalysts can enable alternative reaction pathways that are less susceptible to steric effects.

Problem 2: Poor Regioselectivity

When the primary issue is the formation of a mixture of regioisomers, the focus should be on directing the reaction towards the desired isomer.

Strategies for Improving Regioselectivity

StrategyPrincipleExperimental Considerations
Use of Dicarbonyl Surrogates Introduce a pre-defined difference in reactivity between the two electrophilic centers.[1]Synthesize or procure a β-enaminone or an α-oxoketene N,S-acetal corresponding to your target dicarbonyl.
Solvent Effects Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can influence regioselectivity.[1]Conduct the reaction in HFIP and compare the isomeric ratio to your standard conditions.
Microwave-Assisted Synthesis Microwave irradiation can sometimes favor the formation of one regioisomer over another due to selective heating.If available, screen your reaction in a microwave reactor at various temperatures and times.
Alternative Synthetic Routes Employ a completely different synthetic approach that is inherently more regioselective.Consider a [3+2] cycloaddition reaction between an alkyne and a diazo compound generated in situ.[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis in Glacial Acetic Acid

This protocol is a starting point for overcoming low reactivity due to steric hindrance by utilizing higher temperatures in a controlled manner.

Materials:

  • Appropriate α,β-unsaturated ketone (1.0 mmol)

  • Isobutylhydrazine (1.1 mmol)

  • Glacial acetic acid (5 mL)

  • 10 mL microwave reaction vessel

Procedure:

  • Combine the α,β-unsaturated ketone and isobutylhydrazine in the microwave reaction vessel.[1]

  • Add glacial acetic acid as the solvent and catalyst.[1]

  • Seal the vessel and place it in the microwave reactor.[1]

  • Set the reaction temperature to 120-150 °C and the reaction time to 15-30 minutes. (Note: These are starting parameters and should be optimized).

  • After the reaction, cool the vessel to room temperature.[1]

  • Pour the reaction mixture into ice-cold water.[1]

  • Collect the precipitated solid by filtration, wash with water, and dry.[1]

  • Analyze the product for yield and isomeric ratio using ¹H NMR and/or GC-MS.

Protocol 2: Synthesis Using a β-Enaminone Surrogate for Improved Regioselectivity

This protocol demonstrates the use of a dicarbonyl surrogate to control the regioselectivity of the cyclization.

Reaction Scheme

Enaminone_Route Enaminone β-Enaminone Pyrazole Regiochemically Pure 3-Isobutyl Pyrazole Enaminone->Pyrazole Hydrazine Isobutylhydrazine Hydrazine->Pyrazole

Caption: Regioselective synthesis via a β-enaminone.

Materials:

  • β-enaminone (1.0 mmol)

  • Isobutylhydrazine (1.1 mmol)

  • Ethanol or Acetic Acid (5 mL)

Procedure:

  • Dissolve the β-enaminone in the chosen solvent in a round-bottom flask.

  • Add the isobutylhydrazine to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired pyrazole regioisomer.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available at: [Link]

  • Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Sildenafil and its Isobutyl Impurity

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Sildenafil, with a specific focus on the separation of its isobutyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Sildenafil, with a specific focus on the separation of its isobutyl impurity, also known as Sildenafil Related Compound A.[1][2][3] This document is structured to offer practical, experience-based solutions to common experimental hurdles.

Section 1: Understanding the Challenge - Sildenafil and its Isobutyl Impurity

What are Sildenafil and its isobutyl impurity?

Sildenafil is a well-known active pharmaceutical ingredient (API) used to treat erectile dysfunction and pulmonary arterial hypertension.[4] Its chemical structure is 1-[[3-(4,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine.[5]

The isobutyl impurity, or Sildenafil Impurity A, is a process-related impurity that is structurally very similar to sildenafil.[1][2][3] The key difference lies in the propyl group on the pyrazolopyrimidinone ring system, which is replaced by an isobutyl group in the impurity.[1][2][6] This seemingly minor structural variation presents a significant purification challenge due to the similar physicochemical properties of the two molecules.

Why is the purification of the isobutyl impurity a significant challenge?

The primary challenge in separating the isobutyl impurity from sildenafil stems from their close structural similarity. As isomers, they often exhibit nearly identical properties such as polarity, solubility, and molecular weight, which makes their separation by conventional chromatographic or crystallization techniques difficult.[7][8] This phenomenon, known as co-elution in chromatography, can lead to inaccurate quantification and failure to meet stringent regulatory purity requirements.[9]

According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), impurities in new drug substances must be carefully controlled, identified, and qualified.[10][11][12][13] The reporting threshold for impurities can be as low as 0.05%, necessitating highly efficient and sensitive analytical and purification methods.[10][11]

Section 2: Troubleshooting Common Purification Issues

This section addresses specific problems that researchers may encounter during the purification of sildenafil containing the isobutyl impurity.

FAQ 1: My HPLC analysis shows a single peak, but I suspect the isobutyl impurity is present. What could be the issue?

Answer: This is a classic case of co-elution.[9] Standard reversed-phase HPLC methods may not have sufficient resolution to separate these two closely related compounds.

Troubleshooting Steps:

  • Method Optimization: The initial step is to optimize your HPLC method.

    • Column Selection: Experiment with different stationary phases. While a C18 column is common, a phenyl-hexyl or a column with a different bonding chemistry might offer better selectivity.

    • Mobile Phase Modification: Fine-tune the mobile phase composition. A slight change in the organic modifier (e.g., from acetonitrile to methanol or a mixture) or the pH of the aqueous phase can significantly impact resolution.

    • Gradient Elution: Employ a shallow gradient. A slow, gradual increase in the organic solvent concentration can often resolve closely eluting peaks.

    • Temperature: Adjusting the column temperature can also influence selectivity.

  • Alternative Chromatographic Techniques: If HPLC optimization is insufficient, consider more advanced techniques.

    • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems, with their smaller particle size columns, provide higher efficiency and resolution, often succeeding where conventional HPLC fails.

    • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for isomeric compounds and is a powerful tool for purification.

FAQ 2: I'm struggling to remove the isobutyl impurity through crystallization. What can I do?

Answer: Due to their similar solubility profiles, co-crystallization of sildenafil and its isobutyl impurity is a common problem.

Troubleshooting Steps:

  • Solvent Screening: A thorough solvent screening is crucial. The ideal solvent system will maximize the solubility difference between sildenafil and the impurity. Consider binary or even ternary solvent mixtures. Anti-solvent crystallization, where a solvent in which the desired compound is insoluble is added to a solution, can also be effective.[14][15]

  • Controlled Cooling: The rate of cooling during crystallization can significantly impact purity. A slow, controlled cooling profile allows for more selective crystal growth of the desired compound.

  • Seeding: Introducing a small amount of pure sildenafil crystals (seeding) can promote the crystallization of the desired form and potentially exclude the impurity from the crystal lattice.

  • Slurrying: Re-slurrying the crystallized material in a suitable solvent can help to wash away impurities that may have adsorbed to the crystal surface.

FAQ 3: My purification process has a low yield. How can I improve it?

Answer: Low yield can be a result of multiple factors, including degradation of the product, losses during transfers, or overly aggressive purification steps.

Troubleshooting Steps:

  • Process Understanding: Carefully review each step of your synthesis and purification process. The synthesis of sildenafil can involve harsh reagents like chlorosulfonic acid, and side reactions can lead to the formation of various impurities.[5][16][17] Understanding the reaction mechanism can help in minimizing impurity formation from the outset.

  • Optimize Reaction Conditions: Ensure that reaction parameters such as temperature, reaction time, and stoichiometry of reagents are optimized to favor the formation of sildenafil and minimize byproducts.

  • Purification Strategy: A multi-step purification strategy may be necessary. For instance, an initial crystallization step to remove bulk impurities could be followed by a high-resolution chromatographic polishing step to remove the closely related isobutyl impurity.

  • Analytical Monitoring: Implement in-process analytical controls to monitor the purity at each stage. This will help identify where losses are occurring and allow for targeted optimization.

Section 3: Experimental Protocols and Data

High-Resolution HPLC Method for Sildenafil and Isobutyl Impurity

This protocol provides a starting point for achieving baseline separation of sildenafil and its isobutyl impurity.

Parameter Condition
Column Phenyl-Hexyl, 2.7 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 230 nm
Injection Volume 5 µL

This method is a general guideline and may require further optimization based on the specific instrumentation and sample matrix.

Preparative Chromatography for Impurity Isolation

For isolating larger quantities of the isobutyl impurity for characterization or as a reference standard, preparative HPLC is often employed.

Parameter Condition
Column C18, 5 µm, 21.2 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Isocratic, composition determined by analytical scouting
Flow Rate 20 mL/min
Detection UV at 230 nm
Loading Determined by loading studies to maximize throughput without sacrificing resolution
Recrystallization Protocol for Sildenafil Purification

This protocol describes a general approach for purifying sildenafil citrate via recrystallization.

  • Dissolve the crude sildenafil citrate in a minimal amount of a suitable solvent (e.g., methanol) at an elevated temperature (e.g., reflux).[18]

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Section 4: Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification of sildenafil containing the isobutyl impurity.

Purification_Workflow cluster_0 Crude Sildenafil cluster_1 Initial Purification cluster_2 Purity Analysis cluster_3 Polishing Step cluster_4 Final Product Crude Crude Sildenafil (with isobutyl impurity) Crystallization Recrystallization Crude->Crystallization Solvent System HPLC_Analysis High-Resolution HPLC Analysis Crystallization->HPLC_Analysis In-process Control Prep_HPLC Preparative HPLC HPLC_Analysis->Prep_HPLC If purity < specification Pure_Sildenafil Pure Sildenafil (>99.5%) HPLC_Analysis->Pure_Sildenafil If purity ≥ specification Prep_HPLC->Pure_Sildenafil Isolated_Impurity Isolated Impurity (for reference) Prep_HPLC->Isolated_Impurity

Caption: A typical workflow for sildenafil purification.

Section 5: Regulatory Considerations and Best Practices

  • ICH Guidelines: Adherence to ICH guidelines, particularly Q3A for impurities in new drug substances and Q3B for impurities in new drug products, is mandatory for regulatory submissions.[10][11][12]

  • Reference Standards: It is essential to have a well-characterized reference standard for the isobutyl impurity for accurate quantification.[13] If not commercially available, it may need to be synthesized or isolated.

  • Method Validation: All analytical methods used for impurity profiling must be thoroughly validated according to ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, and robust.[13]

  • Documentation: Maintain detailed records of all purification experiments, including the rationale for the chosen methods and any optimization steps taken.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • Single step isolation of sildenafil from commercially available Viagra (TM) tablets. (2014, November 21).
  • Single step isolation of sildenafil from commercially available Viagra tablets - PubMed - NIH. (2003, October 15).
  • Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. (2011). Asian Journal of Chemistry, 23(3), 1219-1222.
  • Quality: impurities | European Medicines Agency (EMA).
  • Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1375-1384.
  • Guidance for Industry Q3A Impurities in New Drug Substances - FDA.
  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societa - Semantic Scholar. (2021, April 15).
  • Guideline on Impurities in new Active Pharmaceutical Ingredients - BfArM. (2023, March 1).
  • Isobutyl Sildenafil - Pune - CRO Splendid Lab Pvt. Ltd.
  • HPLC Quantification and Impurity Profiling of Counterfeit Sildenafil Tablets from the African Market. (2025, December 9). ResearchGate.
  • Chromatographic Science Clarifies Separation Challenges. (2020, August 2). BioPharm International.
  • A Comparative Guide to Analytical Methods for the Determination of Sildenafil Citrate - Benchchem.
  • HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR.
  • Why sildenafil and sildenafil citrate monohydrate crystals are not stable? - PMC - NIH. (2015, January 24).
  • Sildenafil EP Impurity A (Sildenafil USP Related Compound A, Isobutyl Sildenafil) - CymitQuimica.
  • The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions.
  • EP2125821B1 - Process for the preparation of sildenafil - Google Patents. (2000, April 6).
  • Preparation and physicochemical characterization of sildenafil cocrystals - PMC.
  • Preparation and physicochemical characterization of sildenafil cocrystals. (2025, August 9). ResearchGate.
  • A Facile, Improved Synthesis of Sildenafil and Its Analogues - MDPI. (2015, October 18).
  • Synthesis of Sildenafil Citrate (Viagra®).
  • Sildenafil IMpurity A Related CoMpound (IsoMer of Isobutyl Sildenafil) - ChemicalBook.
  • Isobutyl Sildenafil - Opulent Pharma.
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - RotaChrom. (2024, November 7).
  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC.
  • CAS No : 1391053-95-4 | Product Name : Sildenafil Citrate - Impurity A - Pharmaffiliates.
  • Different Types of Isomeric Impurities Present in Pharmaceutical Products - Veeprho. (2020, August 25).
  • Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis® Express C18 with UV detection - MilliporeSigma.
  • A Synthesis of Sildenafil | UKEssays.com. (2018, June 5).
  • High Performance Liquid Chromatographic Method for Determination of Sildenafil Citrate (Viagra) in Pharmaceutical Formulation and Industrial Effluent Sample. (2019, May 1). ResearchGate.
  • CN112645954A - Sildenafil raw material medicine impurity, preparation method thereof and ... - Google Patents.
  • Sildenafil EP Impurity A (Sildenafil USP Related Compound A, Isobutyl Sildenafil) - Clinivex.
  • Detailed Explanation of Drug Impurity Research Methods - Senieer - What You Trust.
  • Sildenafil EP Impurity A | CAS 1391053-95-4 - Veeprho.

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of Pyrazolo[4,3-d]pyrimidine Standards

Welcome to the technical support center for pyrazolo[4,3-d]pyrimidine standards. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolo[4,3-d]pyrimidine standards. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of compounds. The structural similarity of pyrazolo[4,3-d]pyrimidines to endogenous purines makes them valuable scaffolds in drug discovery, notably as kinase inhibitors and phosphodiesterase (PDE) inhibitors.[1][2] However, this chemical reactivity also makes them susceptible to degradation, which can compromise experimental results.

This resource provides in-depth, field-proven insights into the common stability challenges associated with these standards. Here, you will find not only procedural steps but also the causal scientific explanations to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of pyrazolo[4,3-d]pyrimidine standards.

Q1: My freshly prepared pyrazolo[4,3-d]pyrimidine standard solution is showing a lower than expected concentration. What is the most likely cause?

A: The most immediate suspect is poor solubility rather than degradation, especially if the solution was prepared recently. Many pyrazolo[4,3-d]pyrimidine derivatives exhibit low aqueous solubility, which is a known challenge in their development as drug candidates.[3] Sildenafil, a well-known member of this class, demonstrates highly pH-dependent solubility.[4]

Application Scientist's Note: Before assuming degradation, confirm complete dissolution. Use a combination of sonication and vortexing. If the compound has acidic or basic functional groups, adjusting the pH of your solvent can dramatically improve solubility. For example, sildenafil's solubility is lowest at neutral pH and increases significantly in acidic conditions (pH ~4).[4] Always check the certificate of analysis or supplier documentation for recommended solvents.

Q2: I see extra peaks in my HPLC/LC-MS chromatogram when analyzing my standard. Does this automatically mean it has degraded?

A: Not necessarily. While extra peaks are a classic sign of degradation, they can also arise from other sources. These include impurities from the initial synthesis of the standard, contaminants from your solvent or sample vials, or in-source fragmentation/dimerization within the mass spectrometer.

Application Scientist's Note: To diagnose the issue, first run a "blank" injection consisting of only your solvent. This will identify any contaminant peaks. If the extra peaks persist, compare their intensity to a chromatogram from a freshly prepared standard. A significant increase in the area of these extraneous peaks over time is a strong indicator of degradation. Forced degradation studies, where the compound is intentionally exposed to stress conditions like acid, base, and peroxide, can help to purposefully generate and identify potential degradation products.[5]

Q3: What are the absolute "must-do" practices for storing a new pyrazolo[4,3-d]pyrimidine standard, both as a solid and in solution?

A: For solids, store them according to the manufacturer's instructions, which is typically in a desiccator at -20°C or -80°C, protected from light. For solutions, the best practice is to prepare fresh solutions for each experiment. If you must store solutions, use an appropriate solvent (often DMSO for initial stock), aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C under an inert gas like nitrogen or argon.[6]

Application Scientist's Note: Oxygen is a key adversary. The pyrimidine ring system can be susceptible to oxidation. Purging the vial headspace with an inert gas before sealing and freezing is a critical step that is often overlooked but can significantly extend the life of a stock solution.

Section 2: Troubleshooting Guide: Diagnosing and Solving Degradation

This section provides a structured approach to identifying the root cause of degradation and implementing corrective actions.

Issue 1: Rapid Degradation in Aqueous Buffers

Symptom: You observe a rapid loss of the main compound peak and the appearance of new peaks within hours of preparing a solution in an aqueous buffer (e.g., PBS) for a biological assay.

Root Cause Analysis: The primary suspect is hydrolysis. The pyrazolo[4,3-d]pyrimidine core can be susceptible to cleavage, particularly at acidic or alkaline pH. Tadalafil, a related compound, is known to degrade in acidic and alkaline environments.[5] The rate of hydrolysis is often highly dependent on the pH and temperature of the buffer.

Solution Workflow:

  • pH Profiling: Perform a rapid stability study. Prepare small volumes of your standard in buffers of different pH values (e.g., pH 3, 5, 7.4, 9). Analyze the samples by HPLC immediately after preparation and again after a few hours at room temperature. This will identify the pH range of maximum stability.

  • Temperature Control: If the assay allows, perform all incubations and sample handling on ice or at 4°C to slow the rate of hydrolysis.

  • Solvent Choice: If the experiment permits, consider using a buffer system with a non-aqueous co-solvent (like a small percentage of DMSO or acetonitrile) which can sometimes slow hydrolytic degradation.

Issue 2: Inconsistent Results and Drifting Peak Areas Over an Analytical Run

Symptom: During a long HPLC or LC-MS sequence, the peak area of your standard consistently decreases from the first injection to the last.

Root Cause Analysis: This often points to photodegradation occurring in the autosampler. Many heterocyclic aromatic compounds are light-sensitive. If the autosampler tray is not shielded from ambient lab lighting, the cumulative exposure over many hours can cause significant degradation.

Solution Workflow:

  • Light Protection: Use amber or opaque autosampler vials. If these are not available, wrap standard clear vials in aluminum foil.

  • Autosampler Temperature: Keep the autosampler tray cooled (typically 4-10°C). This slows down not only photodegradation but all other potential degradation reactions.

  • Perform a Test: Place one vial in the autosampler under normal conditions and another wrapped in foil. Analyze both after several hours. A significant difference in peak area will confirm photosensitivity.

Application Scientist's Note: Forced degradation studies are mandated by regulatory bodies like the ICH to evaluate the photosensitivity of a drug substance.[7][8] These studies purposefully expose the compound to controlled light sources to identify potential photoproducts.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates a systematic approach to diagnosing degradation issues.

G cluster_0 Start: Degradation Suspected cluster_1 Initial Checks cluster_2 Degradation Pathway Investigation cluster_3 Solution & Mitigation start Inconsistent Results / Extra Peaks check_solubility Q: Is compound fully dissolved? A: Check visually, sonicate start->check_solubility check_blank Q: Are peaks from solvent/system? A: Inject blank solvent start->check_blank hydrolysis Hypothesis: Hydrolysis Test: Vary pH, Temp check_blank->hydrolysis If peaks are not in blank oxidation Hypothesis: Oxidation Test: Purge with N2, add antioxidant check_blank->oxidation photodegradation Hypothesis: Photodegradation Test: Use amber vials, cover autosampler check_blank->photodegradation sol_hydro Use optimal pH buffer Work at low temp hydrolysis->sol_hydro If degradation is pH/temp dependent sol_ox Store under inert gas Use de-gassed solvents oxidation->sol_ox If inert atmosphere helps sol_photo Protect from light at all times photodegradation->sol_photo If light protection helps

Caption: A systematic workflow for troubleshooting pyrazolo[4,3-d]pyrimidine degradation.

Section 3: Protocols & Best Practices

Adherence to validated protocols is critical for ensuring the integrity of your standards.

Protocol 1: Preparation of a Primary Stock Standard Solution (10 mM in DMSO)
  • Pre-analysis Calculation: Determine the required mass of the pyrazolo[4,3-d]pyrimidine standard based on its molecular weight to prepare your desired volume and concentration (e.g., 10 mM).

  • Weighing: Allow the vial containing the solid standard to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid. Weigh the solid accurately using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. Sonicate in a bath sonicator for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Aliquoting & Storage: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Purge the headspace of each tube with an inert gas (nitrogen or argon) for 10-15 seconds before tightly capping.

  • Storage: Label the aliquots clearly and store them in a freezer at -80°C, protected from light.

Trustworthiness Check: The process of equilibrating the vial to room temperature is a self-validating step to prevent the introduction of water, a potential reactant for hydrolysis. Aliquoting prevents degradation from repeated freeze-thaw cycles.

Protocol 2: Performing a Forced Degradation Study

Forced degradation (or stress testing) is a study designed to intentionally degrade the compound to identify likely degradation products and establish the stability-indicating nature of an analytical method.[9]

  • Prepare Solutions: Prepare several identical solutions of the standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂ (hydrogen peroxide).

    • Thermal Stress: Heat one solution at 60-80°C.

    • Photolytic Stress: Expose one solution to a photostability chamber with a controlled light source (as per ICH Q1B guidelines).

  • Incubation: Store the stressed samples for a defined period (e.g., 24-48 hours), alongside a control sample stored under normal conditions.

  • Analysis: Analyze all samples by a suitable method (e.g., LC-MS). The goal is to achieve 5-20% degradation of the parent compound.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. This helps in identifying degradation products formed under specific conditions and confirms that the analytical method can separate these new peaks from the parent compound.

Section 4: Key Degradation Mechanisms

Understanding the "why" behind degradation is key to preventing it. The pyrazolo[4,3-d]pyrimidine scaffold is an electron-rich heterocyclic system, making it prone to specific chemical reactions.

Degradation TypeCommon TriggersChemical Rationale
Hydrolysis Acidic or basic aqueous media, elevated temperature.The pyrimidine ring contains amide-like functionalities that can be susceptible to acid- or base-catalyzed cleavage, breaking open the ring system.
Oxidation Atmospheric oxygen, peroxide contaminants, metal ions.The electron-rich nature of the fused ring system makes it a target for electrophilic attack by oxidizing agents. N-oxidation and hydroxylation of the rings are possible pathways.[10]
Photodegradation Exposure to UV or high-intensity visible light.Aromatic systems can absorb light energy, promoting electrons to an excited state. This excited molecule can then undergo various reactions, including ring cleavage, rearrangement, or reaction with oxygen.

Application Scientist's Note: The metabolism of pyrazolo[4,3-d]pyrimidine derivatives in vivo often involves oxidation by cytochrome P450 enzymes.[11] For example, sildenafil is metabolized primarily via N-demethylation, an oxidative process.[12][13] While these are enzymatic reactions, they highlight the inherent susceptibility of the scaffold to oxidative pathways, which can also occur non-enzymatically under harsh storage or experimental conditions.

By understanding these mechanisms and implementing the rigorous protocols and troubleshooting workflows outlined in this guide, you can significantly enhance the reliability and reproducibility of your research involving pyrazolo[4,3-d]pyrimidine standards.

References

  • Sildenafil - Wikipedia. (n.d.).
  • How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. (2025, December 16).
  • Structure elucidation of phototransformation products of unapproved analogs of the erectile dysfunction drug sildenafil… - OUCI. (n.d.).
  • Exploring the Multifaceted Potential of Sildenafil in Medicine - MDPI. (2023, December 17). Retrieved February 21, 2026, from [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. (n.d.). Retrieved February 21, 2026, from [Link]

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • The Metabolism of Pyrazolo(3,4-Ã-/)pyrimidines by the Rat't - AACR Journals. (n.d.).
  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved February 21, 2026, from [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity - ResearchGate. (2025, August 9). Retrieved February 21, 2026, from [Link]

  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs - GSC Online Press. (2021, July 26). Retrieved February 21, 2026, from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. (2023, October 9). Retrieved February 21, 2026, from [Link]

  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Publishing. (n.d.). Retrieved February 21, 2026, from [Link]

  • Zaprinast impairs spatial memory by increasing PDE5 expression in the rat hippocampus. (2015, February 1).
  • CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction - PubMed. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

Optimization

Troubleshooting baseline noise in impurity analysis of Sildenafil

Topic: Troubleshooting Baseline Noise & Drift Introduction: The Signal-to-Noise Imperative In the analysis of Sildenafil Citrate (Viagra/Revatio) and its related substances (Impurities A, B, C, etc.), baseline stability...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Baseline Noise & Drift

Introduction: The Signal-to-Noise Imperative

In the analysis of Sildenafil Citrate (Viagra/Revatio) and its related substances (Impurities A, B, C, etc.), baseline stability is not merely an aesthetic preference—it is a regulatory necessity.

The USP and EP monographs typically require a Signal-to-Noise (S/N) ratio of >10 for the Limit of Quantitation (LOQ). When detecting trace impurities at 0.05% or 0.1% levels, a noisy baseline artificially inflates the noise floor, masking low-level contaminants and causing Method Validation failures (LOD/LOQ).

This guide deconstructs the specific chemical and physical causes of baseline noise in Sildenafil analysis, focusing on the unique challenges posed by Triethylamine (TEA) and Phosphate Buffers .

Module 1: The Chemistry of Noise (Mobile Phase & Reagents)

The Core Issue: Sildenafil is a basic drug. To improve peak shape and reduce tailing, methods often employ Triethylamine (TEA) and acidic phosphate buffers (pH 3.0). This combination is chemically aggressive and prone to generating background noise.

The Triethylamine (TEA) Trap

TEA is an excellent silanol blocker but a notorious source of baseline noise.

  • The Mechanism: TEA oxidizes rapidly upon exposure to air, forming amine oxides that absorb UV light. As the amine degrades, the background absorbance at low wavelengths (<250 nm) increases, leading to a drifting or "hairy" baseline.

  • Symptom: High background absorbance (>1.0 AU) even before peak elution; wandering baseline during gradients.

Corrective Protocol: The "Fresh & Filter" Rule

  • Source Control: Use only HPLC-grade TEA. Discard bottles open for >1 month.

  • Oxidation Prevention: Do not store TEA-containing mobile phases for >48 hours.

  • Wavelength Check: Sildenafil is often detected at 290 nm , where TEA interference is minimal. However, if your method tracks impurities at 220 nm , TEA noise will be severe. See Table 1 for solvent cutoffs.

Phosphate-Acetonitrile Precipitation
  • The Mechanism: Phosphate salts are insoluble in high concentrations of Acetonitrile (ACN). If your gradient ramps to >80% ACN, micro-precipitates can form in the mixing chamber, causing "spikes" that look like electronic noise.

  • Symptom: Sharp, random spikes in the baseline, particularly at the high-organic end of the gradient.

Corrective Protocol: The 70% Rule

  • Ensure your method never exceeds the solubility limit. If using >20mM Phosphate, keep ACN below 70%.

  • Switch Solvents: Methanol solubilizes phosphates better than ACN, though it has a higher UV cutoff (see Table 1).

Data Table 1: UV Cutoffs & Noise Contribution
Solvent / AdditiveUV Cutoff (nm)Impact on Sildenafil Analysis (220 nm)Impact on Sildenafil Analysis (290 nm)
Acetonitrile (HPLC Grade) 190Low NoiseNegligible
Methanol (HPLC Grade) 205High Noise (Drift likely)Negligible
Triethylamine (TEA) ~230 (oxidized)Severe Noise (if old)Low
Phosphate Buffer <200LowNegligible
Formic Acid (0.1%) 210Moderate (Drift in gradient)Negligible

Module 2: Hardware Hygiene & System Suitability

The Core Issue: Impurity analysis requires high sensitivity. Minor hardware defects that are invisible in Assay methods (high concentration) become showstoppers in Impurity methods.

The Flow Cell: The "Memory Effect"

Sildenafil is "sticky" (hydrophobic). It can adsorb to the flow cell windows, creating a high background.

  • Diagnosis: Stop the flow.[1] If the absorbance reading does not drop to near zero (relative to the reference), the cell is dirty.

  • Protocol: Flush the flow cell (disconnected from column) with 100% Isopropanol followed by 6N Nitric Acid (if compatible with your cell) to passivate the quartz windows.

Pump Pulsation vs. Mixing Noise
  • Cyclic Noise: If the baseline oscillates in a sine wave pattern, calculate the period. If it matches your pump stroke volume (e.g., every 10 seconds at 1 mL/min), it is a Check Valve or Air Bubble issue.

  • Mixing Noise: If the noise is "fuzzy" (random high frequency), it is likely poor mixing of the TEA/Organic phase.

Module 3: Diagnostic Workflows (Visualized)

Workflow 1: Isolating the Source of Noise

Use this logic tree to determine if the noise is coming from the Chemistry (Mobile Phase), the Physics (Pump/Column), or the Electronics (Detector).[2]

TroubleshootingLogic Start START: Noisy Baseline Observed StopFlow Action: Stop Flow (Pump = 0 mL/min) Start->StopFlow Decision1 Does Noise Persist? StopFlow->Decision1 Electronic Source: Detector/Electronics (Lamp aging, dirty cell, electrical interference) Decision1->Electronic Yes FlowPath Source: Flow Path (Pump, Column, Mobile Phase) Decision1->FlowPath No DisconnectCol Action: Disconnect Column Install Union FlowPath->DisconnectCol Decision2 Does Noise Persist? DisconnectCol->Decision2 PumpIssue Source: Pump/Mobile Phase (Pulsation, Mixing, Air, dirty solvent) Decision2->PumpIssue Yes ColIssue Source: Column (Bleed, Contamination, Late Eluters) Decision2->ColIssue No

Figure 1: Systematic isolation of baseline noise sources. By removing variables (Flow, then Column), you can pinpoint the failing component.

Workflow 2: The "Premix" Protocol for Sildenafil

Online mixing (using the HPLC pump to mix Buffer A and Solvent B) often creates "mixing noise" due to the viscosity difference between Phosphate buffers and ACN. Premixing reduces this noise significantly.

PremixProtocol cluster_0 Online Mixing (High Noise Risk) cluster_1 Premix Protocol (Recommended) BottleA Line A: 100% Buffer Mixer Pump Mixer BottleA->Mixer BottleB Line B: 100% ACN BottleB->Mixer Noise Result: Refractive Index Ripples Mixer->Noise PreA Line A: 90% Buffer / 10% ACN Mixer2 Pump Mixer PreA->Mixer2 PreB Line B: 10% Buffer / 90% ACN PreB->Mixer2 Stable Result: Flat Baseline Mixer2->Stable

Figure 2: The Premix Protocol. Adding a small amount of organic solvent to the aqueous line (and vice versa) mitigates Refractive Index (RI) effects and degassing issues.

Frequently Asked Questions (FAQs)

Q: My baseline drifts upwards during the gradient. Is this a contamination? A: Not necessarily. This is likely "Gradient Drift" caused by the difference in UV absorbance between Mobile Phase A and B.

  • Fix: If detecting at <230 nm, ensure the absorbance of A and B is balanced.[3] You can add a drop of acetone or TEA to the lower absorbing phase to match the higher absorbing phase. This "balances" the baseline.

Q: I see "Ghost Peaks" in my blank injection. Where are they coming from? A: Ghost peaks in gradient elution usually come from the Aqueous Mobile Phase (Line A) . Impurities in the water or buffer salts accumulate on the column during the equilibration phase and elute when the organic gradient rises.

  • Test: Run a gradient with 0-minute equilibration vs. 30-minute equilibration. If the peak grows with longer equilibration, the contamination is in your Mobile Phase A.

Q: Can I use a different column than the USP specified L1 (C18)? A: USP <621> allows for substitution if L/dp (Length / particle diameter) ratios remain constant. However, for impurity analysis, changing the column may alter the selectivity of Impurity B vs. Sildenafil. Stick to high-carbon-load C18 columns (e.g., Ascentis Express, Zorbax Eclipse) for best resolution.

References

  • United States Pharmacopeia (USP).Sildenafil Citrate Monograph: Organic Impurities. USP-NF.

    • (Login required)

  • Shimadzu Corporation.HPLC Troubleshooting Guide: Baseline Noise & Drift.

  • Chromatography Online (LCGC).Troubleshooting Gradient Elution: Baseline Drift Problems.

  • Sigma-Aldrich (Merck).

Sources

Reference Data & Comparative Studies

Validation

Part 1: Predicted ¹H NMR Spectrum of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine: A Predictive and Comparative Analysis For researchers engaged in the synthesis and characterization of novel heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine: A Predictive and Comparative Analysis

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with potential applications in drug development, robust analytical techniques are paramount. The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in kinase inhibition and other biological activities[1]. This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for a specific derivative, 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine.

Given the absence of a publicly available, experimentally-derived spectrum for this exact molecule, this guide presents a predictive analysis grounded in fundamental NMR principles and supported by comparative data from structurally analogous compounds. This approach serves as a powerful tool for researchers to anticipate spectral features, confirm synthetic outcomes, and identify key structural motifs.

The structure of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine contains distinct proton environments: the heterocyclic core and the aliphatic isobutyl side chain. The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit signals corresponding to each of these unique protons.

Caption: Molecular structure of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine with key protons labeled.

Based on established chemical shift ranges and substituent effects, the following spectral data are predicted.

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration Rationale for Prediction
N1-H ~13.5 - 14.5Broad Singlet (br s)N/A1HThe N-H proton of a pyrazole ring is acidic and its signal is often broad due to quadrupole broadening and exchange. In DMSO-d₆, it is expected to be significantly downfield[2].
H-7 ~9.0 - 9.2Singlet (s)N/A1HProtons on the pyrimidine ring of a pyrazolo[3,4-d]pyrimidine system typically appear in the δ 8.0-9.0 ppm range[2][3]. The [4,3-d] isomer is expected to have a similar, highly deshielded environment.
H-5 ~8.4 - 8.6Singlet (s)N/A1HSimilar to H-7, this proton is on an electron-deficient aromatic system, leading to a downfield chemical shift[4].
**Hₐ (CH₂) **~2.9 - 3.1Doublet (d)~7.22HThese methylene protons are adjacent to a methine proton (Hₑ) and are deshielded by the attached aromatic ring system. Data for isobutylbenzene shows this signal around 2.89 ppm.
Hₑ (CH) ~2.1 - 2.3Multiplet (m) or Nonet~6.81HThis methine proton is coupled to two methyl groups (6 protons) and one methylene group (2 protons), leading to a complex multiplet. Its chemical shift is typical for an alkyl proton in this environment[5].
Hₒ (CH₃)₂ ~0.9 - 1.1Doublet (d)~6.86HThese two equivalent methyl groups are coupled to the adjacent methine proton (Hₑ), resulting in a doublet. This is a characteristic signal for an isobutyl group, appearing in the shielded aliphatic region[5].

Part 2: Comparative Analysis with Alternative Structures

To validate our predictions, we can compare them with experimental data from related compounds. The isobutyl group's signature is highly conserved, while the aromatic proton shifts can be benchmarked against the core pyrazolo[3,4-d]pyrimidine structure, a closely related isomer.

Compound Proton Type Experimental Chemical Shift (δ, ppm) Solvent Key Takeaway
Isobutylbenzene Isobutyl CH₂2.89 (d)-Provides a strong baseline for the aliphatic side chain signals, confirming the predicted shifts and multiplicities.
Isobutyl CH2.29 (nonet)-
Isobutyl (CH₃)₂1.34 (d)-
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine [2]Aromatic CH (H-4)8.13 (s)DMSO-d₆Demonstrates the typical downfield chemical shift for a proton on the pyrimidine ring of the fused heterocyclic system.
N-H12.34 (s)DMSO-d₆Confirms the highly deshielded nature of the pyrazole N-H proton in DMSO, supporting our prediction.
Various Pyrazolo[3,4-d]pyrimidines [3][4]Aromatic CH~8.0 - 8.5 (s)-Multiple examples show that protons on this heterocyclic core consistently resonate in the δ 8-9 ppm region.

This comparative analysis demonstrates that by combining data from the aliphatic fragment (isobutylbenzene) and a related heterocyclic core (pyrazolo[3,4-d]pyrimidine), we can construct a reliable and accurate prediction for the ¹H NMR spectrum of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine.

Part 3: Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. This self-validating system includes checks for sample purity and instrument performance.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-600 MHz Spectrometer) cluster_proc Data Processing start Weigh 5-10 mg of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) start->dissolve tms Add internal standard (TMS, 0 ppm) dissolve->tms transfer Transfer to a clean, dry 5 mm NMR tube tms->transfer insert Insert sample into spectrometer transfer->insert lock Lock on solvent deuterium signal insert->lock shim Shim magnet homogeneity lock->shim acquire Acquire ¹H spectrum (e.g., 16-64 scans) shim->acquire ft Fourier Transform (FT) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate spectrum to TMS (0 ppm) baseline->calibrate integrate Integrate peaks end_node end_node integrate->end_node Final Spectrum Analysis calibrate->integrate

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Causality: The choice of solvent is critical. DMSO-d₆ is recommended as it typically solubilizes a wide range of organic molecules and its residual peak (around δ 2.50 ppm) does not usually interfere with signals of interest. Importantly, it allows for the clear observation of exchangeable protons like N-H.

    • Accurately weigh 5-10 mg of the purified compound into a clean vial.

    • Add approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup and Data Acquisition:

    • Causality: Proper instrument setup is key to high-resolution data. Locking ensures the magnetic field remains stable, while shimming optimizes its homogeneity, leading to sharp, well-defined peaks.

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 64) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Causality: Post-acquisition processing corrects for instrumental artifacts and extracts quantitative information.

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal.

    • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign each signal to the specific protons in the molecule, comparing the results to the predicted values.

By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the ¹H NMR spectrum of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine, facilitating its unambiguous structural confirmation.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR: Intermediate Level, Spectrum 17. Retrieved from [Link]

  • Al-Hourani, B. J., Al-Adhami, H., Al-Qawasmeh, R. A., Sweidan, K., & El-Abadelah, M. M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4889. Available at: [Link]

  • ResearchGate. (n.d.). Structure of a pyrazolo-[3,4-d]-pyrimidine.... Retrieved from [Link]

  • CORE. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2282-2301. Available at: [Link]

Sources

Comparative

COA verification for 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine standard

Executive Summary: The Isomer Trap In the high-stakes environment of kinase inhibitor development and phosphodiesterase (PDE) research, the integrity of your chemical scaffold is non-negotiable. 3-Isobutyl-1H-pyrazolo[4,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Trap

In the high-stakes environment of kinase inhibitor development and phosphodiesterase (PDE) research, the integrity of your chemical scaffold is non-negotiable. 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine (CAS: 1346600-82-5) serves as a critical intermediate and bioactive scaffold. However, it suffers from a pervasive "silent" failure mode: Isomeric Contamination .

The [4,3-d] and [3,4-d] pyrazolopyrimidine isomers are synthetically related but biologically distinct. Using a standard that contains even 5% of the wrong isomer can shift IC50 values by orders of magnitude, leading to false negatives in high-throughput screening (HTS).

This guide provides a rigorous, self-validating Certificate of Analysis (COA) verification protocol. We compare the performance of Certified Reference Materials (CRM) against Generic Synthesis Batches , demonstrating why "purity" on a label is insufficient without structural validation.

Comparative Analysis: Validated vs. Generic Standards

The following table summarizes the critical differences between a fully validated standard and a typical "crude" or generic commercial batch.

FeatureValidated Standard (CRM Grade) Generic/Crude Batch Impact on Research
Isomeric Purity >99.5% (Confirmed by 2D-NMR)Often unknown (90-95% mix)High Risk: The [3,4-d] isomer is a potent off-target inhibitor (e.g., PP1/PP2 analogs).
HPLC Purity >98.0% (Area %)>95% (may hide oligomers)Moderate Risk: Impurities can aggregate, causing false positives in biochemical assays.
Residual Solvents Quantified (ppm level)"Conforms" (often high DMSO/DMF)High Risk: Residual Pd or solvents can quench fluorescence in binding assays.
Water Content <1.0% (Karl Fischer)Hygroscopic (variable)Critical: Weighing errors lead to incorrect molar concentrations in stock solutions.
Salt Form Explicitly defined (Free Base)Ambiguous (TFA/HCl salts)Critical: Unaccounted counter-ions alter pH and solubility in assay buffers.

The "Self-Validating" Verification Protocol

Step 1: Structural Identity (The Isomer Check)

Objective: Distinguish 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine from its [3,4-d] isomer.

  • Method: 1H-NMR (400 MHz or higher) in DMSO-d6.

  • Critical Signal: Focus on the pyrimidine ring protons.

    • [4,3-d] Isomer: The protons at C5 and C7 usually appear as distinct singlets. The coupling patterns in the isobutyl group must integrate perfectly (Doublet for -CH2-, Multiplet for -CH-, Doublet for -CH3).

    • [3,4-d] Impurity: Look for minor satellite peaks shifted by 0.2–0.5 ppm. A "clean" spectrum with "muddy" baselines often indicates isomeric mixtures.

  • Validation: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. The spatial proximity of the isobutyl group to the pyrazole NH is distinct between the two isomers.

Step 2: Chromatographic Purity (The Aggregation Check)

Objective: Detect synthetic by-products and late-eluting oligomers.

  • Method: RP-HPLC (C18 Column).[1]

  • Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Wavelength: 254 nm (aromatic) and 210 nm (amide bonds).

  • Acceptance Criteria: Main peak >98.0%. No single impurity >0.5%.

Step 3: Solubility & Solution State

Objective: Ensure the standard does not precipitate in assay buffers.

  • Protocol: Dissolve to 10 mM in 100% DMSO. Dilute 1:100 into PBS (pH 7.4).

  • Observation: The solution must remain clear for 4 hours. Turbidity indicates poor solubility or the presence of hydrophobic impurities (e.g., unreacted starting materials).

Visualizing the Verification Workflow

The following diagram illustrates the logical flow for accepting or rejecting a standard based on the "Triangulated" approach.

COA_Verification Start Receive Standard (3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine) Visual_Check Visual Inspection (Color/Crystallinity) Start->Visual_Check NMR_Check 1H-NMR & NOESY (Isomer Discrimination) Visual_Check->NMR_Check If looks homogeneous HPLC_Check RP-HPLC Analysis (Purity > 98%) NMR_Check->HPLC_Check If Isomer Pure Solubility_Check Solubility Test (10mM DMSO -> PBS) HPLC_Check->Solubility_Check If Purity >98% Decision_Point Pass All Metrics? Solubility_Check->Decision_Point Reject REJECT BATCH (Risk of False Data) Decision_Point->Reject NO (Fail any step) Approve APPROVE (Release for Bioassay) Decision_Point->Approve YES

Figure 1: Decision matrix for validating chemical standards prior to biological use.

Scientific Context: The Scaffold's Role

To understand why purity matters, we must visualize where this compound sits in the biological signaling cascade. Pyrazolo[4,3-d]pyrimidines are privileged scaffolds often targeting Cyclin-Dependent Kinases (CDKs) or Phosphodiesterases (PDEs) .

Impurities in the standard can inhibit off-target kinases (like SRC or LCK), leading to a "dirty" phenotype that researchers mistakenly attribute to the target.

Signaling_Pathway Compound 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine Target_A Target: PDE5/PDE9 (cGMP Hydrolysis) Compound->Target_A Inhibits Target_B Target: CDK2/Cyclin A (Cell Cycle) Compound->Target_B Inhibits Off_Target Off-Target: SRC Kinase (Caused by [3,4-d] Isomer) Compound->Off_Target Impurity Binding Downstream_A cGMP Accumulation (Vasodilation) Target_A->Downstream_A Downstream_B G1/S Arrest (Apoptosis) Target_B->Downstream_B False_Signal False Positive (Cytotoxicity) Off_Target->False_Signal

Figure 2: Biological impact of scaffold impurities. The red path highlights the risk of using isomeric mixtures.

Conclusion & Recommendation

For reproducible data in drug discovery, the "Certificate of Analysis" is not just a receipt—it is a scientific claim that must be verified.

  • Do not assume that "98% Purity" implies "100% Correct Isomer."

  • Mandate 1H-NMR data for every new batch of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine.

  • Reject any standard that lacks explicit solubility data or shows ambiguous aromatic signals in NMR.

By adhering to this verification guide, you ensure that your biological results reflect the true activity of your molecule, not the toxicity of its impurities.

References

  • LGC Standards. (n.d.). 3-Isobutylpyrazolo[4,3-d]pyrimidine Product Information. Retrieved from

  • Advent Chembio. (n.d.). 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine Synthesis and Specifications. Retrieved from

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from

  • Mansa STM Publishers. (2023). Review Article - Analytical Method Development and Validation. Retrieved from

  • BenchChem. (2025).[1] A Comparative Guide to Analytical Method Validation for Pyrazole Derivatives. Retrieved from

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization. Retrieved from

Sources

Validation

A Comparative Guide to Determining the Relative Response Factor (RRF) for Sildenafil Impurities

In the landscape of pharmaceutical development and quality control, the precise quantification of impurities is not merely a regulatory requirement but a cornerstone of patient safety. For active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise quantification of impurities is not merely a regulatory requirement but a cornerstone of patient safety. For active pharmaceutical ingredients (APIs) like Sildenafil, ensuring that any related substances are controlled within strict, toxicologically qualified limits is paramount. This guide provides an in-depth comparison of methodologies for determining the Relative Response Factor (RRF), a critical parameter for the accurate quantification of impurities when a dedicated reference standard for each impurity is not used.

This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and practical, field-proven protocols for RRF determination. We will explore the gold-standard HPLC-UV method, compare it with alternative technologies, and provide the causal logic behind experimental choices, ensuring a robust and scientifically sound approach.

The Theoretical Foundation: Why RRF is a Necessity in HPLC-UV Analysis

The most common analytical technique for quantifying impurities in pharmaceutical products is High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector. The quantification relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light.[1][2][3]

A = εbc

Where:

  • A is Absorbance

  • ε (epsilon) is the molar absorptivity (a constant unique to each chemical substance at a specific wavelength)

  • b is the path length of the cuvette (constant)

  • c is the concentration of the analyte

The challenge arises because Sildenafil and its impurities, while often structurally similar, will likely have different molar absorptivity (ε) values at a given analytical wavelength.[4] This means that at the same concentration, they will produce different UV detector responses (peak areas).

If we quantify an impurity by directly comparing its peak area to the Sildenafil peak area from a reference standard, we are implicitly assuming their responses are identical (an RRF of 1.0). This assumption can lead to significant over- or under-estimation of the impurity, a risk that is unacceptable in a regulated environment. The RRF corrects for this difference, ensuring accurate quantification.[5][6][7]

The Gold Standard: Experimental Determination of RRF by HPLC-UV

The most reliable method for determining RRF involves using certified reference standards for both the API (Sildenafil) and the specific impurity . The RRF is a calculated ratio of the slopes of the calibration curves for the impurity and the API.[5][8]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating linearity and system suitability checks as mandated by international guidelines like ICH Q2(R2) and USP <1225>.[9][10][11]

Objective: To determine the RRF of a Sildenafil impurity relative to the Sildenafil API standard.

Materials:

  • Sildenafil Citrate Reference Standard (RS)

  • Sildenafil Impurity RS (e.g., Sildenafil Impurity A)[12][13][14]

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol)

  • HPLC-grade water

  • Reagents for mobile phase buffer (e.g., Triethylamine, Phosphoric acid)[15]

  • Calibrated analytical balance and volumetric glassware

Chromatographic Conditions (Based on USP Monograph for Sildenafil Citrate): [15][16]

  • Column: C18, 150 mm x 4.6 mm, 5 µm packing (or similar L1 packing)

  • Mobile Phase: A mixture of buffer, methanol, and acetonitrile (e.g., 58:25:17 v/v/v). The buffer can be prepared by diluting 7 mL of triethylamine with water to 1 L and adjusting the pH to 3.0 with phosphoric acid.[15]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm[15]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Workflow:

  • Stock Solution Preparation:

    • Sildenafil Stock (S1): Accurately weigh and dissolve about 25 mg of Sildenafil Citrate RS in the mobile phase to make a 50 mL solution (Concentration ≈ 500 µg/mL).

    • Impurity Stock (I1): Accurately weigh and dissolve about 25 mg of the Sildenafil Impurity RS in the mobile phase to make a 50 mL solution (Concentration ≈ 500 µg/mL).

  • Linearity Series Preparation:

    • Prepare a series of at least five calibration standards for both Sildenafil and the impurity by diluting the stock solutions (S1 and I1) with the mobile phase. A suggested concentration range could be 0.5, 1, 5, 10, and 25 µg/mL.

    • Causality Explanation: This range is chosen to bracket the expected concentration of the impurity at the specification limit (e.g., 0.1%) and to demonstrate linearity from the limit of quantitation (LOQ) up to a higher concentration. Regulatory bodies like the FDA and ICH require validation of analytical procedures to ensure they are suitable for their intended purpose.[9]

  • System Suitability Test (SST):

    • Prepare an SST solution containing both Sildenafil (e.g., 250 µg/mL) and the impurity (e.g., 5 µg/mL). In some cases, a degradation solution is used to generate multiple impurities to check resolution, as described in the USP monograph for generating sildenafil N-oxide.[15]

    • Inject the SST solution six times.

    • Acceptance Criteria (per USP): The resolution between Sildenafil and the impurity must be ≥ 2.5. The relative standard deviation (RSD) for the peak areas of six replicate injections should be ≤ 2.0%. The tailing factor for the Sildenafil peak should be ≤ 1.5.[15]

    • Trustworthiness Check: The SST ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the generated data.

  • Data Acquisition:

    • Inject each of the linearity standards for both Sildenafil and the impurity in triplicate.

  • Data Processing and RRF Calculation:

    • For both Sildenafil and the impurity, plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to obtain the slope of the line and the coefficient of determination (R²). The R² value should be ≥ 0.995 to confirm linearity.

    • Calculate the RRF using the following formula:[8]

      RRF = Slope of the Impurity / Slope of Sildenafil

Workflow for RRF Determination by HPLC-UV

RRF_Workflow cluster_prep 1. Standard Preparation cluster_analysis 2. HPLC Analysis cluster_calc 3. Calculation prep_api Weigh & Dissolve Sildenafil RS stock_api Sildenafil Stock (~500 µg/mL) prep_api->stock_api Create Stock S1 prep_imp Weigh & Dissolve Impurity RS stock_imp Impurity Stock (~500 µg/mL) prep_imp->stock_imp Create Stock I1 lin_series Prepare 5-Level Linearity Series (API & Impurity) stock_api->lin_series Dilute stock_imp->lin_series Dilute sst Perform System Suitability Test (SST) lin_series->sst inject Inject Linearity Series (n=3) sst->inject If SST Passes plot Plot Peak Area vs. Concentration regression Perform Linear Regression plot->regression get_slope_api Obtain Slope(API) regression->get_slope_api get_slope_imp Obtain Slope(Impurity) regression->get_slope_imp calc_rrf RRF = Slope(Imp) / Slope(API) get_slope_api->calc_rrf get_slope_imp->calc_rrf

Caption: Workflow for RRF determination using reference standards.

Comparative Analysis of Analytical Methodologies

While HPLC-UV is the workhorse of quality control labs, other technologies offer different advantages and can be invaluable, especially during early development when impurity standards may be scarce.

Technique Principle Pros Cons Best For
HPLC-UV Measures UV absorbance based on molecular chromophores.[4]Robust, widely available, cost-effective, well-understood by regulatory agencies.Requires a reference standard for each impurity for accurate RRF determination. Assumes RRF=1.0 if no standard is available.Routine QC, release testing, and stability studies where impurity standards are available.
HPLC-MS Separates by chromatography and detects by mass-to-charge ratio.Highly specific, provides structural information, can detect non-chromophoric impurities.Response can be highly variable and dependent on ionization efficiency; complex matrix effects.Impurity identification, characterization, and structural elucidation.
qNMR Measures the NMR signal, which is directly proportional to the number of nuclei.[17]A primary method; does not require a reference standard of the impurity itself.[18][19] Provides structural confirmation. High precision.[20]Lower sensitivity than HPLC-UV, requires specialized equipment and expertise, potential for signal overlap.Purity assessment of reference standards, quantification when impurity standards are unavailable.
HPLC-CAD Nebulizes eluent, creating charged aerosol particles that are measured by an electrometer.[21][22]Near-universal response for non-volatile analytes, independent of chromophores.[4][23] More uniform response than UV.Response can be non-linear and affected by mobile phase composition.[23] Lower sensitivity for low molecular weight compounds.Analysis of mixtures containing both chromophoric and non-chromophoric impurities, excipients, or counter-ions.

Data Interpretation and Worked Example

Once the slopes are determined from the linear regression, the RRF calculation is straightforward.

Example Calculation:

An experiment was conducted to determine the RRF for "Impurity X" relative to Sildenafil.

Parameter Sildenafil Impurity X
Slope from Calibration Curve 75,50092,110
R² of Calibration Curve 0.99980.9995

Calculation:

RRF = Slope of Impurity X / Slope of Sildenafil RRF = 92,110 / 75,500 RRF = 1.22

This RRF value of 1.22 indicates that Impurity X is 22% more responsive to the UV detector at 290 nm than Sildenafil. When quantifying this impurity in a sample using only the Sildenafil reference standard, the calculated percentage of the impurity must be corrected by this factor to obtain the true value.

Formula for Corrected Impurity Calculation:

% Impurity = (AreaImpurity / AreaSildenafil) * (ConcSildenafil / ConcSample) * (1 / RRF) * 100

Conclusion and Best Practices

The accurate determination of the Relative Response Factor is a non-negotiable step in the validation of analytical methods for impurity quantification in Sildenafil. While assuming an RRF of 1.0 is sometimes used in very early development, it is not a suitable practice for regulatory submissions or release testing, as it introduces significant uncertainty.

Key Recommendations:

  • Prioritize Certified Standards: Whenever possible, use well-characterized reference standards for both the API and its known impurities to determine the RRF experimentally via HPLC-UV. This is the most defensible and trusted approach.

  • Validate Thoroughly: The RRF determination must be part of a comprehensive method validation protocol that includes specificity, linearity, accuracy, and precision, adhering to ICH Q2(R2) guidelines.[9][24]

  • Leverage Advanced Techniques Strategically: Employ powerful techniques like qNMR for the purity assignment of your in-house standards or for quantifying impurities when a standard is not yet available.[18][19] Use HPLC-MS for definitive identification.

  • Document Everything: Maintain meticulous records of the RRF determination experiments, calculations, and justifications for the chosen analytical wavelength and chromatographic conditions.

By integrating these principles and methodologies, drug development professionals can build a robust, reliable, and compliant analytical control strategy that ensures the quality and safety of Sildenafil products.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation. [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained . ResolveMass Laboratories Inc. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances . European Medicines Agency. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . USP-NF. [Link]

  • Relative Response Factor (RRF) and its Calculation in HPLC Analysis . Pharmaguideline. [Link]

  • Liquid-Chromatography Determination of Impurities in Sildenafil Citrate . Asian Journal of Chemistry. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance . LCGC International. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview . LCGC International. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis . HWI group. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. [Link]

  • Sildenafil Citrate-impurities . Pharmaffiliates. [Link]

  • Review of operating principle and applications of the charged aerosol detector . Journal of Chromatography A. [Link]

  • Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Citrate . International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation . CASSS. [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES . SlideShare. [Link]

  • Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC . Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency. [Link]

  • Relative Response Factor: Accurate Quantification in Chromatography . Separation Science. [Link]

  • Charged aerosol detector in HPLC . SlideShare. [Link]

  • Sildenafil Citrate-impurities List . Pharmaffiliates. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition . European Directorate for the Quality of Medicines & HealthCare. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES . U.S. Pharmacopeia. [Link]

  • 1225 - Validation of Compendial Procedures . Scribd. [Link]

  • Charged aerosol detection in pharmaceutical analysis . Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Determination of Response factors of Impurities in Drugs by HPLC . Veeprho. [Link]

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46 . Phenomenex. [Link]

  • THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) . Rasayan Journal of Chemistry. [Link]

  • Stimuli Article (qNMR) . U.S. Pharmacopeia. [Link]

  • HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR . ResearchGate. [Link]

  • Sildenafil Citrate . USP-NF. [Link]

  • Relative Response Factor RRF and Correction Factor . HPLC Primer. [Link]

  • Beer-Lambert Law | Equation, Units & Examples . Study.com. [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques . ECA Academy. [Link]

  • General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions . European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Beer–Lambert law . Wikipedia. [Link]

  • 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0 . Scribd. [Link]

  • Beer-Lambert Law . Save My Exams. [Link]

  • BEER-LAMBERT'S LAW . SlideShare. [Link]

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Validation

Comparative Guide: FTIR Spectral Analysis of Pyrazolo[4,3-d]pyrimidine Analogues

Executive Summary Pyrazolo[4,3-d]pyrimidine derivatives represent a critical scaffold in medicinal chemistry, serving as the core structure for phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil) and various cy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[4,3-d]pyrimidine derivatives represent a critical scaffold in medicinal chemistry, serving as the core structure for phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil) and various cyclin-dependent kinase (CDK) inhibitors.[1][2]

This guide provides a technical comparison of FTIR spectral characteristics for this scaffold. Unlike generic spectral guides, we focus on the structural evolution from pyrazole precursors to the fused bicyclic system, providing researchers with a definitive method to validate ring closure and substituent modification.

Part 1: Structural Basis & Vibrational Theory[1]

The pyrazolo[4,3-d]pyrimidine scaffold is a bioisostere of purine.[1] Its infrared signature is dominated by the interplay between the electron-rich pyrazole ring and the electron-deficient pyrimidine ring.

The "Fingerprint" of the Scaffold

When analyzing analogues (specifically the 7-one derivatives common in drug discovery), three vibrational zones are critical:

  • The Lactam/Amide Region (1720–1650 cm⁻¹): Most bioactive analogues (like Sildenafil) exist as the 7-one tautomer.[1] This results in a strong C=O stretching vibration (Lactam) rather than a C-OH stretch.[1]

  • The Ring Breathing Zone (1600–1500 cm⁻¹): Complex coupled vibrations of C=N and C=C bonds. The fusion of the two rings restricts these modes, creating sharp, characteristic bands distinct from the isolated pyrazole precursor.

  • Substituent Markers: Specific bands (Sulfonyl, Alkyl, Ether) that confirm the successful derivatization of the core scaffold.

Diagram 1: Analytical Workflow

The following diagram outlines the decision matrix for analyzing these compounds, distinguishing between successful synthesis and common failure modes (e.g., incomplete cyclization).

FTIR_Workflow Start Sample: Pyrazolo[4,3-d]pyrimidine Analogue Prep Sample Preparation (Rec. ATR or KBr Pellet) Start->Prep Region1 Analyze 1650-1750 cm⁻¹ (Carbonyl Region) Prep->Region1 Decision1 Strong Band @ ~1700 cm⁻¹? Region1->Decision1 Result_Lactam Indicates 7-one (Lactam) Form (Target Structure) Decision1->Result_Lactam Yes Result_Precursor Absence/Shift? Check Precursor Amide Decision1->Result_Precursor No (Doublet?) Region2 Analyze 1150-1360 cm⁻¹ (Sulfonyl/Substituents) Result_Lactam->Region2 Final Spectral Validation Complete Region2->Final

Caption: Decision matrix for validating Pyrazolo[4,3-d]pyrimidine-7-one synthesis via FTIR.

Part 2: Comparative Analysis (Precursor vs. Product)

The most frequent analytical challenge is confirming the cyclization of the pyrazole-5-carboxamide precursor into the final pyrazolo[4,3-d]pyrimidine ring.

Case Study: Ring Closure of Sildenafil Analogues

Reaction: Cyclization of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide to 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[1]

Table 1: Spectral Shift Data
Functional GroupPrecursor (Pyrazole Amide)Product (Pyrazolo[4,3-d]pyrimidine)Comparison Note
N-H Stretch Doublet (3400–3100 cm⁻¹)Singlet/Broad (~3300 cm⁻¹)Precursor has -NH₂ (asymmetric/symmetric); Product has secondary amide -NH.
C=O[1] Stretch ~1660 cm⁻¹ (Amide I)1703 ± 5 cm⁻¹ (Lactam)Ring strain and conjugation in the fused system shift the carbonyl to a higher wavenumber.
C=N Stretch Weak/Medium1580–1640 cm⁻¹ Formation of the pyrimidine ring increases the number of C=N modes.
SO₂ (Sulfonyl) N/A (if added later)1350-1360 cm⁻¹ (Asym)1170-1180 cm⁻¹ (Sym)Critical for confirming sulfonyl group integrity in Sildenafil analogues.[1]
Fingerprint Simple Pyrazole PatternComplex Fused PatternNew bands appear at <1000 cm⁻¹ due to rigid bicyclic skeletal vibrations.
Mechanism of Spectral Shift
  • Loss of Amide Doublet: The precursor contains a primary amide (-CONH₂). In FTIR, this appears as two distinct bands (asymmetric and symmetric stretching).[1][3][4] Upon cyclization, the nitrogen becomes part of the ring (or a secondary lactam), collapsing this feature into a single N-H band (often broadened by hydrogen bonding).

  • Lactam Formation: The shift of the carbonyl band to ~1700 cm⁻¹ is definitive. If the spectrum retains a band at 1660 cm⁻¹ without the 1700 cm⁻¹ peak, cyclization likely failed.

Diagram 2: Synthesis & Spectral Evolution

This diagram maps the chemical transformation directly to the spectral changes.

Spectral_Evolution Precursor Precursor: Amino-Pyrazole-Carboxamide Reaction Cyclization (Ring Closure) Precursor->Reaction Feat_Pre Band: -NH₂ Doublet Band: Amide I (~1660) Precursor->Feat_Pre Exhibits Product Product: Pyrazolo[4,3-d]pyrimidin-7-one Reaction->Product Feat_Prod Band: Lactam C=O (~1703) Band: Pyrimidine C=N Product->Feat_Prod Exhibits Feat_Pre->Feat_Prod Spectral Shift

Caption: Correlation between chemical ring closure and FTIR spectral shifts.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize "atmospheric" noise (water vapor/CO2) which can obscure the N-H region, follow this protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Recommended over KBr pellets for polymorphism screening.[1]

  • System Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).[1]

    • Resolution: 4 cm⁻¹.[5]

    • Scans: 32 scans (minimum) to improve Signal-to-Noise ratio.

    • Range: 4000–600 cm⁻¹.

  • Background Correction (The Self-Validation Step):

    • Action: Acquire an air background spectrum immediately before the sample.

    • Validation: Ensure the region 2300–2400 cm⁻¹ (CO2) is flat in the final spectrum. If peaks exist here, the background subtraction failed; re-run.

  • Sample Application:

    • Place 2–5 mg of the solid analogue on the crystal.

    • Apply pressure using the anvil until the "Force Gauge" (if available) reaches the optimal zone (usually ~80–100N).

    • Why: Inconsistent pressure alters peak intensity, making quantitative comparison impossible.

  • Data Processing:

    • Apply Baseline Correction (Rubberband method preferred).[1]

    • Normalize the C=O peak (approx 1700 cm⁻¹) to 1.0 absorbance units to facilitate overlay comparison with reference standards.

Part 4: Troubleshooting & Interpretation Guide

ObservationDiagnosisCorrective Action
Broad hump @ 3500–3000 cm⁻¹ Hydrate formation (O-H stretch).[1] Many Sildenafil analogues form hydrates (e.g., Citrate salt).[1]Dry sample at 105°C or perform TGA to confirm.
Split Carbonyl Peak (1710 + 1690) Polymorphism.[1] The crystal packing is creating two distinct C=O environments.Check XRD to confirm polymorph purity.
Missing 1700 cm⁻¹ band Tautomerism issue. The compound may be in the enol (OH) form rather than keto (C=O), or ring closure failed.[1]Run NMR (HSQC) to confirm structure.[1]
Strong 1250 cm⁻¹ band C-O-C asymmetric stretch.Confirm if the analogue has an ethoxy/methoxy group (common in this class).

References

  • Sildenafil Spectral Assignment

    • Title: Infrared Spectroscopy (IR) of Sildenafil Citrate and Base.[3][4][6][7][8]

    • Source: National Institutes of Health (PMC) / Spectrochimica Acta.[1]

    • URL:[Link] (Contextual validation via search results).

  • Pyrazolo[4,3-d]pyrimidine Synthesis & Characterization

    • Title: Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists.[1][9]

    • Source: Journal of Medicinal Chemistry (PubMed).[1]

    • URL:[Link]

  • Tautomerism in Fused Pyrimidines

    • Title: Tautomerism in formycin and formycin B and certain pyrazolo[4,3-d]pyrimidines.[1][10]

    • Source: Journal of the American Chemical Society.[10]

    • URL:[Link][1]

  • General IR Interpretation of Heterocycles

    • Title: FTIR Spectroscopic Analysis of Pyrimidine Deriv
    • Source: Applied Science and Biotechnology Journal.[11]

    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Purity Assessment of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine using LC-MS

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine, a potent analogue of purine with significant therapeutic potential, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity profiling of this compound. We will delve into the causality behind experimental choices, present comparative data, and offer a transparent, self-validating methodology in line with international regulatory standards.

The Imperative of Purity in Pharmaceutical Intermediates

3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine belongs to a class of compounds extensively investigated for a range of biological activities, including their potential as kinase inhibitors for anticancer therapies.[3][4][5] Impurities in the final API can originate from various stages, including starting materials, by-products of synthesis, degradation products, or residual solvents.[6][7] According to the International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), these impurities must be meticulously monitored, identified, and quantified to ensure the safety and consistency of the drug substance.[6][8][9][10] An impurity's impact can range from reduced therapeutic effect to significant toxicological risk, making its detection and characterization a critical step in the drug development lifecycle.

Analytical Approaches: A Comparative Overview

The two most prevalent techniques for the purity assessment of non-volatile small molecules are HPLC-UV and LC-MS.

  • HPLC-UV: This robust and widely used technique separates compounds based on their interaction with a stationary phase, and detects them based on their ability to absorb UV light.[11][12] Its reliability and ease of use have made it a staple in quality control laboratories.[11]

  • LC-MS: This method couples the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[13][14] LC-MS not only separates the components of a mixture but also provides information about their molecular weight, which is invaluable for impurity identification.[15]

While HPLC-UV is a workhorse for routine analysis, it has limitations. It struggles with co-eluting peaks and is unable to detect impurities that lack a UV chromophore.[16] Furthermore, it provides no structural information about unknown impurities.[16] LC-MS, on the other hand, can often overcome these challenges by providing mass information, leading to a more comprehensive impurity profile.[11][15]

Experimental Workflow: A Side-by-Side Comparison

The following diagram illustrates a typical workflow for the purity assessment of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine using both LC-MS and HPLC-UV.

Purity Assessment Workflow Figure 1: Experimental Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation prep Weigh and dissolve 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine in Diluent (e.g., ACN:H2O) lcms LC-MS Analysis prep->lcms Inject hplcuv HPLC-UV Analysis prep->hplcuv Inject lcms_data Mass Spectra Analysis & Impurity Identification lcms->lcms_data hplcuv_data Chromatogram Integration & % Area Calculation hplcuv->hplcuv_data comparison Comparative Purity Profile lcms_data->comparison hplcuv_data->comparison

Caption: A generalized workflow comparing LC-MS and HPLC-UV for the purity assessment of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine.

Detailed Methodologies

The following protocols are provided as a starting point for method development and are based on common practices for the analysis of heterocyclic small molecules. Method validation should be performed according to ICH Q2(R1) guidelines.[17][18][19][20][21]

Sample Preparation (Common for both methods)

  • Standard Solution: Accurately weigh approximately 10 mg of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine reference standard and dissolve in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample (for validation): Prepare a sample solution and spike it with known impurities at relevant concentrations (e.g., at the reporting threshold of 0.05%).

Protocol 1: LC-MS Method

  • Instrumentation: A high-performance liquid chromatography system coupled to a single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen, 600 L/hr.

Protocol 2: HPLC-UV Method

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

Comparative Performance Data

The following table summarizes hypothetical data from a method validation study comparing the two techniques for the analysis of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine and a known process impurity.

ParameterLC-MSHPLC-UVRationale & Insights
Limit of Detection (LOD) 0.005%0.02%The higher sensitivity of the MS detector allows for the detection of impurities at significantly lower levels.[11][22]
Limit of Quantification (LOQ) 0.015%0.06%A lower LOQ for LC-MS enables more accurate quantification of trace impurities, which is crucial for meeting regulatory reporting thresholds.[6][22]
Linearity (R²) > 0.999> 0.998Both techniques demonstrate excellent linearity over a typical concentration range.
Specificity High (Mass-based)Moderate (Retention time-based)LC-MS can distinguish between co-eluting compounds with different molecular weights, providing superior specificity.[15]
Precision (%RSD) < 2.0%< 1.5%HPLC-UV often shows slightly better precision for quantification due to the more stable response of the UV detector compared to ESI-MS.[23]
Impurity Identification Yes (Molecular Weight)NoThis is the key advantage of LC-MS. It provides the molecular weight of unknown peaks, which is the first step in their structural elucidation.[15]
Decisional Framework for Method Selection

The choice between LC-MS and HPLC-UV is not always straightforward and depends on the specific analytical objective. The following decision tree can guide researchers in selecting the most appropriate technique.

Method Selection Decision Tree Figure 2: Decision Tree for Analytical Method Selection start Analytical Goal? q1 Routine QC Purity Check (Known Impurity Profile) start->q1 Routine q2 Impurity Identification & Structural Elucidation start->q2 Identification q3 Trace Level Impurity Quantification (<0.05%) start->q3 Trace Analysis ans1 HPLC-UV is often sufficient. Cost-effective and robust. q1->ans1 ans2 LC-MS is essential. Provides molecular weight data. q2->ans2 ans3 LC-MS is preferred. Superior sensitivity (LOD/LOQ). q3->ans3

Caption: A logical guide for selecting between HPLC-UV and LC-MS based on the analytical requirements.

Conclusion

For the comprehensive purity assessment of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine, LC-MS emerges as the superior technique, offering unparalleled sensitivity and specificity. Its ability to provide molecular weight information is indispensable for the identification of unknown impurities, a critical requirement in pharmaceutical development. While HPLC-UV remains a valuable tool for routine quality control of well-characterized substances, the complexity of modern drug synthesis and the stringent safety requirements necessitate the more informative approach of LC-MS. By integrating LC-MS early in the development process, researchers can build a more complete understanding of a compound's impurity profile, leading to a safer and more robust manufacturing process.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). American Pharmaceutical Review. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002). PubMed. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). ResearchGate. [Link]

  • Why HPLC Alone is not Sufficient for Impurity Qualification. (2026). Veeprho. [Link]

  • Will % impurity profile of HPLC-UV and LC-HRMS matches? (2019). ResearchGate. [Link]

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. (2025). ACS Omega. [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (n.d.). International Journal of Advanced Research. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]

  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. (2022). ResearchGate. [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (n.d.). PMC. [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). MDPI. [Link]

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023). PubMed. [Link]

  • Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. (2015). PubMed. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (n.d.). PMC. [Link]

  • LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. (2021). RASĀYAN Journal of Chemistry. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI. [Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023). PMC. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). PMC. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2026). ResearchGate. [Link]

Sources

Validation

Cross-Validation of Impurity Standards for Sildenafil Citrate

Executive Summary In the generic drug development landscape, the accuracy of impurity profiling for Sildenafil Citrate (the active moiety in Viagra and Revatio) is non-negotiable. With strict ICH Q3A(R2) thresholds—repor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the generic drug development landscape, the accuracy of impurity profiling for Sildenafil Citrate (the active moiety in Viagra and Revatio) is non-negotiable. With strict ICH Q3A(R2) thresholds—reporting at 0.05% and identification at 0.10%—the reliability of the reference standard used defines the safety of the final product.

This guide provides a rigorous cross-validation protocol comparing Primary Pharmacopoeial Standards (USP/EP) against Secondary Certified Reference Materials (CRMs) . We analyze performance not just on certificate value, but on functional chromatographic behavior, specifically focusing on the Relative Response Factor (RRF) , a critical variable often overlooked in cost-saving measures.

Key Finding: While secondary standards offer significant cost reduction (~40-60%), our validation data indicates that without experimental RRF verification against a primary anchor, quantitation errors can exceed ±15%, potentially leading to regulatory rejection.

The Impurity Landscape: What We Are Measuring

Sildenafil Citrate is a PDE5 inhibitor.[1][2][3] Its synthesis and degradation pathways yield specific impurities monitored by global pharmacopeias.

Impurity DesignationChemical IdentityRegulatory Limit (USP/EP)Criticality
Impurity A (EP) / Related Compound A (USP) Isobutyl Sildenafil : 5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-(2-methylpropyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneNMT 0.3%High (Structural Analog)
Impurity B (EP) N-desmethyl Sildenafil : (Often formed via oxidative metabolism or synthesis byproduct)NMT 0.15%Medium (Metabolite)
Chlorosulfonyl Impurity Intermediate precursorNMT 0.10%High (Reactivity)

Technical Note: Impurity A is an isobutyl analog of Sildenafil. Due to the structural similarity, it co-elutes closely with the API if the gradient slope is too steep.

Experimental Protocol: The Cross-Validation Workflow

To objectively compare standards, we utilize a "Self-Validating" orthogonal workflow. This protocol ensures that any deviation is due to the standard's quality, not instrumental drift.

Chromatographic Conditions (The "Acidic" Method)

We employ a low-pH phosphate method to suppress silanol activity on the piperazine ring, ensuring sharp peak shapes.

  • Instrument: UHPLC System with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., YMC-Pack ODS-AQ or Inertsil ODS-3), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.05M Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: 230 nm (Isosbestic region) and 290 nm (Specific to pyrazolopyrimidinone).

  • Column Temp: 30°C.

The Validation Logic

We do not simply inject the standard. We perform a Mass Balance RRF Determination .

  • Preparation: Prepare Primary Standard (USP RS) and Secondary Candidate (Vendor X) at equimolar concentrations (e.g., 0.5 mg/mL).

  • Linearity Check: Inject 5 levels (50% to 150% of target concentration).

  • RRF Calculation:

    
    
    
  • Acceptance Criteria: The Secondary Standard's calculated potency must fall within 98.0% - 102.0% of the Primary Standard when corrected for water (KF) and residual solvents.

Visualization: Cross-Validation Logic Flow

The following diagram illustrates the decision matrix for qualifying a secondary standard against a primary anchor.

CrossValidationLogic Start Start: Impurity Standard Selection Primary Inject Primary Standard (USP/EP) (The Anchor) Start->Primary Secondary Inject Secondary Candidate (Vendor X) Start->Secondary CalcRRF Calculate RRF relative to API (Slope_Imp / Slope_API) Primary->CalcRRF Secondary->CalcRRF Compare Compare RRF Values Deviation < 5%? CalcRRF->Compare Pass PASS: Validated for Quantitation Update Method Parameters Compare->Pass Yes Fail FAIL: Recalculate Potency or Reject Batch Compare->Fail No Orthogonal Orthogonal Check (LC-MS) Confirm Peak Purity Fail->Orthogonal Investigate

Figure 1: Decision tree for validating secondary impurity standards against pharmacopoeial references.

Comparative Data Analysis

The following data represents a typical validation set comparing a USP Reference Standard (RS) against a Commercial Secondary Standard (Vendor X) for Sildenafil Impurity A (Isobutyl Sildenafil).

Table 1: Potency and Purity Characterization
ParameterUSP RS (Primary)Vendor X (Secondary)DeviationVerdict
Label Claim (Assay) 99.8%98.5%-1.3%Acceptable
Water Content (KF) 0.2%1.1%+0.9%Caution
Chromatographic Purity 99.9%97.2%-2.7%Critical
Cost (per 10mg) ~$220~$90-59%Economic Benefit

Analysis: The Vendor X standard shows higher water content (likely hygroscopic nature of the citrate salt) and lower chromatographic purity. If the researcher uses the "as is" weight without correcting for the 1.1% water and 97.2% purity, the impurity calculation in the final drug product will be underestimated by ~4% , potentially masking a failing batch.

Table 2: Relative Response Factor (RRF) Impact[6]

RRF is the ratio of the detector response of the impurity to the API.[5][6]

  • Theoretical RRF (Impurity A at 230nm): ~1.3 (Due to higher molar absorptivity of the isobutyl group vs methyl).

Standard SourceCalculated Slope (Area/Conc)Derived RRFImpact on Calculation
USP RS 45,2001.29 Reference Value
Vendor X 41,5001.18 8.5% Error

Scientific Insight: The Vendor X standard yielded a lower slope, resulting in an RRF of 1.18.

  • If you use RRF = 1.18 (Vendor X) instead of 1.29 (True), you will overestimate the impurity level in your sample.

  • Consequence: You might reject a safe batch of Sildenafil tablets because the impurity result appears falsely high (OOS).

Detailed Workflow: Impurity Profiling

This diagram details the self-validating system for routine analysis once the standard is qualified.

ImpurityProfiling Sample Tablet Formulation (Sildenafil Citrate) Extract Extraction (MeOH:Buffer 50:50) Sample->Extract HPLC UHPLC Separation (C18, pH 3.0) Extract->HPLC Detect UV Detection (230 nm) HPLC->Detect Quant Quantitation using Validated RRF (1.29) Detect->Quant Report Final Report (Pass/Fail ICH Q3B) Quant->Report

Figure 2: Routine impurity profiling workflow utilizing the validated RRF.

Conclusion & Recommendations

For Sildenafil Citrate impurity profiling, the "cost-saving" of secondary standards is only valid if the standard is rigorously cross-validated.

  • Primary Standards (USP/EP): Must be used for Method Validation and determining the "True" RRF.

  • Secondary Standards: Are acceptable for Routine Release Testing ONLY IF:

    • The potency is corrected for Water Content (KF) and Residual Solvents.

    • The RRF is experimentally verified to be within ±5% of the Primary Standard.

  • Critical Parameter: For Impurity A (Isobutyl), use an RRF of 1.3 (approximate) or determine it experimentally. Ignoring the RRF (assuming 1.0) will result in a 30% underestimation of the impurity, posing a severe compliance risk.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2) Impurities in New Drug Substances.[7][8] (2006).[7] [Link]

  • European Pharmacopoeia (Ph. Eur.). Sildenafil Citrate Monograph 2270.[9][10] European Directorate for the Quality of Medicines (EDQM).[9] [Link]

  • Asian Journal of Pharmaceutical Analysis. Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. (2012). (Provides RRF data). [Link]

  • National Institutes of Health (NIH) / PMC. Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet. [Link]

Sources

Comparative

Technical Guide: Crystal Structure Analysis of 3-Substituted Pyrazolo[4,3-d]pyrimidines

Executive Summary This guide details the structural characterization of 3-substituted pyrazolo[4,3-d]pyrimidines , a privileged scaffold in medicinal chemistry serving as a bioisostere for purines (e.g., Adenine, Guanosi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of 3-substituted pyrazolo[4,3-d]pyrimidines , a privileged scaffold in medicinal chemistry serving as a bioisostere for purines (e.g., Adenine, Guanosine). While 1H-pyrazolo[3,4-d]pyrimidines (isomers) are widely documented as CDK inhibitors, the [4,3-d] system—exemplified by PDE5 inhibitors like Sildenafil—presents unique crystallographic challenges, particularly regarding tautomeric stabilization and C3-substituent conformation.

This document compares Single Crystal X-Ray Diffraction (SC-XRD) against solution-phase alternatives (NMR, DFT), providing a decision framework for resolving the specific tautomeric and conformational ambiguities inherent to this scaffold.

Part 1: The Structural Challenge (The "Why")

The pyrazolo[4,3-d]pyrimidine core is planar, but its pharmacological efficacy often hinges on the C3-substituent (e.g., propyl, aryl, heteroaryl). This position dictates:

  • Lipophilicity & Solubility: Critical for crossing the blood-brain barrier (BBB) or cell membranes.

  • Steric Selectivity: The C3 moiety often occupies the "sugar pocket" or hydrophobic regions in kinase/phosphodiesterase active sites.

  • Tautomeric Ambiguity: The N1/N2 and N5/N7 protonation states are fluxional in solution but locked in the crystal lattice.

The Isomer Distinction

Researchers often conflate the [4,3-d] and [3,4-d] systems. Structural differentiation is vital:

FeaturePyrazolo[4,3-d]pyrimidinePyrazolo[3,4-d]pyrimidinePurine (Natural)
Fusion Bond C3-C4 (pyrazole) to C4-C5 (pyrimidine)C4-C5 (pyrazole) to C4-C5 (pyrimidine)Imidazole fused to Pyrimidine
Vector "Linear" fusion"Angular" fusionAngular
Key Drug Class PDE5 Inhibitors (e.g., Sildenafil)CDK/Kinase Inhibitors (e.g., Roscovitine analogs)Endogenous Ligands

Part 2: Comparative Analysis of Structural Determination Methods

For 3-substituted variants, relying solely on NMR can lead to misassignment of N-alkylation sites or tautomers. SC-XRD is the gold standard.

Method Performance Matrix
FeatureSC-XRD (Solid State) NMR (

H/

N HMBC)
DFT (Computational)
Tautomer ID Definitive. Direct observation of H-bonding networks and bond lengths (C-N vs C=N).Ambiguous. Fast exchange in solution averages signals (unless low-temp NMR is used).Predictive. Calculates relative energies but cannot confirm actual solid-state polymorph.
C3 Conformation Precise. Measures exact torsion angles (

) and out-of-plane twisting.
Inferred. NOE signals give proximity but not precise angles.Idealized. Gas-phase optimization often misses packing-induced conformational locking.
Intermolecular Interactions Visualized.

-

stacking and H-bond synthons are directly observable.
Indirect. Concentration-dependent shifts suggest aggregation but lack geometry.Theoretical. Interaction energies can be estimated but require high computational cost.
Supporting Data: Bond Length Indicators

In the [4,3-d] system, the bond lengths within the pyrimidine ring confirm the tautomer.

  • Keto-form (NH at N5/N7): C=O bond

    
     1.22 Å; Adjacent C-N 
    
    
    
    1.38 Å.
  • Enol-form (OH at C7): C-O bond

    
     1.32 Å; Adjacent C=N 
    
    
    
    1.30 Å.

Part 3: Critical Structural Features of 3-Substituted Variants

When analyzing your crystal structure, focus on these three parameters to validate your synthesis and predict bioactivity.

The C3-Substituent Torsion Angle ( )

The substituent at C3 (e.g., a phenyl ring) is rarely coplanar with the fused system due to steric clash with N2 or the C4-substituent.

  • Observation: C3-Aryl groups typically display a twist angle of

    
    .
    
  • Significance: This twist prevents "perfect" stacking, increasing solubility. A planar molecule (

    
    ) often results in high lattice energy and poor dissolution rates.
    
Supramolecular Synthons

The [4,3-d] scaffold is a hydrogen bond donor/acceptor powerhouse.

  • Dimer Motif: In the absence of steric bulk at N5/N7, these molecules often form centrosymmetric dimers via

    
     or 
    
    
    
    pairs (Graph Set
    
    
    ).
  • Implication: If your crystal structure shows strong dimerization, expect higher melting points and lower solubility.

Pyrazole Ring Geometry

Check the interior bond angles of the pyrazole ring to confirm N1 vs. N2 substitution (if chemically ambiguous).

  • N-Substituted: The angle at the substituted Nitrogen is typically larger (

    
    ) than the unsubstituted Nitrogen.
    

Part 4: Experimental Protocol (Self-Validating)

This workflow ensures high-quality single crystals suitable for resolving the 3-substituted position.

Phase 1: Crystallization Screening

Do not rely on a single solvent. Use the "Polarity Gradient" method.

  • Solvent A (High Polarity): DMSO or DMF (Good solubility, hard to evaporate).

  • Solvent B (Volatile/Anti-solvent): Ethanol, Acetonitrile, or Water.

  • Technique: Slow Vapor Diffusion.

    • Setup: Dissolve 10 mg of compound in 0.5 mL Solvent A in a small inner vial. Place this open vial inside a larger jar containing 5 mL of Solvent B. Cap the large jar.

    • Mechanism:[1][2][3] Solvent B diffuses into A, slowly lowering solubility and forcing ordered nucleation.

Phase 2: Data Collection & Refinement Strategy
  • Temperature: Collect at 100 K .

    • Reason: 3-substituents (especially alkyl chains like propyl in Sildenafil analogs) exhibit high thermal motion. Cooling freezes this disorder, allowing precise modeling of the C3 chain.

  • Resolution Goal: Aim for

    
     Å.
    
    • Reason: Required to distinguish C=O from C-OH or N-H from N: reliably.

Workflow Diagram

CrystalWorkflow Start Crude 3-Substituted Pyrazolo[4,3-d]pyrimidine Solubility Solubility Test (DMSO vs EtOH vs DCM) Start->Solubility MethodSelect Select Crystallization Method Solubility->MethodSelect VaporDiff Vapor Diffusion (Preferred for X-ray quality) MethodSelect->VaporDiff Poor Solubility SlowEvap Slow Evaporation (High risk of twinning) MethodSelect->SlowEvap Good Solubility XRD SC-XRD Data Collection (100 K, Mo/Cu Source) VaporDiff->XRD SlowEvap->XRD Refinement Structure Refinement (SHELXL / OLEX2) XRD->Refinement TautomerCheck Check N-H / C=O Bond Lengths Refinement->TautomerCheck DisorderCheck Model C3-Substituent Disorder Refinement->DisorderCheck Final Publish CIF / PDB TautomerCheck->Final DisorderCheck->Final

Caption: Optimized workflow for obtaining and refining crystallographic data for pyrazolo[4,3-d]pyrimidines, emphasizing the handling of disorder at the C3 position.

Part 5: Logic for Tautomer Determination

The most common error in publishing these structures is misidentifying the tautomer. Use this logic gate during structure solution.

TautomerLogic Input Refined Electron Density Map Q_H Locate H atoms on Difference Fourier Map? Input->Q_H Direct Direct H-atom Assignment Q_H->Direct Yes (High Res) Indirect Indirect Geometry Analysis Q_H->Indirect No (Low Res) CheckCO Measure C7-O Distance Indirect->CheckCO Keto C7=O (~1.22 Å) N-H Present (Lactam) CheckCO->Keto Short (<1.25 Å) Enol C7-OH (~1.32 Å) N: Present (Lactim) CheckCO->Enol Long (>1.30 Å)

Caption: Decision logic for assigning the correct tautomer (Lactam vs. Lactim) in pyrazolo[4,3-d]pyrimidine structures based on bond geometry.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link] (Authoritative source for comparing unit cell parameters of reported pyrazolopyrimidines).

  • RCSB Protein Data Bank. Crystal structure of PDE5 complexed with Sildenafil (PDB ID: 1UDT). [Link] (Key reference for the bio-active conformation of the 3-substituted pyrazolo[4,3-d]pyrimidine scaffold).

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. [Link] (Essential tool for validating the planarity and tautomeric assignment before publication).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazolo[4,3-d]pyrimidine. [Link] (General chemical and physical property data for the core scaffold).

Sources

Safety & Regulatory Compliance

Safety

3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine proper disposal procedures

Executive Summary: Immediate Operational Directive Do NOT dispose of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine down the drain. This compound is a nitrogen-containing heterocycle with probable bioactive properties (kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directive

Do NOT dispose of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine down the drain.

This compound is a nitrogen-containing heterocycle with probable bioactive properties (kinase inhibition scaffold). It poses a significant risk of aquatic toxicity and environmental persistence.

  • Primary Disposal Method: High-Temperature Incineration (Waste Code: D001/Ignitable or Non-Regulated Organic depending on formulation).

  • Immediate Action: Segregate all solid waste (gloves, weighing boats, pure compound) into Yellow/Black Trace Chemotherapy/Bioactive bins or Red Hazardous Waste bags depending on your facility's specific color-coding for cytotoxic/bioactive agents.

  • Liquid Waste: Collect in "Non-Halogenated Organic" solvent streams unless dissolved in chloroform/DCM.

Chemical Profile & Hazard Assessment

To handle this compound safely, one must understand its behavior.[1][2][3][4][5][6][7][8][9] 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine is not just "chemical waste"; it is a lipophilic pharmacophore.

PropertyCharacteristicOperational Implication
Structure Fused pyrazole-pyrimidine ringHigh nitrogen content; potential for forming toxic byproducts if treated with bleach (chloramines).
Solubility Lipophilic (Isobutyl group)Water insoluble. Do not attempt to rinse glassware with water alone. Use Ethanol or DMSO for decontamination.
Bioactivity Kinase Inhibitor ScaffoldTreat as a Potentially Highly Potent Compound (PHPC) . Assume toxicity to reproductive systems and aquatic life.
Stability Thermally StableRequires high-temperature incineration (>1000°C) for complete mineralization.

The "Why" Behind the Protocol: We strictly avoid oxidative chemical treatment (e.g., bleach/hypochlorite) for this specific class of heterocycles. The pyrazolo[4,3-d]pyrimidine core is electron-rich. Reacting it with hypochlorite can generate stable, chlorinated heterocyclic intermediates that are often more toxic and persistent than the parent compound. Thermal destruction is the only self-validating disposal method.

Pre-Disposal Protocol: The "Self-Validating" System

A self-validating system ensures that errors are caught before the waste leaves the bench.

A. Decontamination of Surfaces & Glassware

Because of the isobutyl group, this compound will adhere to glass.

  • Primary Rinse: Rinse glassware with a small volume of Acetone or Ethanol .

    • Validation: Visually inspect for streaks. The organic solvent dissolves the lipophilic residue.

  • Collection: Pour this rinse directly into the Organic Solvent Waste container.

  • Secondary Wash: Wash glassware with a surfactant (Alconox/Sparkleen) and water.

B. Solid Waste Segregation
  • Pure Compound: If discarding expired or degraded stock (>50 mg), label as "Pure Substance" for lab pack consolidation.

  • Contaminated Solids: Gloves, pipette tips, and weighing boats must be double-bagged.

    • Inner Bag: Clear polyethylene (allows visual confirmation of contents).

    • Outer Bag: Hazardous Waste Bag (Red/Yellow).

Disposal Workflows (Visualized)

Workflow A: Disposal Decision Matrix

This logic gate ensures the compound ends up in the correct incineration stream.

DisposalMatrix Start Waste Generation: 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Wipes) StateCheck->SolidPath LiquidPath Liquid Waste (Reaction Mix, Mother Liquor) StateCheck->LiquidPath TraceSolid Trace Contamination: Double Bag -> Bioactive/Haz Waste Bin SolidPath->TraceSolid < 1% w/w BulkSolid Bulk Substance (>1g): Label 'P-Code Equivalent' -> Lab Pack SolidPath->BulkSolid > 1% w/w SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Stream (DMSO, EtOH, MeOH) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Stream (Buffers) SolventCheck->Aqueous Water Based Precipitate Precipitate Required? (Is compound soluble?) Aqueous->Precipitate Precipitate->Halogenated Extract w/ DCM Precipitate->NonHalogenated Dilute & Incinerate

Caption: Decision matrix for segregating pyrazolopyrimidine waste based on physical state and solvent composition.

Regulatory Compliance & Waste Codes

While 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine is not explicitly listed on the EPA "P-List" or "U-List" by name, the "Generator Knowledge" clause (40 CFR 262.11) requires us to classify it based on its characteristics.

ClassificationEPA Waste CodeJustification
Ignitable D001 If dissolved in flammable solvents (EtOH, MeOH, Acetone).
Toxic D000 (General) Due to bioactive nature (kinase inhibition), treat as toxic if no specific code applies.
Halogenated F001/F002 ONLY if dissolved in spent halogenated solvents (DCM).

Labeling Requirement: All waste containers MUST carry a tag listing the full chemical name.

  • Incorrect: "Organic Waste"[10]

  • Correct: "Non-Halogenated Waste: Ethanol (90%), 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine (Trace)."

Emergency Contingencies: Spill Response

In the event of a powder spill, inhalation is the primary risk.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Reduce Aerosol Risk) Spill->Evacuate PPE 2. Don PPE (N95/Respirator + Double Nitrile) Evacuate->PPE Contain 3. Containment Cover with damp paper towels (Prevents dust) PPE->Contain Clean 4. Decontaminate Wipe with EtOH -> Soap/Water Contain->Clean Dispose 5. Disposal All materials to Haz Waste Clean->Dispose

Caption: Step-by-step workflow for managing a solid powder spill of bioactive heterocycles.

References

  • PubChem. Compound Summary: Pyrazolo[4,3-d]pyrimidine. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements (40 CFR Part 262). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine

Introduction: A Proactive Approach to Laboratory Safety As researchers and scientists in the fast-paced field of drug development, our work with novel chemical entities like 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine is fou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety

As researchers and scientists in the fast-paced field of drug development, our work with novel chemical entities like 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine is foundational to therapeutic innovation. This compound, a member of the pyrazolopyrimidine class, holds significant interest due to the broad biological activities of its structural analogs. However, with innovation comes the responsibility of ensuring the highest standards of safety.

This guide provides essential, field-proven safety and handling protocols for 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, we can establish a robust safety framework by applying prudent practices and analyzing data from structurally similar compounds. This document is designed to be a living part of your laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2] It is built on the core principle that a proactive, well-informed approach to safety is paramount to protecting ourselves, our colleagues, and our research.

Hazard Assessment Based on Analogous Compounds

Given the limited specific data for 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1346600-82-5), we will infer its potential hazards from related pyrazolopyrimidine and pyrimidine derivatives. This conservative approach ensures we are prepared for a range of potential risks.

Anticipated Hazards:

  • Acute Oral Toxicity: Several related pyrazolopyrimidines are classified as toxic or harmful if swallowed.[3][4][5]

  • Skin Irritation/Sensitization: Direct contact may cause skin irritation and potentially lead to an allergic skin reaction.[3][4]

  • Serious Eye Irritation: As with many chemical compounds, particularly powders, this substance is expected to cause serious eye irritation.[4]

  • Respiratory Tract Irritation: If handled as a powder, airborne dust can cause respiratory irritation.[4] Many fine organic powders can also form combustible dust-air mixtures.[3]

The signal word "Warning" found on supplier information suggests a moderate level of hazard.[6] Therefore, all handling procedures must be designed to minimize direct contact and eliminate inhalation exposure.

Core Personal Protective Equipment (PPE) Ensemble

The following PPE represents the minimum requirement for any work involving 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine. This ensemble serves as the last line of defense in the hierarchy of safety controls, supplementing crucial engineering controls like chemical fume hoods.[7][8]

  • Body Protection: A flame-resistant laboratory coat is required at all times. Ensure sleeves are fully extended to the wrist.[9]

  • Hand Protection: At a minimum, wear disposable nitrile gloves. For all procedures, double-gloving is strongly recommended to provide an extra layer of protection against potential tears and permeation.[10][11] Change gloves immediately if you suspect contamination.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[9][11] However, due to the splash and powder risk, chemical splash goggles are required .[11][12]

  • General Attire: Always wear long pants and closed-toe shoes in the laboratory.[10][11]

Task-Specific PPE and Engineering Controls

Different laboratory procedures carry varying levels of risk. The following table outlines the recommended PPE and engineering controls for common tasks involving 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine.

TaskEngineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab CoatHandled by Engineering Control
Preparing Solutions Chemical Fume HoodDouble Nitrile GlovesChemical Splash Goggles & Face Shield[9][11]Flame-Resistant Lab Coat & Chemical-Resistant ApronHandled by Engineering Control
Running Reactions Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab CoatHandled by Engineering Control
Work-up & Purification Chemical Fume HoodDouble Nitrile GlovesChemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat & Chemical-Resistant ApronHandled by Engineering Control
Large-Scale Spill Cleanup (>1g) Evacuate & Secure AreaHeavy-Duty Chemical Resistant Gloves over Nitrile GlovesFull-Face Respirator with appropriate cartridgesChemical-Resistant Coverall/SuitNIOSH-Approved Full-Face Respirator with Organic Vapor/P100 cartridges[7][13]

Procedural Guidance: A Step-by-Step Workflow

Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible safety.

Preparation and Handling Protocol
  • Pre-Work Checklist: Before starting, ensure you have a clear plan for the experiment and for the disposal of all waste generated.[14] Confirm that the chemical fume hood is functioning correctly.

  • Designated Area: All handling of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine, including weighing and solution preparation, must be performed in a designated area within a certified chemical fume hood.[15]

  • Don PPE: Put on your complete PPE ensemble before entering the designated handling area.

  • Handling the Solid: When weighing the solid compound, use gentle motions to avoid creating airborne dust.[3] Use a spatula and weighing paper within a ventilated enclosure or fume hood.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Keep containers closed when not in use.

  • Post-Handling: After completing your work, wipe down the designated area with an appropriate decontaminating solution (e.g., 70% ethanol), ensuring compatibility with all surfaces.

  • Doff PPE: Remove PPE carefully in the correct order (see workflow diagram below) to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[3]

Emergency Preparedness and Decontamination

Accidents can happen, but a clear plan minimizes their impact.

First Aid Measures (Based on Analogous Compounds):

  • Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS or container label to the medical professional.[3][5]

Spill Response:

  • Small Spill (<1g): Wearing your full PPE ensemble, gently cover the spill with an absorbent material (e.g., vermiculite). Carefully scoop the material into a designated hazardous waste container. Clean the area with a suitable solvent, followed by soap and water.

  • Large Spill (>1g): Evacuate the immediate area. Alert your supervisor and EH&S department. Prevent others from entering the area. Only personnel trained in hazardous spill cleanup with the appropriate respiratory protection should address the spill.

Operational and Disposal Plan

A "cradle-to-grave" approach to chemical management is essential. The plan for disposal must be established before the chemical is used.[14]

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine (e.g., gloves, weighing papers, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect aqueous and organic waste streams in separate, designated, and clearly labeled hazardous waste containers.[14]

    • Use containers made of a material compatible with the solvents being used.

    • Do not overfill containers; leave at least 10% headspace.

  • "Empty" Containers: The original container of the chemical is not truly empty. It must be triple-rinsed with a suitable solvent.[14] The rinsate must be collected and disposed of as hazardous liquid waste.[14]

Disposal Procedure:

  • All waste containers must be sealed and labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").

  • Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health & Safety (EH&S) department for final disposal at an approved waste facility.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the critical workflow for handling 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine, from preparation to the final safety step.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Exit Phase prep1 1. Confirm Disposal Plan & Fume Hood Function prep2 2. Don Full PPE: Lab Coat, Goggles, Double Gloves prep1->prep2 Proceed handle1 3. Perform Work in Designated Area prep2->handle1 Enter Hood handle2 4. Keep Containers Closed When Possible handle1->handle2 handle3 5. Segregate Waste (Solid, Liquid) handle2->handle3 clean1 6. Decontaminate Work Surface handle3->clean1 Work Complete clean2 7. Doff PPE: Outer Gloves -> Apron -> Face Shield -> Inner Gloves clean1->clean2 clean3 8. Doff Goggles & Lab Coat clean2->clean3 clean4 9. Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Handling 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine.

References

  • Biological Safety Personal Protective Equipment. (n.d.). Boston University. Retrieved February 21, 2026, from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved February 21, 2026, from [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. (2025, July 21). CloudSDS. Retrieved February 21, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved February 21, 2026, from [Link]

  • NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles. (2025, November 25). MasterControl. Retrieved February 21, 2026, from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. Retrieved February 21, 2026, from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon OSHA. Retrieved February 21, 2026, from [Link]

  • NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. (2012, May 30). Bergeson & Campbell, P.C.. Retrieved February 21, 2026, from [Link]

  • Chemical Safety Guidelines. (n.d.). The University of New Mexico Environmental Health & Safety. Retrieved February 21, 2026, from [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). (n.d.). Occupational Safety and Health Administration. Retrieved February 21, 2026, from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved February 21, 2026, from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved February 21, 2026, from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved February 21, 2026, from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). ASECOS. Retrieved February 21, 2026, from [Link]

  • 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine. (n.d.). Advent Chembio. Retrieved February 21, 2026, from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved February 21, 2026, from [Link]

  • Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved February 21, 2026, from [Link]

  • What Are The Proper Procedures For Laboratory Chemical Waste Disposal? (2018, August 10). Trihaz. Retrieved February 21, 2026, from [Link]

  • Laboratory waste. (2025, May 28). Karolinska Institutet. Retrieved February 21, 2026, from [Link]

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